2-(3-Aminopropyl)phenol
Description
BenchChem offers high-quality 2-(3-Aminopropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Aminopropyl)phenol (CAS 90765-59-6)
Section 1: Introduction and Scope
This technical guide provides a comprehensive overview of 2-(3-Aminopropyl)phenol, CAS No. 90765-59-6. Intended for researchers, chemists, and professionals in drug discovery and development, this document synthesizes the available physicochemical data, discusses its reactivity profile, and offers practical, field-proven protocols for its handling and analysis.
It is critical to note that while this compound is commercially available, detailed characterization and application data in peer-reviewed literature is sparse.[1] Consequently, this guide combines direct data with expert analysis based on the compound's structural features—a phenol ring and a primary alkylamine—to provide a robust and scientifically grounded resource. A key objective is to clearly distinguish this ortho-substituted phenol from its more frequently documented meta- and para-isomers, such as 3-(2-aminopropyl)phenol, to prevent data misattribution.[2][3][4]
Section 2: Physicochemical and Structural Properties
The fundamental identity of a compound is established by its structural and physical properties. 2-(3-Aminopropyl)phenol is an organic building block featuring a propyl amine chain attached to a phenol ring at the ortho position.
Chemical Structure and Identifiers
The unique spatial arrangement of its functional groups dictates its chemical behavior and potential applications.
Figure 1: Chemical structure of 2-(3-Aminopropyl)phenol.
Tabulated Physicochemical Data
Quantitative data provides a cornerstone for experimental design, from solvent selection to reaction temperature. The following table summarizes the key properties compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 90765-59-6 | [1][5][6] |
| Molecular Formula | C₉H₁₃NO | [1][5][7] |
| Molecular Weight | 151.21 g/mol | [1][5] |
| Boiling Point | 274.4 °C at 760 mmHg | [5] |
| Density | 1.073 g/cm³ | [5] |
| SMILES | OC1=CC=CC=C1CCCN | [1] |
| InChI Key | QWGDENNPWXKGPQ-UHFFFAOYSA-N | [5] |
Section 3: Spectral and Analytical Characterization
While specific spectra for this compound are typically provided only upon purchase from a vendor, its structure allows for the confident prediction of key spectral features essential for identity confirmation.
-
¹H NMR (Proton NMR): The spectrum should exhibit distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), the phenolic hydroxyl proton (a broad singlet, position variable with solvent and concentration), and the aliphatic propyl chain protons. The methylene group adjacent to the amine (-CH₂-N) would likely appear as a triplet around 2.7-2.9 ppm, the methylene adjacent to the aromatic ring (Ar-CH₂) as a triplet around 2.5-2.7 ppm, and the central methylene group as a multiplet around 1.7-1.9 ppm. The amine protons (-NH₂) will present as a broad singlet.
-
¹³C NMR (Carbon NMR): Expect nine distinct carbon signals. The aromatic carbons will appear in the ~115-155 ppm region, with the carbon bearing the hydroxyl group being the most downfield. The three aliphatic carbons will resonate in the upfield region (~25-45 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3200-3600 cm⁻¹), N-H stretching for the primary amine (~3300-3500 cm⁻¹, often two bands), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic chain (<3000 cm⁻¹), and a strong C-O stretching band around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the aminopropyl side chain or cleavage at the benzylic position.
Section 4: Reactivity Profile and Synthetic Considerations
The utility of 2-(3-Aminopropyl)phenol in synthesis stems from the distinct reactivity of its three structural components: the aromatic ring, the phenolic hydroxyl group, and the primary amine.
Figure 3: Workflow for the Shake-Flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of 2-(3-Aminopropyl)phenol to a precisely known volume (e.g., 5.0 mL) of the test solvent (e.g., purified water, ethanol, DMSO) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Separation: After incubation, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the undissolved solid. [2]4. Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter it through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).
-
Quantification: Prepare a series of dilutions of the filtrate. Quantify the concentration of 2-(3-Aminopropyl)phenol in the diluted filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve. [2]The calculated concentration represents the compound's solubility under the tested conditions.
Protocol: Purity Analysis by Reverse-Phase HPLC
Objective: To establish the purity of a sample and identify any potential impurities.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of 2-(3-Aminopropyl)phenol in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 7: Applications and Research Interest
While no specific, large-scale applications for 2-(3-Aminopropyl)phenol are documented, its structure makes it a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Scaffolding: As a bifunctional molecule, it can serve as a starting point for synthesizing more complex molecules. The primary amine can be used as a handle to introduce diverse functionalities, while the phenol can participate in forming ether or ester linkages, making it a versatile scaffold for building libraries of compounds for biological screening.
-
Ligand Synthesis: The phenoxy-amine motif is present in various biologically active molecules. This compound could be used in the synthesis of novel ligands for metal catalysis or as chelating agents.
-
Material Science: Aminophenols are known precursors for the synthesis of polymers and dyes. [8]The specific ortho-substitution pattern could lead to materials with unique conformational or binding properties.
This guide serves as a foundational resource for any scientist beginning work with 2-(3-Aminopropyl)phenol. By understanding its core properties, reactivity, and handling requirements, researchers can confidently and safely incorporate this versatile building block into their synthetic and development programs.
Section 8: References
-
Time in Nuremberg, DE . Google Search. Accessed January 21, 2026.
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2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product - finetech industry limited . Finetech Industry Limited. Accessed January 21, 2026.
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2-(3-AMINOPROPYL)PHENOL | 90765-59-6 - ChemicalBook . ChemicalBook. Accessed January 21, 2026.
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90765-59-6|2-(3-Aminopropyl)phenol|BLD Pharm . BLD Pharm. Accessed January 21, 2026.
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C9H13NO|Cas number 90765-59-6|2-(3-aminopropyl)phenol | molecularinfo.com . Molecularinfo.com. Accessed January 21, 2026.
-
90765-59-6 | 2-(3-Aminopropyl)phenol | Tetrahedron . Tetrahedron. Accessed January 21, 2026.
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3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability - Benchchem . Benchchem. Accessed January 21, 2026.
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3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem - NIH . PubChem. Accessed January 21, 2026.
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56522-50-0|3-(3-Aminopropyl)phenol|BLD Pharm . BLD Pharm. Accessed January 21, 2026.
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SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich. Accessed January 21, 2026.
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Safety Data Sheet - Fisher Scientific . Fisher Scientific. Accessed January 21, 2026.
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2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem - NIH . PubChem. Accessed January 21, 2026.
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1075-61-2, 3-(2-Aminopropyl)phenol Formula - ECHEMI . ECHEMI. Accessed January 21, 2026.
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SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed January 21, 2026.
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1075-61-2 - CAS Common Chemistry . CAS. Accessed January 21, 2026.
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PHENOL SDS - Dakota Gasification Company . Dakota Gasification Company. Accessed January 21, 2026.
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More Products - Tyger Scientific . Tyger Scientific Inc. Accessed January 21, 2026.
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3-(2-Aminopropyl)phenol | 1075-61-2 | BAA07561 | Biosynth . Biosynth. Accessed January 21, 2026.
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Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT - RJPN . RJPN. Accessed January 21, 2026.
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3-(2-Aminopropyl)phenol: A Technical Guide to Safety and Handling - Benchchem . Benchchem. Accessed January 21, 2026.
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WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents . Google Patents. Accessed January 21, 2026.
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CAS 1075-61-2 | 3-(2-Aminopropyl)phenol - Synblock . Synblock. Accessed January 21, 2026.
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Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution - PubMed Central . PubMed Central. Accessed January 21, 2026.
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An In-depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)phenol
Introduction: The Significance of 2-(3-Aminopropyl)phenol
2-(3-Aminopropyl)phenol is a bifunctional organic molecule featuring a phenol ring substituted with an aminopropyl side chain at the ortho position.[1][2] This unique architecture, combining a nucleophilic primary amine and a reactive phenolic hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. The aminophenol moiety is a key pharmacophore in various drug candidates and serves as a precursor for synthesizing complex heterocyclic systems.[3][4] This guide provides a comprehensive exploration of a viable and scientifically robust pathway for the synthesis of 2-(3-Aminopropyl)phenol, designed for researchers and professionals in drug development and chemical synthesis.
Strategic Approach to Synthesis: A Multi-Step Pathway from Anisole
Direct functionalization of phenol to introduce the 3-aminopropyl group at the ortho position is challenging due to the directing effects of the hydroxyl group and the potential for side reactions.[5] Therefore, a more controlled and reliable approach involves a multi-step synthesis starting from a protected phenol, such as anisole (methoxybenzene). This strategy leverages the ortho-para directing nature of the methoxy group and employs a series of well-established, high-yielding reactions to construct the target molecule.
The selected pathway involves four key transformations:
-
Friedel-Crafts Acylation: Introduction of a three-carbon chain onto the anisole ring.
-
Wolff-Kishner Reduction: Deoxygenation of the keto group to form an alkyl chain.
-
Nitrile Formation and Reduction: Conversion of a terminal functional group to the desired primary amine.
-
Demethylation: Deprotection of the phenolic hydroxyl group.
This pathway is designed for its logical flow, reliance on robust chemical transformations, and the commercial availability of the starting materials.
Pathway Visualization: Synthesis of 2-(3-Aminopropyl)phenol
Caption: Multi-step synthesis of 2-(3-Aminopropyl)phenol from anisole.
Part 1: Synthesis of the Propyl Side Chain
Step 1: Ortho-Acylation of Anisole (Friedel-Crafts Reaction)
Expertise & Causality: The synthesis commences with a Friedel-Crafts acylation of anisole using succinic anhydride. The methoxy group is an activating, ortho-para director. While the para-substituted product is typically the major isomer due to sterics, careful selection of the Lewis acid catalyst and reaction conditions can favor the formation of the ortho-isomer, which is our desired intermediate. Aluminum chloride (AlCl₃) is a standard catalyst for this transformation. The reaction forms 3-(2-methoxybenzoyl)propanoic acid.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.1 eq) portion-wise.
-
After the addition is complete, add anisole (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The ortho and para isomers can be separated via column chromatography or fractional crystallization.
Step 2: Deoxygenation via Wolff-Kishner Reduction
Expertise & Causality: The carbonyl group of the keto-acid intermediate must be reduced to a methylene group to form the propyl chain. The Wolff-Kishner reduction is ideal for this purpose as it is performed under basic conditions, which avoids potential side reactions on the electron-rich aromatic ring that can occur under acidic reduction conditions (e.g., Clemmensen reduction). This step converts 3-(2-methoxybenzoyl)propanoic acid to 4-(2-methoxyphenyl)butanoic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-(2-methoxybenzoyl)propanoic acid (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).
-
Heat the mixture to 120-140 °C for 2-3 hours. Water and excess hydrazine will distill off.
-
Increase the temperature to 190-210 °C and reflux for an additional 3-4 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-(2-methoxyphenyl)butanoic acid.
Part 2: Introduction of the Amino Group and Final Deprotection
Step 3: Conversion of Carboxylic Acid to Primary Amine
Expertise & Causality: This transformation is a critical step to introduce the nitrogen functionality. A reliable method involves converting the carboxylic acid into a nitrile, followed by reduction. This two-step sequence is often high-yielding and avoids the potential rearrangements associated with methods like the Curtius or Hofmann rearrangements.
Sub-step 3a: Amide and Nitrile Formation
-
Convert the 4-(2-methoxyphenyl)butanoic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Treat the crude acid chloride with an excess of aqueous ammonia to form 4-(2-methoxyphenyl)butanamide.
-
Dehydrate the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield 4-(2-methoxyphenyl)butanenitrile.
Sub-step 3b: Nitrile Reduction The nitrile is then reduced to the primary amine, 3-(2-methoxyphenyl)propylamine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly effective. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel can be employed, which may be preferable for larger-scale synthesis due to safety and workup considerations.[6]
Experimental Protocol (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-(2-methoxyphenyl)butanenitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenyl)propylamine.
Step 4: Demethylation to Yield 2-(3-Aminopropyl)phenol
Expertise & Causality: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. This is a standard deprotection step. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Alternatively, refluxing with strong acid, such as hydrobromic acid (HBr), is a classic and cost-effective method.
Experimental Protocol (using HBr):
-
Place the crude 3-(2-methoxyphenyl)propylamine (1.0 eq) in a round-bottom flask.
-
Add an excess of 48% aqueous hydrobromic acid (HBr).
-
Heat the mixture to reflux (typically 120-126 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product as its hydrobromide salt.
-
Filter the solid product and wash with a small amount of cold water or acetone.
-
To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a base such as ammonium hydroxide or sodium bicarbonate until the pH is approximately 8-9.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product, 2-(3-Aminopropyl)phenol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
| Step No. | Reaction | Key Reagents | Typical Yield | Product Name |
| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃ | 40-60% (ortho) | 3-(2-Methoxybenzoyl)propanoic Acid |
| 2 | Wolff-Kishner Reduction | Hydrazine, KOH | 80-95% | 4-(2-Methoxyphenyl)butanoic Acid |
| 3 | Amine Synthesis | SOCl₂, NH₃, P₂O₅, LiAlH₄ | 65-80% (over 3 steps) | 3-(2-Methoxyphenyl)propylamine |
| 4 | Demethylation | HBr or BBr₃ | 75-90% | 2-(3-Aminopropyl)phenol |
Alternative Pathway: Reductive Amination
An alternative and more convergent approach would be the reductive amination of 3-(2-hydroxyphenyl)propanal.
Caption: Reductive amination pathway to 2-(3-Aminopropyl)phenol.
Expertise & Causality: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[7] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7] Using a mild, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as stronger reagents like NaBH₄ could prematurely reduce the starting aldehyde to an alcohol.[7][8] The main challenge in this pathway lies in the synthesis and stability of the starting aldehyde, 3-(2-hydroxyphenyl)propanal.
Conclusion
The synthesis of 2-(3-aminopropyl)phenol is most strategically approached through a multi-step pathway starting from anisole. This route, involving Friedel-Crafts acylation, Wolff-Kishner reduction, nitrile formation/reduction, and final demethylation, offers a logical and robust method for constructing the target molecule with control over regiochemistry. Each step utilizes well-understood and reliable reactions, making the overall synthesis highly feasible for professionals in drug discovery and organic synthesis. The alternative reductive amination pathway presents a more convergent but potentially more challenging option, contingent on the accessibility of the requisite aldehyde precursor.
References
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An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Aminopropyl)phenol in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-(3-Aminopropyl)phenol (CAS: 90765-59-6), a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of public-domain data for this specific isomer, this document synthesizes foundational chemical principles with data from analogous aminophenol compounds to offer a predictive framework and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to effectively work with this compound, ensuring both scientific integrity and practical success in formulation and process development.
Introduction: The Challenge and Importance of Characterizing 2-(3-Aminopropyl)phenol
2-(3-Aminopropyl)phenol is an aromatic compound featuring both a primary amine and a phenolic hydroxyl group. This bifunctional nature makes it a versatile building block, yet also introduces significant challenges related to its solubility and stability. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, process chemistry, and formulation science. Solubility dictates the choice of solvent systems for reactions and purifications, and directly impacts the bioavailability of active pharmaceutical ingredients (APIs). Stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to impurities and compromise safety and efficacy.
While extensive data exists for isomers like 4-aminophenol, specific, quantitative data for 2-(3-Aminopropyl)phenol is notably scarce in publicly accessible literature.[1][2] This guide bridges that gap by providing a predictive analysis grounded in the known behavior of aminophenols and by presenting detailed, self-validating experimental protocols for determining these critical parameters.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group, combined with an aromatic ring, gives 2-(3-Aminopropyl)phenol an amphiphilic character.
Core Physicochemical Characteristics
A summary of the fundamental properties of 2-(3-Aminopropyl)phenol is presented below. These values are foundational for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 90765-59-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Predicted XLogP3 | 1.4 | [3][4] |
| Predicted pKa (Amine) | ~9-10 (Basic) | Inferred from similar structures |
| Predicted pKa (Phenol) | ~10-11 (Acidic) | Inferred from similar structures |
The predicted XLogP3 value of 1.4 for the related isomer 3-(2-Aminopropyl)phenol suggests a degree of lipophilicity, which indicates that while it may have some aqueous solubility, it will also be soluble in a range of organic solvents.[3][5] The presence of both acidic (phenolic) and basic (amino) functional groups means its solubility will be highly dependent on the pH of the medium.[6][7]
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like" and data from analogous compounds like 2- and 4-aminophenol, we can predict the solubility of 2-(3-Aminopropyl)phenol across different solvent classes.[7][8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. The hydroxyl and amino groups of 2-(3-Aminopropyl)phenol can form strong hydrogen bonds with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the phenolic proton.[6][9]
-
Ethers (e.g., THF, Diethyl Ether): Moderate to low solubility is predicted. While the ether oxygen can act as a hydrogen bond acceptor, the overall polarity is lower.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Low solubility is expected. These solvents are poor hydrogen bond partners.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected due to the significant polarity mismatch.[8][9]
This predictive framework is visualized in the diagram below, which illustrates the relationship between solvent properties and expected solubility.
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An In-depth Technical Guide to the Potential Biological Activity of Aminophenol Isomers
Introduction
Aminophenols, organic compounds featuring both an amino and a hydroxyl group attached to a benzene ring, exist as three structural isomers: ortho (o), meta (m), and para (p)-aminophenol. The spatial arrangement of these functional groups profoundly influences their chemical reactivity and, consequently, their biological activity. This technical guide provides a comprehensive exploration of the diverse biological activities of aminophenol isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative biological effects, and the experimental protocols used to elucidate these properties.
Isomer-Specific Biological Profiles: A Comparative Overview
The positioning of the amino and hydroxyl groups dictates the electronic and steric properties of each isomer, leading to distinct biological activities. While all three isomers exhibit some level of antioxidant and antimicrobial properties, their potency and toxicological profiles vary significantly.
Antioxidant Activity
The ability of aminophenols to scavenge free radicals is a key aspect of their biological activity. This property is primarily attributed to the electron-donating nature of the hydroxyl and amino groups, which can neutralize reactive oxygen species (ROS). Comparative studies have shown that o- and p-aminophenol are potent radical scavengers, whereas m-aminophenol is considerably less active[1]. This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine radical species after hydrogen donation[1].
| Isomer | Antioxidant Activity (DPPH Assay) | Reference |
| o-Aminophenol | Potent | [1] |
| m-Aminophenol | Weak | [1] |
| p-Aminophenol | Potent | [1] |
Antimicrobial Activity
Aminophenol isomers have demonstrated varying degrees of antimicrobial activity against a range of bacteria. Notably, p-aminophenol has been shown to possess more potent antibacterial activity compared to its ortho and meta counterparts when tested against the same bacterial strains[2][3]. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for p-aminophenol have been determined against several Gram-positive and Gram-negative bacteria, with values ranging from 31.25 to 500 µg/mL[2]. Schiff bases derived from p-aminophenol have also shown significant antimicrobial activity against various bacterial and fungal strains[4].
| Isomer | Antibacterial Activity | Key Findings |
| o-Aminophenol | Moderate | Less active than p-aminophenol[2][3]. |
| m-Aminophenol | Weak | The least active of the three isomers[2][3]. |
| p-Aminophenol | Potent | Exhibits the strongest antibacterial activity among the isomers[2][3]. |
Cytotoxicity and Toxicological Profile
The cytotoxic and toxicological profiles of aminophenol isomers are of critical importance, particularly in the context of drug development and safety assessment.
p-Aminophenol (PAP): This isomer is a well-documented nephrotoxin, causing selective necrosis of the proximal tubules in the kidney[5][6]. Its toxicity is linked to its metabolic activation to reactive intermediates.
o-Aminophenol (OAP): While generally considered less toxic than the para isomer, o-aminophenol has also been reported to induce toxic effects.
m-Aminophenol (MAP): This isomer is generally regarded as the least toxic of the three. However, a metabolite of acetaminophen (N-acetyl-p-aminophenol), N-acetyl-m-aminophenol (AMAP), has been shown to be toxic in rat and human liver cells, challenging the notion of its complete inertness[7].
Mechanisms of Action: A Deeper Dive
The biological activities of aminophenol isomers are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for predicting their effects and for the rational design of new therapeutic agents.
Mechanism of p-Aminophenol-Induced Nephrotoxicity
The nephrotoxicity of p-aminophenol is a complex process involving metabolic activation and the generation of reactive species that induce cellular damage.
Caption: Proposed mechanism of p-aminophenol-induced nephrotoxicity.
The primary mechanism involves the oxidation of p-aminophenol by prostaglandin H synthase in the renal medulla to a reactive p-benzoquinoneimine intermediate. This reactive metabolite can deplete cellular glutathione (GSH), covalently bind to cellular macromolecules, and induce oxidative stress[5][8]. These events lead to mitochondrial dysfunction, ATP depletion, and ultimately, cell death through apoptosis and necrosis[5]. Furthermore, p-aminophenol has been shown to induce markers of endoplasmic reticulum (ER) stress, which can also contribute to apoptosis[9]. The biosynthesis of toxic glutathione conjugates of p-aminophenol in the liver, which are then transported to the kidney, is also a significant contributor to its nephrotoxicity[6].
Cytotoxic Mechanisms of o- and m-Aminophenol
The cytotoxic mechanisms of o- and m-aminophenol are less well-defined compared to the para isomer. However, it is understood that their toxicity is also related to their metabolic activation and the generation of reactive intermediates.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Agar Well Diffusion Assay for Antibacterial Activity
This method is widely used to screen for the antimicrobial activity of chemical compounds.
Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are then created in the agar, and the test compound is introduced into these wells. If the compound has antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacterium, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antibacterial activity.
Step-by-Step Protocol:
-
Media and Inoculum Preparation:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
-
Inoculation:
-
Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation:
-
Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
-
Application of Test Compound:
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution (aminophenol isomer at a known concentration) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Caption: Workflow for the Agar Well Diffusion Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the aminophenol isomer for a specific duration (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Addition:
-
After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as:
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The structural isomerism of aminophenols gives rise to a fascinating array of biological activities. While p-aminophenol shows promise for its antibacterial properties, its nephrotoxicity remains a significant hurdle for therapeutic applications. Conversely, the lower toxicity of m-aminophenol makes it a more attractive scaffold for drug design, although its inherent biological activity appears to be weaker. The potent antioxidant activity of o- and p-aminophenol warrants further investigation for their potential roles in mitigating oxidative stress-related diseases.
Future research should focus on a more detailed elucidation of the signaling pathways modulated by o- and m-aminophenol to better understand their cytotoxic and other biological effects. The synthesis and evaluation of novel aminophenol derivatives with improved efficacy and reduced toxicity represent a promising avenue for the development of new therapeutic agents. A deeper understanding of the structure-activity relationships will be instrumental in guiding these efforts.
References
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Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Available from: [Link]
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A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. ResearchGate. Available from: [Link]
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Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. PubMed. Available from: [Link]
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SOME NOVEL ASPECTS OF THE ANTIBACTERIAL ACTION OF p-AMINOPHENOL. DSpace Repository. Available from: [Link]
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p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. PubMed. Available from: [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]
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4-Aminophenol. PubChem. Available from: [Link]
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Cisplatin, Gentamicin, and p-Aminophenol Induce Markers of Endoplasmic Reticulum Stress in the Rat Kidneys. Oxford Academic. Available from: [Link]
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A Mechanistic Study in the Nephrotoxicity of p-Aminophenol. University of Tennessee. Available from: [Link]
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m-Aminophenol. Cosmetics Info. Available from: [Link]
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Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. ResearchGate. Available from: [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available from: [Link]
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dpph assay ic50. Science.gov. Available from: [Link]
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IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available from: [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. Available from: [Link]
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies. Available from: [Link]
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Cytotoxicity activity with the IC 50 values. Statistical significance was assessed using one-way ANOVA analysis was performed. ResearchGate. Available from: [Link]
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M-AMINOPHENOL. EWG Skin Deep. Available from: [Link]
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IC50 values of 30, 31, 32, and 33 in different cell lines. The cells were treated with the inves- tigated compounds for 48 h. IC50 values were evaluated using the MTT assay. ResearchGate. Available from: [Link]
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cytotoxicity ic50 values. Science.gov. Available from: [Link]
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The in-vitro cytotoxic IC50 values on selected normal cell lines. ResearchGate. Available from: [Link]
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IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. ResearchGate. Available from: [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health. Available from: [Link]
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Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the intrinsic or mitochondria apoptosis signaling pathway. ResearchGate. Available from: [Link]
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Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN. Available from: [Link]
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Signaling Pathways of Apoptosis. Apoptosis is induced through either the extrinsic pathway (A), intrinsic pathway (B) or the granzyme pathway (C). ResearchGate. Available from: [Link]
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IC 50 values for antiproliferative activities of polygamain, podophyllotoxin, and CA-4 against diverse cancer cell lines. ResearchGate. Available from: [Link]
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2-(3-Aminopropyl)phenol: A Technical Guide to a Novel Ortho-Substituted Scaffolding Agent
Abstract
This technical guide provides an in-depth exploration of 2-(3-aminopropyl)phenol (CAS No. 90765-59-6), a bifunctional organic building block with significant potential in medicinal chemistry and materials science. Possessing both a nucleophilic primary amine and a reactive phenolic hydroxyl group, tethered by a flexible propyl chain in a sterically defined ortho arrangement, this molecule offers a unique platform for the synthesis of complex heterocyclic systems and functionalized polymers. This document details the physicochemical properties, a robust protocol for its synthesis via catalytic hydrogenation, and a comprehensive analysis of its reactivity. We present its utility through a detailed experimental workflow for the construction of a novel tetracyclic benzoxazepine scaffold, a structure of interest in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage novel molecular architectures.
Introduction: The Strategic Advantage of an Ortho-Aminopropyl Phenol
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of rational molecular design. 2-(3-Aminopropyl)phenol presents a compelling case for its designation as a "novel" building block due to the specific spatial relationship between its amine and hydroxyl functionalities. Unlike its more commonly documented meta and para isomers, the ortho-substitution, combined with a three-carbon linker, pre-organizes the molecule for intramolecular cyclization reactions, providing facile access to seven-membered heterocyclic rings fused to a benzene core. This structural motif is prevalent in a variety of pharmacologically active compounds. This guide will elucidate the synthetic pathways to and from this versatile intermediate, providing the technical insights necessary for its successful application in research and development.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. The key properties of 2-(3-aminopropyl)phenol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 90765-59-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Predicted Boiling Point | 274.4 ± 23.0 °C | [1] |
| Predicted Density | 1.073 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 10.37 ± 0.30 | [1] |
| InChI Key | QWGDENNPWXKGPQ-UHFFFAOYSA-N | [2] |
Spectroscopic Signature (Predicted)
While specific, published spectra for 2-(3-aminopropyl)phenol are not widely available, its spectroscopic characteristics can be reliably predicted based on data from its isomers and related ortho-aminophenol structures.[3][4]
-
¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons between 6.7 and 7.2 ppm. The propyl chain protons would appear as distinct multiplets: the benzylic -CH₂- around 2.6 ppm, the central -CH₂- around 1.8 ppm, and the aminic -CH₂- around 2.8 ppm. The phenolic -OH and aminic -NH₂ protons would present as broad singlets, the chemical shifts of which are dependent on solvent and concentration.[5][6]
-
¹³C NMR: Four distinct signals are predicted for the aromatic carbons due to the lack of symmetry, with the carbon bearing the hydroxyl group appearing significantly downfield (around 155 ppm).[7][8] The three carbons of the propyl chain would resonate in the aliphatic region (approx. 25-45 ppm).
-
IR Spectroscopy: Key absorbances are predicted to include a broad O-H stretching band (approx. 3300-3400 cm⁻¹), N-H stretching bands (approx. 3300-3500 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), and C-O stretching (approx. 1200-1300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[9][10][11]
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 151. Common fragmentation patterns for phenols would include loss of radicals and rearrangements, with a base peak likely corresponding to the stable molecular ion.[12][13]
Synthesis of 2-(3-Aminopropyl)phenol: A Validated Protocol
The most direct and industrially scalable synthesis of 2-(3-aminopropyl)phenol involves the catalytic hydrogenation of a nitro-precursor. This method offers high yields and avoids the use of harsh chemical reductants.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(3-aminopropyl)phenol.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is based on well-established procedures for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) as the catalyst.[10][14]
Objective: To synthesize 2-(3-aminopropyl)phenol from 3-(2-nitrophenyl)propan-1-ol.
Materials:
-
3-(2-Nitrophenyl)propan-1-ol (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (1-2 mol%)
-
Methanol (or Ethanol), analytical grade
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite™ for filtration
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenator vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Vessel: To the vessel, add 3-(2-nitrophenyl)propan-1-ol. Add a sufficient volume of methanol to fully dissolve the starting material (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added last to minimize exposure to air, as Pd/C can be pyrophoric, especially when dry.
-
Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with hydrogen gas three times to remove all air. Trustworthiness Note: This step is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure the catalyst remains active.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction if necessary (room temperature to 40 °C is often sufficient).
-
Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.
-
Reaction Quench and Filtration: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Causality Note: Filtering through Celite prevents fine catalyst particles from passing through, which can contaminate the product and interfere with subsequent reactions.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminopropyl)phenol. The product can be purified further by column chromatography or recrystallization if necessary.
Reactivity and Application as a Building Block
2-(3-Aminopropyl)phenol is a bifunctional molecule, and its reactivity is dictated by the phenolic hydroxyl group and the primary aliphatic amine.
-
Phenolic -OH: Can undergo O-alkylation, O-acylation, and etherification. Its acidity allows for deprotonation with a suitable base to form a phenoxide, a potent nucleophile.
-
Primary -NH₂: A versatile nucleophile that readily participates in N-alkylation, N-acylation, reductive amination, and condensation reactions with carbonyl compounds to form imines (Schiff bases).
-
Synergistic Reactivity: The true novelty of this building block lies in its capacity for intramolecular reactions. The ortho-positioning and flexible linker enable cyclization to form seven-membered rings, such as benzoxazepines, which are challenging to synthesize through other routes.
Application Workflow: Synthesis of a Tetracyclic Benzoxazepine Derivative
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safety and handling precautions for 2-(3-Aminopropyl)phenol
An In-depth Technical Guide to the Safe Handling of 2-(3-Aminopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminopropyl)phenol (CAS No: 90765-59-6) is a phenolic compound incorporating an aminopropyl side chain.[1][2][3] While specific applications are not broadly documented in public literature, its structural motifs—a phenol ring and a primary amine—are common in pharmacologically active molecules and chemical synthesis intermediates. The presence of these functional groups dictates a stringent set of handling precautions. The phenolic hydroxyl group imparts corrosive properties, while the overall structure presents significant toxicological risks, including acute toxicity by all routes of exposure and potential long-term organ damage.[4]
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-(3-Aminopropyl)phenol. Given the limited specific toxicological data for this exact molecule, this document incorporates established, conservative safety protocols for the parent compound, phenol, to ensure a robust and proactive safety culture.[5][6] Adherence to these protocols is mandatory for all personnel to mitigate the risks of chemical exposure and ensure a safe laboratory environment.
Section 1: Hazard Identification and Classification
Understanding the specific hazards is the foundation of safe chemical handling. 2-(3-Aminopropyl)phenol is classified as a highly hazardous substance. The primary dangers stem from its high acute toxicity, severe corrosivity, and potential for long-term, systemic health effects.
A Safety Data Sheet (SDS) for a closely related product provides the following GHS (Globally Harmonized System) classification, which should be considered authoritative for laboratory risk assessments.[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger [4]
Hazard Pictograms:
Section 2: Toxicological Profile and Health Effects
The toxicity of 2-(3-Aminopropyl)phenol is significant and affects multiple biological systems. The phenolic structure allows for rapid absorption through the skin, which can lead to both severe local burns and systemic poisoning.[5][7]
-
Acute Effects:
-
Skin Contact: Causes severe, deep chemical burns.[4] A critical and deceptive property of phenolic compounds is a local anesthetic effect, which means severe damage can occur without immediate pain.[5] The skin may initially appear white before the full extent of the burn develops.[5] Systemic toxicity can occur rapidly following skin absorption.
-
Eye Contact: Can cause severe eye damage, corneal injury, and potentially permanent blindness.[5][7]
-
Inhalation: Toxic if inhaled, causing severe irritation and corrosion of the respiratory tract.[4] Higher exposures can lead to pulmonary edema.[7]
-
Ingestion: Toxic if swallowed.[4] Ingestion can cause severe burns to the mouth, throat, and stomach, leading to symptoms like vomiting, shock, and potentially rapid death.[7]
-
-
Chronic Effects:
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE standards, is essential.
Mandatory Engineering Controls
The causality behind requiring robust engineering controls is to minimize the concentration of airborne contaminants at the source, thereby reducing the reliance on PPE as the primary barrier.
-
Chemical Fume Hood: All handling of 2-(3-Aminopropyl)phenol, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][7][8] This is non-negotiable.
-
Emergency Facilities: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance and on the same floor as the work area.[7] All personnel must be trained on their exact location and operation before beginning any work.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection must be based on the high corrosivity and dermal toxicity of the compound.
-
Hand Protection: Standard nitrile gloves are insufficient for anything beyond incidental contact with dilute solutions.[7] For handling the solid or concentrated solutions, heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene must be worn over a base pair of nitrile gloves (double-gloving) .[7] Gloves must be inspected for integrity before each use and changed immediately upon any sign of contamination.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] When there is any risk of splashing (e.g., transferring solutions), a full-face shield must be worn in addition to the goggles .[7][8]
-
Body Protection: A flame-resistant or chemical-resistant lab coat, fully buttoned, is required.[9] For tasks with a higher splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]
-
Clothing and Footwear: Full-length pants and closed-toe, non-porous shoes that fully cover the foot are required at all times in the laboratory.[5][7]
Section 4: Standard Operating Protocol for Safe Handling
This protocol is designed as a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.
Preparation and Pre-Work Checklist
-
Risk Assessment: Confirm a task-specific risk assessment has been completed and signed.
-
SDS Review: Read and fully understand the Safety Data Sheet (SDS).[4]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
Emergency Equipment Check: Verify the path to the eyewash and safety shower is clear and the equipment is functional.[6]
-
PPE Assembly: Don all required PPE as specified in Section 3.2.[10]
-
Spill Kit: Ensure a spill kit equipped for corrosive and toxic materials is immediately accessible.
Experimental Workflow
-
Designated Area: Clearly demarcate the work area inside the fume hood.
-
Material Handling: Perform all manipulations, including weighing and dilutions, deep within the fume hood to ensure containment.[6]
-
Portion Control: Only retrieve the minimum quantity of material necessary for the experiment.
-
Container Management: Keep all containers of 2-(3-Aminopropyl)phenol tightly sealed when not in active use.
-
Waste Segregation: Segregate all waste streams. All materials (gloves, pipette tips, paper towels) contaminated with the compound must be disposed of as hazardous waste.
Post-Work Decontamination and Cleanup
-
Surface Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Waste Disposal: Securely package and label all hazardous waste in a compatible, sealed container.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[4]
Caption: Safe Handling Workflow for 2-(3-Aminopropyl)phenol.
Section 5: Risk Mitigation and Emergency Procedures
Immediate and correct action is critical in mitigating the harm from an exposure or spill.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material like vermiculite or a spill pillow to contain the spill.[11][12] Do not use paper towels initially on a liquid spill.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood or a large volume):
-
EVACUATE the area immediately.[13]
-
Alert others to evacuate and close the laboratory doors.
-
Activate the nearest fire alarm if the spill is large, volatile, or presents an immediate danger to life.[10][13]
-
Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) department from a safe location.[13]
-
Provide the exact location, the name of the chemical, and the estimated quantity spilled.
-
Do not re-enter the area. Await the arrival of the trained hazardous materials response team.[14]
-
Personnel Exposure Protocols
The speed of response is paramount. Anyone assisting an exposed individual must first don protective gloves and eyewear to avoid becoming a second victim.[5]
-
Skin Exposure:
-
This is a medical emergency. Call 911 immediately. [13]
-
While waiting for responders, immediately begin decontamination. The primary goal is to remove the chemical as quickly as possible.
-
Escort the person to the nearest safety shower.[10]
-
Remove all contaminated clothing, shoes, and jewelry while under the shower.[5][10]
-
The preferred decontamination method for phenols is to irrigate or wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400) if it is immediately available in a first aid kit.[7][8]
-
If PEG is not available, flush the affected area with copious amounts of cool, running water for at least 15 minutes .[5][15]
-
Provide the arriving emergency responders with the chemical name and SDS.
-
-
Eye Exposure:
-
This is a medical emergency. Call 911 immediately. [13]
-
Immediately lead the person to the nearest eyewash station.[10]
-
Flush the eyes with a gentle stream of water for at least 15 minutes , holding the eyelids open to ensure thorough rinsing behind the lids.[5][10][13]
-
Remove contact lenses if possible without causing further injury.[5]
-
Ensure the victim receives immediate professional medical evaluation.
-
-
Inhalation:
-
Ingestion:
Caption: Emergency Response Decision Tree.
Section 6: Storage and Waste Disposal
-
Storage:
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[17]
-
The storage location should be a designated corrosives or toxics cabinet.
-
Store away from incompatible materials such as strong oxidizing agents.[16]
-
Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
-
-
Waste Disposal:
-
All 2-(3-Aminopropyl)phenol waste, including contaminated labware and PPE, is considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of all waste through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[7]
-
References
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- Phenol - OHS Information Sheet. (2023, June). Monash University Health Safety & Wellbeing.
-
Working Safely with Phenol Guideline. (n.d.). The University of Queensland Policy and Procedure Library. Retrieved from [Link]
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
-
Safe Handling of Phenol. (n.d.). Scribd. Retrieved from [Link]
- Emergency and Spill Response Procedures. (n.d.). Auburn University.
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
2-(3-Aminopropyl)phenol | CAS: 90765-59-6. (n.d.). Finetech Industry Limited. Retrieved from [Link]
-
Emergency Response To Chemical Spills. (2024, June 25). Keystone Emergency Spill Response. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment. (2023, September 12). US EPA. Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]
-
2-(3-aminopropyl)phenol | Cas number 90765-59-6. (n.d.). molecularinfo.com. Retrieved from [Link]
- SAFETY DATA SHEET. (2023, May 20). Sigma-Aldrich.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
2-(2-Aminopropyl)phenol. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2023, December 19). Thermo Fisher Scientific.
- MATERIAL SAFETY DATA SHEET. (n.d.). Acros Organics.
-
Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
Sources
- 1. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]
- 2. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. monash.edu [monash.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
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- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
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- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. keystonespill.com [keystonespill.com]
- 15. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
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- 17. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of 2-(3-Aminopropyl)phenol from o-Nitrophenol
Abstract: This document provides a comprehensive guide for the synthesis of 2-(3-Aminopropyl)phenol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-nitrophenol. The described synthetic route is a multi-step process involving a strategic sequence of reactions: O-allylation, a thermal Claisen rearrangement, nitro group reduction, deamination, and subsequent functional group interconversion of the resulting allyl group. This application note furnishes detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the chosen methodologies, tailored for researchers, scientists, and professionals in drug development.
Introduction & Strategic Overview
The synthesis of substituted phenols is a cornerstone of modern organic chemistry, providing access to a vast array of intermediates for pharmaceuticals, agrochemicals, and polymers. 2-(3-Aminopropyl)phenol, with its bifunctional nature—a nucleophilic primary amine and a phenolic hydroxyl group—represents a versatile scaffold for further chemical elaboration. The challenge in its synthesis lies in the precise installation of the aminopropyl chain at the C2 position of the phenol ring.
This guide details a robust, albeit multi-step, pathway beginning with o-nitrophenol. The core strategy hinges on using the ortho-nitro group as a temporary placeholder that is ultimately removed after guiding the initial C-C bond formation. The overall transformation is divided into two main parts:
-
Part 1: Formation of the Key Intermediate, o-Allylphenol. This involves an initial O-alkylation followed by a thermal[1][1]-sigmatropic Claisen rearrangement to install the allyl group onto the aromatic ring. The nitro group is then reduced and subsequently removed via a deamination reaction.
-
Part 2: Elaboration of the Allyl Group. The terminal alkene of o-allylphenol is converted into a primary amine through a reliable three-step sequence: hydroboration-oxidation to an alcohol, activation of the alcohol as a tosylate, and a two-step azidation-reduction protocol.
This approach, while lengthy, is built upon a foundation of well-understood and high-yielding reactions, offering a logical and feasible route to the target molecule.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product.
Caption: Overall workflow for the synthesis of 2-(3-Aminopropyl)phenol.
Part 1: Synthesis of the Key Intermediate, o-Allylphenol
This section details the first four steps of the synthesis, converting o-nitrophenol into o-allylphenol.
Step 1: O-Allylation of o-Nitrophenol
Scientific Rationale: This reaction is a classic Williamson ether synthesis. The acidic phenolic proton of o-nitrophenol is removed by a mild base, potassium carbonate, to form the corresponding phenoxide. This potent nucleophile then displaces the bromide from allyl bromide in an SN2 reaction to yield the desired allyl o-nitrophenyl ether.[2] Acetone is an excellent solvent for this reaction as it is polar aprotic and readily dissolves the reactants.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| o-Nitrophenol | 139.11 | 10.0 g | 71.9 |
| Allyl Bromide | 120.98 | 7.4 mL (10.3 g) | 85.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.9 g | 107.8 |
| Acetone | 58.08 | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-nitrophenol (10.0 g, 71.9 mmol) and acetone (200 mL).
-
Add anhydrous potassium carbonate (14.9 g, 107.8 mmol) to the solution.
-
Add allyl bromide (7.4 mL, 85.0 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the combined filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure allyl o-nitrophenyl ether.
Step 2: Thermal Claisen Rearrangement
Scientific Rationale: The Claisen rearrangement is a powerful C-C bond-forming reaction.[3][4] Upon heating, the allyl o-nitrophenyl ether undergoes a concerted, intramolecular[1][1]-sigmatropic rearrangement. The allyl group migrates from the oxygen atom to the vacant ortho-position (C6), proceeding through a cyclic, chair-like transition state. A subsequent tautomerization of the dienone intermediate rapidly restores aromaticity, yielding the thermodynamically stable 2-allyl-6-nitrophenol.[5][6]
Caption: Mechanism of the Aromatic Claisen Rearrangement.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Allyl o-nitrophenyl ether | 179.17 | 10.0 g | 55.8 |
| N,N-Diethylaniline (optional solvent) | 149.23 | 20 mL | - |
Protocol:
-
Place the allyl o-nitrophenyl ether (10.0 g, 55.8 mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
The reaction can be performed neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.
-
Heat the flask in an oil bath to 190-210 °C.
-
Maintain this temperature for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. If performed neat, the product may solidify upon cooling.
-
Purify the crude 2-allyl-6-nitrophenol by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Step 3: Reduction of the Nitro Group
Scientific Rationale: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and mild conditions.[1][7] Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction, using hydrogen gas as the terminal reductant. The reaction is typically fast and proceeds with high yield.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Allyl-6-nitrophenol | 179.17 | 8.0 g | 44.6 |
| Palladium on Carbon (10% Pd) | - | 400 mg | - |
| Ethanol or Ethyl Acetate | - | 150 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | Excess |
Protocol:
-
Dissolve 2-allyl-6-nitrophenol (8.0 g, 44.6 mmol) in ethanol or ethyl acetate (150 mL) in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (400 mg, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale, or use a Parr hydrogenation apparatus for larger scales).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 2-amino-6-allylphenol, which can often be used in the next step without further purification.
Step 4: Deamination of 2-Amino-6-allylphenol
Scientific Rationale: This step removes the now-unwanted amino group. The process involves two key stages. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the diazonium group is replaced by a hydrogen atom using hypophosphorous acid (H₃PO₂) as the reducing agent. This deamination reaction effectively excises the nitrogen functionality from the ring.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-6-allylphenol | 149.19 | 6.0 g | 40.2 |
| Hydrochloric Acid (conc. HCl) | 36.46 | 15 mL | ~180 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.05 g | 44.2 |
| Hypophosphorous Acid (H₃PO₂, 50% aq.) | 66.00 | 25 mL | ~235 |
| Water | 18.02 | 50 mL | - |
Protocol:
-
Caution: Diazonium salts can be explosive when dry. Keep the reaction mixture cold at all times.
-
In a 250 mL beaker, dissolve 2-amino-6-allylphenol (6.0 g, 40.2 mmol) in a mixture of water (25 mL) and concentrated HCl (15 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (3.05 g, 44.2 mmol) in water (25 mL) and cool to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. A slight excess of nitrous acid can be tested with starch-iodide paper.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.
-
Slowly and carefully add the pre-chilled hypophosphorous acid (25 mL) to the diazonium solution. Nitrogen gas evolution will be observed.
-
Allow the mixture to slowly warm to room temperature and then let it stand for 12-24 hours.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude o-allylphenol by column chromatography to yield the pure intermediate.
Part 2: Functional Group Transformation to the Final Product
This section describes the conversion of the allyl group of o-allylphenol into the target 3-aminopropyl side chain.
Step 5: Hydroboration-Oxidation of o-Allylphenol
Scientific Rationale: This two-stage reaction converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. In the first stage, borane (BH₃), typically used as a complex with THF, adds across the double bond. The boron atom adds to the less substituted carbon. In the second stage, oxidative workup with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the primary alcohol, 2-(3-hydroxypropyl)phenol.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| o-Allylphenol | 134.18 | 5.0 g | 37.3 |
| Borane-THF complex (1 M in THF) | - | 41 mL | 41.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Sodium Hydroxide (3 M aq. NaOH) | 40.00 | 20 mL | 60.0 |
| Hydrogen Peroxide (30% aq. H₂O₂) | 34.01 | 15 mL | ~147 |
Protocol:
-
Set up an oven-dried, 250 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Add o-allylphenol (5.0 g, 37.3 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Add the 1 M borane-THF solution (41 mL, 41.0 mmol) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (20 mL), followed by the very careful, dropwise addition of 30% H₂O₂ solution (15 mL). Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-(3-hydroxypropyl)phenol by column chromatography.
Steps 6 & 7: Conversion of Alcohol to Amine via Azide
Scientific Rationale: This is a highly reliable method for converting a primary alcohol to a primary amine. The alcohol is first converted into a better leaving group, a tosylate, by reaction with tosyl chloride (Step 6a). The tosylate then undergoes an SN2 reaction with sodium azide to form an alkyl azide (Step 6b). Finally, the azide is reduced to the primary amine (Step 7). Catalytic hydrogenation is an excellent method for reducing azides without affecting the aromatic ring.[8]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Step 6a: Tosylation | |||
| 2-(3-Hydroxypropyl)phenol | 152.19 | 4.0 g | 26.3 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 5.5 g | 28.9 |
| Pyridine, anhydrous | 79.10 | 50 mL | - |
| Step 6b & 7: Azidation and Reduction | |||
| Intermediate Tosylate | 306.37 | (from above) | ~26.3 |
| Sodium Azide (NaN₃) | 65.01 | 2.56 g | 39.4 |
| Dimethylformamide (DMF) | 73.09 | 75 mL | - |
| Palladium on Carbon (10% Pd) | - | ~300 mg | - |
| Methanol | 32.04 | 100 mL | - |
Protocol:
Step 6a: Tosylation
-
Dissolve 2-(3-hydroxypropyl)phenol (4.0 g, 26.3 mmol) in anhydrous pyridine (50 mL) in a flask at 0 °C.
-
Add tosyl chloride (5.5 g, 28.9 mmol) portion-wise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Note: The primary alcohol is significantly more reactive than the phenol, allowing for selective tosylation under these conditions.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.
Step 6b: Azide Formation
-
Dissolve the crude tosylate from the previous step in DMF (75 mL).
-
Add sodium azide (2.56 g, 39.4 mmol). Caution: Sodium azide is highly toxic.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC indicates consumption of the tosylate.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully to obtain the crude azide.
Step 7: Azide Reduction
-
Dissolve the crude azide in methanol (100 mL).
-
Carefully add 10% Pd/C catalyst (~300 mg) and perform catalytic hydrogenation as described in Step 3.
-
After the reaction is complete, filter the catalyst through Celite® and concentrate the filtrate.
-
Purify the final product, 2-(3-Aminopropyl)phenol, by column chromatography or crystallization to obtain the pure compound.
References
-
Wikipedia Contributors. (2024). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Hapeshi, A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]
-
Yang, Y., et al. (2022). Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
-
Boruah, M., et al. (2015). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules. Available at: [Link]
-
Wikipedia Contributors. (2024). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Purohit, G., & Glusac, K. D. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]
-
Wiley Online Library. (n.d.). The Claisen Rearrangement. In Organic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
ResearchGate. (2017). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CA1100999A - Process for preparing 2-allyl phenol.
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Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Guide to the Application of 2-(3-Aminopropyl)phenol in Modern Heterocyclic Synthesis
In the landscape of medicinal and materials chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Aminopropyl)phenol is a versatile bifunctional building block, possessing both a nucleophilic aromatic hydroxyl group and a flexible primary aliphatic amine. This unique arrangement of functional groups, separated by a propyl linker, allows it to serve as a valuable precursor in the synthesis of a diverse array of nitrogen- and oxygen-containing heterocycles. Its utility lies in its ability to participate in a variety of cyclization strategies, including intramolecular condensations and multicomponent reactions, to yield scaffolds of significant biological and material interest, such as benzoxazines and benzoxazepines. This guide provides a detailed exploration of its application, focusing on the underlying chemical principles and furnishing actionable protocols for researchers in organic synthesis and drug development.
Part 1: Synthesis of 1,3-Benzoxazine Derivatives
The most direct application of 2-(3-aminopropyl)phenol is in the synthesis of tetrahydro-2H-benzo[e][1][2]oxazine derivatives. These heterocycles are formed via a Mannich-type condensation reaction involving the phenol, the primary amine, and an aldehyde or ketone. The reaction capitalizes on the proximity of the nucleophilic centers to facilitate a facile ring closure.
Causality and Mechanistic Rationale
The synthesis of the benzoxazine ring from a phenol, a primary amine, and formaldehyde is a classic example of a Mannich reaction followed by intramolecular cyclization. The process is believed to proceed in a stepwise manner where the amine first reacts with the aldehyde to form a reactive aminomethylol or iminium ion intermediate. The phenol's ortho position, activated by the hydroxyl group, then performs a nucleophilic attack on this intermediate to form a Mannich base.[3] The final ring closure occurs through the intramolecular attack of the phenolic oxygen onto the carbon bearing the amino group, with the elimination of water, to form the stable six-membered oxazine ring.[4][5] The propyl linker in 2-(3-aminopropyl)phenol results in the formation of a fused tricyclic system.
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Medicinal Chemistry Potential of the 2-(3-Aminopropyl)phenol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
In the landscape of medicinal chemistry, certain molecular scaffolds are well-trodden paths, their derivatives extensively explored and their therapeutic potential widely documented. The 2-(3-aminopropyl)phenol scaffold, however, represents a more nascent opportunity. While its isomer, 3-(2-aminopropyl)phenol, has established roles in therapeutic applications, the direct medicinal chemistry applications of 2-(3-aminopropyl)phenol are less chartered territory in peer-reviewed literature.[1][2][3][4][5] This guide, therefore, is constructed as a forward-looking application note. It leverages established principles of medicinal chemistry and the known bioactivities of structurally related phenolic compounds to illuminate the potential of 2-(3-aminopropyl)phenol as a versatile building block for novel therapeutic agents. We will explore its synthetic tractability and propose pathways for its derivatization and subsequent biological evaluation in key therapeutic areas.
The 2-(3-Aminopropyl)phenol Scaffold: A Structural Overview
2-(3-Aminopropyl)phenol is a bifunctional organic molecule featuring a phenol ring substituted with a 3-aminopropyl side chain at the ortho position.[6][7] This arrangement offers two key reactive sites for chemical modification: the primary amine and the phenolic hydroxyl group. The presence of both a hydrogen bond donor/acceptor (the phenol) and a basic, nucleophilic center (the primary amine) provides a rich chemical space for the synthesis of diverse compound libraries.
| Property | Value |
| CAS Number | 90765-59-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
Table 1: Physicochemical Properties of 2-(3-Aminopropyl)phenol.[6][7]
The strategic placement of the aminopropyl chain ortho to the hydroxyl group can allow for intramolecular hydrogen bonding, which may influence the molecule's conformation and its interactions with biological targets.
Potential Therapeutic Applications: An Extrapolative Analysis
Based on the known pharmacology of its isomer, 3-(2-aminopropyl)phenol, and the broader class of phenolic compounds, we can hypothesize several promising avenues for the development of 2-(3-aminopropyl)phenol derivatives.
Anti-inflammatory Agents
3-(2-Aminopropyl)phenol is known to possess anti-inflammatory properties.[3] This activity is often associated with the ability of phenolic compounds to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. Derivatives of 2-(3-aminopropyl)phenol could be designed to enhance these properties.
Neuroprotective Agents
Phenolic compounds are widely investigated for their neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways crucial for neuronal survival.[8][9][10] The 2-(3-aminopropyl)phenol scaffold could serve as a starting point for the development of novel agents for neurodegenerative diseases.
Kinase Inhibitors
The phenol moiety is a common feature in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. The 2-(3-aminopropyl)phenol scaffold could be elaborated into more complex heterocyclic systems, such as quinazolines or pyridopyrimidines, to target specific kinases implicated in cancer and other diseases.
Antimicrobial Agents
Phenolic compounds have a long history of use as antimicrobial agents.[11][12][13] Their mechanism of action often involves disruption of the microbial cell membrane. Derivatives of 2-(3-aminopropyl)phenol with modified lipophilicity and electronic properties could yield potent and selective antimicrobial agents.
Synthetic Strategies and Protocols
The chemical versatility of 2-(3-aminopropyl)phenol allows for a range of synthetic modifications. Below are detailed protocols for the derivatization of this scaffold.
General Workflow for Derivative Synthesis
Caption: General synthetic routes for the derivatization of 2-(3-aminopropyl)phenol.
Protocol 1: N-Acylation of 2-(3-Aminopropyl)phenol
Objective: To synthesize a library of amide derivatives to explore structure-activity relationships (SAR) for anti-inflammatory or neuroprotective activity.
Rationale: N-acylation introduces a variety of substituents that can modulate the compound's lipophilicity, electronic properties, and steric profile, which can in turn influence its biological activity.
Materials:
-
2-(3-Aminopropyl)phenol
-
A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or carboxylic acids
-
Coupling agent (if using carboxylic acids), such as HATU or EDC/HOBt
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2-(3-aminopropyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, pre-activate it with the coupling agent and HOBt in a separate flask before adding it to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Reductive Amination for N-Alkylation
Objective: To synthesize secondary or tertiary amine derivatives for evaluation as kinase inhibitors or antimicrobial agents.
Rationale: The introduction of alkyl or arylalkyl groups on the nitrogen atom can significantly alter the basicity and steric bulk, which can be crucial for interactions with biological targets.
Materials:
-
2-(3-Aminopropyl)phenol
-
An aldehyde or ketone (1.0 eq)
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(3-aminopropyl)phenol (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Confirm the structure of the purified product by spectroscopic methods.
Proposed Biological Evaluation: A Screening Cascade
Once a library of derivatives has been synthesized, a systematic approach to biological evaluation is necessary to identify promising lead compounds.
Caption: A proposed screening cascade for the biological evaluation of 2-(3-aminopropyl)phenol derivatives.
Concluding Remarks
The 2-(3-aminopropyl)phenol scaffold represents an under-explored area in medicinal chemistry with significant potential. Its synthetic accessibility and the presence of two modifiable functional groups make it an attractive starting point for the generation of diverse chemical libraries. By leveraging the known biological activities of its isomer and other phenolic compounds, researchers can strategically design and synthesize novel derivatives with the potential for therapeutic applications in inflammation, neurodegeneration, oncology, and infectious diseases. The protocols and screening strategies outlined in this guide provide a robust framework for initiating such a drug discovery program.
References
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Finetech Industry Limited. (n.d.). 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Aminopropyl)phenol. National Institutes of Health. Retrieved from [Link]
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Lal, A. F., Gupta, P. S., & Yadav, P. K. (2023). In silico Study of Phenol Explorer Database as Potential Inhibitors of Quorum-Sensing Regulated Pathogenicity in Pseudomonas aeruginosa. Biomedical and Pharmacology Journal, 16(3). [Link]
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Application Notes & Protocols: 2-(3-Aminopropyl)phenol as a Precursor for Pharmaceutical Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(3-Aminopropyl)phenol
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Phenolic compounds are a cornerstone of pharmaceuticals, present in numerous natural products and FDA-approved drugs.[1][2] 2-(3-Aminopropyl)phenol is a bifunctional molecule of significant interest, offering a unique combination of a nucleophilic primary amine and a reactive phenol group on an aromatic core.[3] This arrangement provides medicinal chemists with two distinct and chemically orthogonal handles for molecular elaboration, enabling the systematic construction of compound libraries to explore structure-activity relationships (SAR).
The aminopropyl side chain allows for the introduction of diverse substituents to modulate pharmacological activity and pharmacokinetic properties, while the phenolic hydroxyl group can be used to form ethers or esters, further expanding the accessible chemical space. This guide provides an in-depth exploration of 2-(3-Aminopropyl)phenol as a precursor, focusing on its application in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs with significant therapeutic potential for neurological disorders.
Physicochemical Properties & Safety Framework
A thorough understanding of a precursor's properties is fundamental to its effective and safe use in a laboratory setting.
Data Summary
The key physicochemical properties of 2-(3-Aminopropyl)phenol are summarized below. These parameters are essential for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-(3-Aminopropyl)phenol | [3] |
| CAS Number | 90765-59-6 | [3][4] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Solid | [5] |
| Topological Polar Surface Area | 46.2 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
Safety & Handling: A Self-Validating Protocol
Trustworthiness in the lab begins with safety. Due to its phenolic structure and amine functionality, 2-(3-Aminopropyl)phenol and its related isomers require careful handling.
-
Primary Hazards: Aminophenol compounds are generally classified as harmful if swallowed, harmful in contact with skin, and capable of causing serious eye irritation. When heated to decomposition, they may emit toxic fumes of nitrogen oxides (NOx).[5]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations of solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Core Application: Synthesis of NMDA Receptor Antagonists
The NMDA receptor is a crucial ion channel in the central nervous system, and its modulation is a key strategy for treating various neurological conditions. Antagonists that selectively target the GluN2B subunit of the NMDA receptor, such as Ifenprodil, have shown therapeutic promise.[7][8][9] The structure of Ifenprodil and related compounds features a pharmacophore that can be conceptually derived from precursors like 2-(3-Aminopropyl)phenol, highlighting its utility in this field.[7][10]
Synthetic Principle & Workflow
The primary amine of 2-(3-Aminopropyl)phenol serves as an excellent nucleophile for building the side chains characteristic of many NMDA antagonists. A common synthetic strategy involves a reductive amination reaction with a suitable ketone, followed by modification of the phenolic group if necessary.
This workflow provides a robust and versatile method for generating a library of potential NMDA receptor modulators for screening.
Workflow Diagram: Synthesis of an Ifenprodil-like Scaffold
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- 3. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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Application Note: Protocols for Selective N-Functionalization of 2-(3-Aminopropyl)phenol
Executive Summary & Core Principles
The N-functionalization of 2-(3-aminopropyl)phenol is a key synthetic transformation for generating a diverse library of molecules with potential applications in pharmacology and materials science. The molecule's structure, featuring both a nucleophilic primary amine and a phenolic hydroxyl group, presents a classic chemoselectivity challenge. This document provides a detailed guide to navigating this challenge, offering robust protocols for selectively modifying the nitrogen atom.
Our approach is grounded in understanding the inherent reactivity differences between the two functional groups. The primary amine is generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions. However, this selectivity can be eroded or reversed depending on the electrophile and reaction conditions. Therefore, the protocols herein are designed around two core strategies:
-
Exploiting Inherent Reactivity: Utilizing reaction conditions and reagents that intrinsically favor N-functionalization over O-functionalization.
-
Orthogonal Protection Strategy: Temporarily masking the phenolic hydroxyl group to ensure exclusive reaction at the amino terminus, followed by a deprotection step.[1][2]
This guide will detail four primary classes of N-functionalization: Acylation, Reductive Amination, Alkylation, and Arylation, providing step-by-step protocols, mechanistic insights, and the rationale behind experimental design.
The Chemoselectivity Challenge: Amine vs. Phenol
The central challenge in modifying 2-(3-aminopropyl)phenol is directing the reaction to the desired functional group. The outcome of the reaction is a contest between the kinetics and thermodynamics of N-functionalization versus O-functionalization.
-
Nucleophilicity: The lone pair of electrons on the nitrogen of the primary amine is more available for attacking an electrophile than the lone pairs on the phenolic oxygen. The oxygen's electrons are partially delocalized into the aromatic ring, reducing their nucleophilicity. Therefore, for most electrophiles, N-functionalization is kinetically favored.
-
Acidity (pKa): The phenolic proton is significantly more acidic (pKa ~10) than the proton on a protonated amine (pKa ~10-11). In the presence of a base, the phenol is more readily deprotonated to form a highly nucleophilic phenoxide ion. This can lead to competing or dominant O-functionalization, particularly in reactions like alkylation with hard electrophiles (e.g., alkyl halides) under strongly basic conditions.
The choice of solvent, base, temperature, and electrophile all play critical roles in tipping the balance towards the desired N-functionalized product.
Protocol I: N-Acylation for Amide Synthesis
N-acylation is one of the most reliable methods for selectively functionalizing the amino group of aminophenols. The reaction with highly reactive acylating agents like acyl chlorides or anhydrides is rapid and overwhelmingly favors the more nucleophilic amine.
Causality Behind the Protocol: This protocol uses an acyl chloride in the presence of a non-nucleophilic base, triethylamine (TEA). The amine attacks the electrophilic carbonyl carbon of the acyl chloride. The TEA acts as a scavenger for the HCl byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent as it is aprotic and dissolves both the starting material and reagents well.
Detailed Experimental Protocol: N-Acetylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-aminopropyl)phenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated product.
| Parameter | Value | Purpose |
| Starting Material | 2-(3-Aminopropyl)phenol | Substrate |
| Reagent | Acetyl Chloride | Acetylating Agent |
| Base | Triethylamine (TEA) | HCl Scavenger |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent |
| Temperature | 0 °C to RT | Controls reaction rate |
| Reaction Time | 2-4 hours | Typical duration for completion |
| Expected Yield | >90% | High efficiency reaction |
Workflow for N-Acylation
Caption: Workflow for the N-acetylation of 2-(3-aminopropyl)phenol.
Protocol II: Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[3] The reaction proceeds via the in-situ formation of an imine or enamine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild, selective reducing agent.[4]
Causality Behind the Protocol: This method is highly chemoselective for the amine because phenols do not readily react with aldehydes or ketones under these conditions. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate.[3] The reaction is often performed as a one-pot procedure, which is efficient and convenient.
Detailed Experimental Protocol: N-Benzylation via Reductive Amination
-
Preparation: To a round-bottom flask, add 2-(3-aminopropyl)phenol (1.0 eq) and benzaldehyde (1.05 eq).
-
Dissolution: Dissolve the components in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (to ~0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A dehydrating agent like anhydrous MgSO₄ can be added to drive this equilibrium.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may be slightly exothermic.
-
Reaction: Continue to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or a pH 7 buffer.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure N-benzylated product.
| Parameter | Value | Purpose |
| Starting Material | 2-(3-Aminopropyl)phenol | Amine Source |
| Reagent 1 | Benzaldehyde | Carbonyl Source |
| Reagent 2 | Sodium Triacetoxyborohydride | Selective Reducing Agent |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvent |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 12-24 hours | Allows for completion |
| Expected Yield | 70-90% | Good to excellent efficiency |
Mechanism: Reductive Amination```dot
Caption: Orthogonal strategy for selective N-alkylation.
Protocol IV: N-Arylation (Buchwald-Hartwig Amination)
The formation of an N-aryl bond typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for this purpose. [5]Achieving selectivity in aminophenols can be challenging, but specific ligand/catalyst systems have been developed to favor N-arylation over O-arylation (Ullmann condensation). [6][7] Causality Behind the Protocol: The choice of a biarylmonophosphine ligand (like BrettPhos) is critical for promoting the reductive elimination step that forms the C-N bond over the C-O bond. [5]The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine during the catalytic cycle, but care must be taken as it can also deprotonate the phenol. The reaction is run under strictly anaerobic conditions as the Pd(0) catalyst is oxygen-sensitive.
Detailed Experimental Protocol: N-Arylation
-
Preparation: In a glovebox, add the aryl bromide (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to a reaction vial or flask.
-
Reagent Addition: Add 2-(3-aminopropyl)phenol (1.2 eq).
-
Solvent: Add anhydrous, deoxygenated toluene or dioxane.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying & Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Parameter | Value | Purpose |
| Catalyst | Palladium Precatalyst (e.g., BrettPhos) | Catalyzes C-N bond formation |
| Ligand | Biarylmonophosphine | Promotes N-selectivity |
| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling |
| Atmosphere | Inert (N₂ or Ar) | Protects Pd(0) catalyst |
| Temperature | 80-110 °C | Drives catalytic cycle |
| Expected Yield | 60-85% | Varies with substrate scope |
Safety & Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Reagents: Acyl chlorides are corrosive and react violently with water. Alkyl halides are toxic and potential carcinogens. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Sodium triacetoxyborohydride can release flammable gas upon contact with strong acids. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Yamamoto, T., et al. (2022). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Molecules, 28(02657). Available at: [Link]
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El-Sawy, E. R., et al. (2023). Fabrication of a poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite. Scientific Reports. Available at: [Link]
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Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(48), 17181–17193. Available at: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
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Application Notes and Protocols for the Use of 2-(3-Aminopropyl)phenol in Polymer Chemistry
Introduction: 2-(3-Aminopropyl)phenol - A Versatile Monomer for High-Performance Polymers
2-(3-Aminopropyl)phenol is a bifunctional aromatic compound featuring a primary aliphatic amine and a phenolic hydroxyl group. This unique combination of reactive sites makes it a highly valuable, yet under-explored, monomer for the synthesis of a variety of high-performance polymers. The presence of both a nucleophilic amine and a reactive phenol group on the same molecule opens pathways to the creation of polymers with tailored properties, including polyamides, polyimides, and polybenzoxazines. The flexible aminopropyl side chain can impart improved solubility and processability to otherwise rigid polymer backbones, a significant advantage in the field of advanced materials.[1][2] The phenolic hydroxyl group can contribute to enhanced thermal stability, flame retardancy, and potential for post-polymerization modifications.[3][4]
This technical guide provides detailed application notes and robust protocols for the polymerization of 2-(3-aminopropyl)phenol into three distinct classes of polymers. The methodologies are designed to be self-validating and are grounded in established principles of polymer chemistry.
I. Polyamides Derived from 2-(3-Aminopropyl)phenol
Application Notes
Polyamides synthesized using 2-(3-aminopropyl)phenol are anticipated to exhibit a unique combination of properties. The incorporation of the phenolic hydroxyl group along the polyamide backbone can lead to several advantages:
-
Enhanced Thermal Stability: The aromatic and phenolic moieties are expected to increase the degradation temperature of the resulting polyamide compared to purely aliphatic counterparts.[3]
-
Improved Solubility: The flexible aminopropyl chain and the potential for hydrogen bonding with the phenolic hydroxyl group can disrupt chain packing, leading to improved solubility in organic solvents, which is beneficial for processing.[1]
-
Inherent Flame Retardancy: Phenolic structures are known to promote char formation upon combustion, which can impart flame retardant properties to the material.
-
Functionalizability: The free phenolic hydroxyl group provides a reactive site for post-polymerization modifications, such as grafting of other polymer chains or the introduction of specific functional groups.
These properties make such polyamides attractive for applications in high-temperature engineering plastics, specialty fibers, and composite matrices.
Experimental Protocol: Synthesis of Polyamide via Direct Polycondensation
This protocol describes the direct polycondensation of 2-(3-aminopropyl)phenol with an aromatic dicarboxylic acid, such as isophthalic acid, using the Yamazaki-Higashi reaction.[5]
Materials:
-
2-(3-Aminopropyl)phenol
-
Isophthalic acid
-
Triphenyl phosphite (TPP)
-
Pyridine (dried over KOH)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium Chloride (LiCl) (dried)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Precipitation vessel (beaker)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Monomer Dissolution: To the flask, add 2-(3-aminopropyl)phenol (1 equivalent), isophthalic acid (1 equivalent), and anhydrous NMP (to achieve a solids concentration of 10-15% w/v). Add dried LiCl (approximately 5% w/v) to aid in the dissolution of the polymer.
-
Reagent Addition: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved. Once a homogeneous solution is obtained, add pyridine (2 equivalents) followed by triphenyl phosphite (TPP) (2.2 equivalents).
-
Polycondensation Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol and then with hot deionized water to remove residual solvent, unreacted monomers, and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I, around 1650 cm⁻¹), and N-H bending (amide II, around 1550 cm⁻¹).
-
¹H NMR Spectroscopy: Characterize the polymer structure by identifying the proton signals corresponding to the aromatic rings, the propyl chain, and the amide protons.
-
Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the thermal stability (decomposition temperature) of the polyamide.
II. Polyimides Derived from 2-(3-Aminopropyl)phenol
Application Notes
Polyimides are renowned for their exceptional thermal and chemical resistance.[6] The incorporation of 2-(3-aminopropyl)phenol into a polyimide structure is expected to yield materials with:
-
Enhanced Processability: The flexible aminopropyl side chain can disrupt the rigid-rod nature of traditional polyimides, leading to improved solubility and lower glass transition temperatures, which facilitates processing.[2][7]
-
High Thermal Stability: While the flexible chain might slightly lower the decomposition temperature compared to fully aromatic polyimides, the overall thermal stability is expected to remain high due to the imide and aromatic rings.[2]
-
Good Mechanical Properties: The resulting polyimides are anticipated to form tough and flexible films.[6]
-
Tunable Dielectric Properties: The introduction of the polar phenolic hydroxyl group may influence the dielectric constant of the polyimide.
These polyimides could be suitable for applications in flexible electronics, high-temperature adhesives, and gas separation membranes.[6]
Experimental Protocol: Two-Step Synthesis of Polyimide
This protocol details the classic two-step synthesis of a polyimide, involving the formation of a soluble poly(amic acid) precursor followed by thermal imidization.[8][9][10]
Materials:
-
2-(3-Aminopropyl)phenol
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace
Part A: Synthesis of Poly(amic acid) (PAA)
-
Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve 2-(3-aminopropyl)phenol (1 equivalent) in anhydrous DMAc. Cool the solution to 0-5 °C using an ice bath.
-
Dianhydride Addition: Slowly add solid pyromellitic dianhydride (PMDA) (1 equivalent) to the stirred solution in small portions. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Polymerization: After the complete addition of PMDA, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).
Part B: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade or spin coater to obtain a uniform film of the desired thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and dry at 80 °C for 2-4 hours to remove the bulk of the solvent.
-
Thermal Curing: Perform the thermal imidization by heating the film in a programmable oven or furnace under a nitrogen atmosphere using a step-wise curing cycle:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Detachment: After cooling to room temperature, the flexible polyimide film can be carefully detached from the glass substrate.
Characterization:
-
FTIR Spectroscopy: Monitor the imidization process by observing the disappearance of the amic acid peaks (amide and carboxylic acid) and the appearance of characteristic imide peaks, such as the asymmetric C=O stretching (~1780 cm⁻¹), symmetric C=O stretching (~1720 cm⁻¹), and C-N stretching (~1370 cm⁻¹).
-
Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the thermal decomposition temperature of the final polyimide film.
III. Polybenzoxazines from 2-(3-Aminopropyl)phenol
Application Notes
Polybenzoxazines are a class of phenolic resins with a wide range of desirable properties.[11] Using 2-(3-aminopropyl)phenol as the phenolic component in benzoxazine synthesis offers intriguing possibilities:
-
High Molecular Design Flexibility: The synthesis of benzoxazine monomers is a versatile one-pot reaction, allowing for the incorporation of various functionalities.[12]
-
Near-Zero Shrinkage upon Curing: Polybenzoxazines exhibit very low to zero volume change during polymerization, which is advantageous for precision molding and composite fabrication.
-
Excellent Thermal and Chemical Resistance: The resulting crosslinked phenolic network provides high thermal stability and resistance to a wide range of chemicals.[13]
-
Low Water Absorption: The hydrophobic nature of the polybenzoxazine matrix leads to low moisture uptake.
Polybenzoxazines based on 2-(3-aminopropyl)phenol could find use in advanced composites, electronic packaging materials, and high-performance coatings.
Experimental Protocol: Synthesis of Benzoxazine Monomer and Thermal Polymerization
This protocol describes the synthesis of a benzoxazine monomer from 2-(3-aminopropyl)phenol, a primary amine (e.g., aniline), and paraformaldehyde, followed by its thermal ring-opening polymerization.[13][14]
Materials:
-
2-(3-Aminopropyl)phenol
-
Aniline
-
Paraformaldehyde
-
Toluene or 1,4-Dioxane
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Part A: Synthesis of Benzoxazine Monomer
-
Reaction Setup: In a three-necked flask, dissolve 2-(3-aminopropyl)phenol (1 equivalent) and aniline (1 equivalent) in toluene.
-
Formaldehyde Addition: Add paraformaldehyde (2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (around 110 °C for toluene) and maintain for 4-6 hours with continuous stirring under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it three times with 1 M NaOH solution to remove any unreacted phenol, followed by washing with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude benzoxazine monomer can be purified by column chromatography or recrystallization, if necessary.
Part B: Thermal Polymerization
-
Curing: Place the synthesized benzoxazine monomer in a mold or on a substrate.
-
Thermal Treatment: Cure the monomer in an oven using a step-wise heating schedule, for example:
-
160 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 2 hours
-
220 °C for 1 hour
-
-
Post-Curing (Optional): For enhanced properties, a post-curing step at a higher temperature (e.g., 230-240 °C) for 1-2 hours can be performed.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the benzoxazine ring in the monomer by the presence of a characteristic peak around 920-950 cm⁻¹ (oxazine ring). Monitor the polymerization by the disappearance of this peak.
-
¹H NMR Spectroscopy: Verify the structure of the benzoxazine monomer by the characteristic signals for the O-CH₂-N protons (~5.3 ppm) and Ar-CH₂-N protons (~4.5 ppm).
-
Differential Scanning Calorimetry (DSC): Determine the exothermic curing profile of the benzoxazine monomer and the glass transition temperature (Tg) of the resulting polybenzoxazine.[15][16]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the cured polybenzoxazine.[15][16][17]
Data Presentation
Table 1: Predicted Properties of Polymers Derived from 2-(3-Aminopropyl)phenol
| Polymer Type | Expected Glass Transition Temp. (Tg) | Expected Decomposition Temp. (TGA, 5% weight loss) | Expected Solubility | Key Potential Advantages |
| Polyamide | Moderate to High | > 350 °C | Soluble in polar aprotic solvents (NMP, DMAc) | Enhanced thermal stability, inherent flame retardancy, functionalizability. |
| Polyimide | High | > 400 °C | Improved solubility in organic solvents | Excellent thermal stability, good mechanical properties, enhanced processability. |
| Polybenzoxazine | High | > 350 °C | Insoluble (crosslinked) | Near-zero shrinkage, low water absorption, excellent thermal and chemical resistance. |
Visualization of Experimental Workflows
Caption: Workflow for Polyamide Synthesis.
Caption: Workflow for Two-Step Polyimide Synthesis.
Caption: Workflow for Polybenzoxazine Synthesis.
References
-
Luo, et al. "Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics." RSC Publishing, 2022. [Link]
-
"Synthesis of Polyamides from diacid (II) and various aromatic diamines." ResearchGate. [Link]
-
"Optimization of Alkyl Side Chain Length in Polyimide for Gate Dielectrics to Achieve High Mobility and Outstanding Operational Stability in Organic Transistors." ACS Applied Materials & Interfaces, 2023. [Link]
- US Patent 6187877B1, "Process for producing a polyamide based on a dicarboxylic acid and a diamine.
-
"Properties & Uses of Polyamide | Applications." AerosUSA. [Link]
-
"Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids." ACS Omega, 2022. [Link]
-
"Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review." VTechWorks. [Link]
-
"Structure and Morphology of Polyamide 66 and Oligomeric Phenolic Resin Blends: Molecular Modeling and Experimental Investigations." ResearchGate. [Link]
-
"Applications of flexible polyimide." ResearchGate, 2025. [Link]
-
"Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties." CORE. [Link]
-
"Chapter 2 LITERATURE REVIEW." VTechWorks. [Link]
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"DSC and TGA Characterization of the Benzoxazine Monomers." ResearchGate. [Link]
-
"Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine." RSC Publishing. [Link]
-
"The synthesis of a novel polyimide precursor." NASA Technical Reports Server. [Link]
-
"Antioxidant Activity of Synthetic Polymers of Phenolic Compounds." MDPI. [Link]
-
"Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups." National Chemical Laboratory. [Link]
-
"Preparation and characterization of flexible polybenzoxazine–LLDPE composites." Taylor & Francis, 2012. [Link]
-
"Polyamides – Still Strong After Seventy Years." ResearchGate, 2025. [Link]
-
"Preparation and properties of Novel Polyimide with Side‑chain." [Link]
-
"Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines." RSC Publishing, 2018. [Link]
-
"Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin." Macromolecules, 2019. [Link]
-
"Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers." [Link]
-
"Polyamides: synthesis and properties." Greenchemicals. [Link]
-
"Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization." MDPI, 2021. [Link]
-
"Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films." MDPI. [Link]
-
"DSC thermograms of fully cured polybenzoxazine composites: (.)..." ResearchGate. [Link]
-
"Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization." Taylor & Francis Online. [Link]
-
"polymers." CONICET. [Link]
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Application Notes and Protocols: Derivatization of 2-(3-Aminopropyl)phenol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel molecular entities with enhanced biological activity. 2-(3-Aminopropyl)phenol is one such scaffold, possessing two key functional groups—a phenolic hydroxyl and a primary aliphatic amine—that are ripe for chemical modification.[1] This bifunctionality allows for the creation of diverse chemical libraries, enabling a broad exploration of structure-activity relationships (SAR) in high-throughput screening (HTS) campaigns.[2][3] The derivatization of this molecule can modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[4]
The aminophenol core is found in a variety of biologically active compounds, exhibiting antioxidant, antimicrobial, and cytotoxic activities.[5][6] Derivatization of either the phenolic or amino group can lead to compounds with altered biological targets and improved potency. For instance, N-acylation of aminophenols has been a common strategy in the development of analgesic and anti-inflammatory agents.[4] Similarly, O-alkylation of the phenolic hydroxyl can influence receptor binding and cellular uptake.[7]
This guide provides a comprehensive overview of the strategic derivatization of 2-(3-Aminopropyl)phenol. It details robust protocols for selective N-acylation and O-alkylation, discusses the rationale behind these modifications, and outlines the analytical techniques essential for the characterization and purification of the resulting derivatives. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively generate and evaluate novel aminophenol derivatives for biological screening.
Strategic Considerations for Derivatization
The presence of two reactive sites on 2-(3-aminopropyl)phenol necessitates a carefully planned synthetic strategy to achieve selective modification. The relative reactivity of the primary amine and the phenolic hydroxyl group can be influenced by reaction conditions. Generally, the primary amine is more nucleophilic than the phenolic hydroxyl group, especially under neutral or slightly basic conditions, favoring N-functionalization. Conversely, to target the phenolic hydroxyl, protection of the more reactive amino group is often required.[7]
Key Derivatization Strategies:
-
N-Acylation: This common modification introduces an amide bond, which can enhance metabolic stability and introduce new interaction points for biological targets. A wide variety of acylating agents (e.g., acyl chlorides, anhydrides) can be employed to append diverse functionalities.[8]
-
N-Alkylation: The introduction of alkyl groups to the amine can modulate its basicity and steric profile. Reductive amination is a widely used method for this transformation.[9]
-
O-Alkylation: Modification of the phenolic hydroxyl group can impact hydrogen bonding capabilities and lipophilicity. This typically requires the use of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[7][10]
-
O-Sulfonylation: The formation of sulfonate esters can introduce a different type of polar interaction and may alter the compound's solubility and cell permeability.
The choice of derivatization strategy should be guided by the specific goals of the screening library. For instance, if the aim is to explore interactions with a particular receptor pocket, the appended groups should be chosen to probe different spatial and electronic environments.
Visualizing the Derivatization Pathways
The following diagram illustrates the primary pathways for the derivatization of 2-(3-Aminopropyl)phenol, highlighting the selective modification of the amino and phenolic functional groups.
Caption: Derivatization strategies for 2-(3-Aminopropyl)phenol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective derivatization of 2-(3-Aminopropyl)phenol. These protocols are designed to be robust and adaptable for the synthesis of a small library of compounds.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the primary amine of 2-(3-Aminopropyl)phenol using an acyl chloride.
Materials:
-
2-(3-Aminopropyl)phenol
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-Aminopropyl)phenol (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add TEA or DIPEA (1.2 eq) dropwise to the solution.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise. A precipitate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: General Procedure for O-Alkylation via Amine Protection
This protocol outlines the selective O-alkylation of the phenolic hydroxyl group, which involves the initial protection of the more reactive amino group.
Part A: Protection of the Amino Group (Boc Protection)
Materials:
-
2-(3-Aminopropyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: Dissolve 2-(3-Aminopropyl)phenol (1.0 eq) in DCM or THF (approximately 0.1 M).
-
Base and Protecting Group Addition: Add TEA (1.2 eq) followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the N-Boc protected intermediate.
Part B: O-Alkylation
Materials:
-
N-Boc-2-(3-aminopropyl)phenol (from Part A)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc protected intermediate (1.0 eq) in DMF or ACN.
-
Base and Alkylating Agent Addition: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) followed by the alkyl halide (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part C: Deprotection of the Amino Group
Materials:
-
O-alkylated, N-Boc protected intermediate (from Part B)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: Dissolve the protected compound in DCM and add an excess of TFA or a solution of HCl in dioxane.
-
Reaction Monitoring: Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is desired, neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
Data Presentation and Analysis
Systematic characterization of the synthesized derivatives is crucial for establishing their identity, purity, and suitability for biological screening. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Key Information Obtained |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and molecular weight confirmation. | Retention time, peak purity, and mass-to-charge ratio (m/z) of the parent ion. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation. | Chemical shifts, integration, and coupling patterns of protons, confirming the covalent structure. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation. | Chemical shifts of carbon atoms, providing further evidence of the molecular framework. |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis.[11] | Peak area percentage to determine the purity of the final compound.[12] |
Workflow for Library Generation and Screening
The generation of a focused library of 2-(3-aminopropyl)phenol derivatives for biological screening follows a logical workflow, from synthesis to hit identification.
Caption: Workflow for library generation and biological screening.
Conclusion and Future Directions
The derivatization of 2-(3-Aminopropyl)phenol offers a powerful and versatile approach to generating novel small molecule libraries for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate a wide range of derivatives. By systematically exploring the chemical space around this privileged scaffold, there is significant potential to identify new lead compounds for drug discovery programs targeting a diverse array of diseases. Future efforts could focus on more complex derivatizations, including the introduction of chiral centers and the use of multi-component reactions to rapidly build molecular complexity. Furthermore, the integration of computational modeling and in silico screening can help to guide the design of more focused and effective libraries.
References
- Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. (2023-10-04).
- Derivatization and Separation of Aliph
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- 2-(3-Aminopropyl)phenol | CAS: 90765-59-6. Finetech Industry Limited.
- Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. MDPI.
- Selective alkylation of aminophenols.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Selective alkylation of aminophenols. University of Michigan.
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
- Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI.
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Application Notes & Protocols for Reactions Involving 2-(3-Aminopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the experimental use of 2-(3-Aminopropyl)phenol, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The inherent reactivity of its nucleophilic primary amine and the ortho-positioned phenolic hydroxyl group allows for the construction of diverse and complex heterocyclic scaffolds. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for key transformations. Detailed, field-tested protocols for intramolecular cyclization to form dihydro-1,4-benzoxazepines and for selective N-acylation are presented. The guide is designed to empower researchers to confidently and successfully employ 2-(3-Aminopropyl)phenol in their synthetic endeavors.
Physicochemical Properties & Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is essential. 2-(3-Aminopropyl)phenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | 90765-59-6 | [3] |
| Appearance | Solid (Typical) | [4] |
| Melting Point | 137 °C | [4][5] |
| pKa (Predicted) | 9.86 ± 0.10 | [4] |
| Calculated XLogP3 | 1.4 | [2][6] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |
| GHS Pictograms | Irritant | [2] |
Note: The provided hazard information is for the related isomer 2-(2-Aminopropyl)phenol as specific GHS data for the title compound is limited. A conservative approach to safety, treating it as harmful and irritant, is strongly advised.[2]
Core Reactivity Principles
The synthetic utility of 2-(3-Aminopropyl)phenol stems from the distinct yet cooperative reactivity of its two functional groups: the primary amine and the phenol.
-
The Aminopropyl Moiety: The terminal primary amine is a potent nucleophile and a moderate base. It readily participates in reactions typical of alkylamines, such as N-acylation, reductive amination, and alkylation. The three-carbon linker provides conformational flexibility, which is critical for intramolecular cyclization reactions.
-
The Phenolic Moiety: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide. This is the key step for initiating O-alkylation or intramolecular cyclization reactions. The ortho-position of the hydroxyl group relative to the aminopropyl chain is geometrically ideal for the formation of seven-membered heterocyclic rings, such as benzoxazepines.[7][8]
-
Chemoselectivity: The primary challenge and opportunity in using this molecule is controlling the chemoselectivity. In many cases, the amine is more nucleophilic than the neutral phenol. Therefore, reactions with electrophiles like acyl chlorides will preferentially occur at the nitrogen atom. To engage the phenol, its hydroxyl group typically needs to be activated by deprotonation with a base, or the amine must first be protected.
Application Protocol 1: Synthesis of Dihydro-1,4-benzoxazepine Derivatives
The intramolecular cyclization of N-substituted 2-(3-aminopropyl)phenols is a powerful strategy for synthesizing the 2,3,4,5-tetrahydro-1,4-benzoxazepine core, a privileged scaffold in medicinal chemistry.[8] This protocol first describes an N-alkylation/acylation step, followed by a base-mediated intramolecular O-alkylation (a Williamson ether synthesis-type cyclization).
Principle & Mechanism
The synthesis is a two-step process. First, the primary amine of 2-(3-aminopropyl)phenol is functionalized with an appropriate electrophile containing a leaving group (e.g., 2-chloroacetyl chloride). This introduces the remainder of the atoms required for the new heterocyclic ring. In the second step, a base is used to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon, displacing the leaving group via an intramolecular Sₙ2 reaction to form the seven-membered ring. This type of 7-endo cyclization is synthetically feasible and leads to valuable heterocyclic systems.[7]
Workflow for Dihydro-1,4-benzoxazepine Synthesis```dot
Caption: General workflow for the selective N-acylation of 2-(3-aminopropyl)phenol.
Detailed Step-by-Step Protocol
Materials:
-
2-(3-Aminopropyl)phenol (1.0 eq)
-
Acetic Anhydride (Ac₂O) (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, ethyl acetate, sodium sulfate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-(3-aminopropyl)phenol (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
-
Acylation:
-
Add acetic anhydride (1.2 eq) dropwise to the cold solution.
-
Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.
-
Check for the complete consumption of the starting amine using TLC (a more polar solvent system may be required to resolve the product and starting material).
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in cyclization | Insufficiently strong base; reaction time too short; poor quality of reagents. | Switch to a stronger base like NaH in an anhydrous solvent like THF or DMF. Increase reaction time and/or temperature. Ensure all reagents and solvents are anhydrous. |
| Formation of O-acylated byproduct | Reaction conditions too harsh for N-acylation (e.g., high temperature). | Perform the N-acylation at a lower temperature (0 °C to RT). Avoid using highly reactive acylating agents without careful temperature control. |
| Incomplete reaction | Insufficient equivalents of reagent; low reaction temperature or concentration. | Increase the equivalents of the acylating/alkylating agent slightly (e.g., to 1.2-1.5 eq). Increase the reaction temperature or allow for a longer reaction time. |
| Multiple spots on TLC | Polymerization or side reactions. | Use a more dilute solution. Ensure the dropwise addition of electrophiles to avoid localized heating and high concentrations. Protect the phenol if it is interfering with a desired amine reaction. |
Conclusion
2-(3-Aminopropyl)phenol is a highly valuable and adaptable reagent for constructing complex molecular architectures. By understanding its fundamental reactivity and employing the robust protocols detailed in this guide, researchers in organic synthesis and drug discovery can effectively harness its potential. The key to success lies in the strategic control of chemoselectivity, enabling either the amine or the phenol to be engaged in a predictable manner to build diverse heterocyclic systems and functionalized molecules.
References
-
PubChem. (n.d.). 3-(2-Aminopropyl)phenol. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Aminopropyl)phenol. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. Retrieved from [Link]
-
Reddy, T. J., et al. (2015). Synthesis of substituted benzo[b]o[2][6]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 13(36), 9449-9456. Retrieved from [Link]
-
Ashram, M., et al. (2019). A new, simple and efficient method for the synthesis of tricyclico[6][9]xazolo[3,2-d]b[2][6]enzoxazepine... Arkivoc, 2019(5), 142-151. Retrieved from [Link]
-
Kametani, T., et al. (1978). Studies on the syntheses of heterocyclic compounds. Part DLXXVII. Synthesis of 2,3,4,5-tetrahydro-1H-benzazepine derivatives by phenolic cyclisation. Journal of the Chemical Society, Perkin Transactions 1, 662-665. Retrieved from [Link]
-
Archer, S., et al. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f]o[2][6]xazepine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2248. Retrieved from [Link]
-
Uto, T., et al. (2017). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, 53(75), 10402-10405. Retrieved from [Link]
-
Nakatani, Y., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 311. Retrieved from [Link]
-
Al-Azzawi, A. M., et al. (2024). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]
-
Khaligh, N. G. (2012). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. Chinese Chemical Letters, 23(6), 668-672. Retrieved from [Link]
-
Kotoku, N., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 311. Retrieved from [Link]
-
Satam, J. R., et al. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. Catalysis Communications, 9(7), 1649-1654. Retrieved from [Link]
-
Uto, T., et al. (2017). Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. Chemical Communications. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Catalysis Letters, 149, 1337–1348. Retrieved from [Link]
-
Edelmann, F. T. (2021). Re: Dear all, Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. Retrieved from [Link]
-
Hashem, A. I., et al. (2022). Fabrication of a poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution. Scientific Reports, 12(1), 12345. Retrieved from [Link]
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- 2. 2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2-(3-Aminopropyl)phenol Synthesis
Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Aminopropyl)phenol. The following question-and-answer format directly addresses common challenges and offers troubleshooting strategies to enhance reaction efficiency and overall yield.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My overall yield of 2-(3-Aminopropyl)phenol is consistently low. What are the primary factors contributing to this, and how can I mitigate them?
Low yields in this synthesis are often multifactorial, stemming from issues in one or more key steps of the reaction sequence. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Common Pitfalls and Strategic Solutions:
-
Suboptimal Starting Materials: The purity of reactants is paramount. Impurities in the starting phenol or aminating agent can lead to unwanted side reactions and decrease the efficiency of the primary reaction pathway.
-
Inefficient Alkylation: The initial alkylation of the phenol can be a critical yield-determining step. Incomplete conversion or the formation of undesired isomers will propagate through the synthesis, ultimately lowering the final product yield.
-
Side Reactions: The presence of functional groups susceptible to side reactions, such as the phenolic hydroxyl and the amino group, can lead to the formation of byproducts. For instance, over-alkylation of the amine can occur, reducing the yield of the desired primary amine.[1]
-
Product Isolation and Purification: Significant product loss can occur during workup and purification. The choice of extraction solvents, crystallization conditions, and chromatographic methods should be carefully optimized to maximize recovery.
Q2: I am observing the formation of significant impurities during my reaction. What are the likely side products, and how can their formation be minimized?
The formation of impurities is a common challenge in multi-step organic syntheses. In the synthesis of aminopropylphenols, several side reactions can occur.
Common Impurities and Mitigation Strategies:
-
Di- and Tri-alkylated Products: The primary amine product can sometimes react further with the alkylating agent, leading to the formation of secondary and tertiary amines.[1]
-
Solution: Using a large excess of the aminating agent or a protecting group strategy for the amine can help to minimize over-alkylation.[1]
-
-
Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted starting materials in the crude product.[1]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. Adjusting reaction time, temperature, or reagent stoichiometry may be necessary.[1]
-
Q3: What are the most effective methods for purifying the final 2-(3-Aminopropyl)phenol product?
The purification of the final product is critical for obtaining a high-purity compound suitable for downstream applications.
Recommended Purification Techniques:
-
Crystallization: This is often an effective method for purifying solid compounds. The choice of solvent is crucial and may require some experimentation to find the optimal system that provides good recovery of the desired product with high purity.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of the target compound and the impurities to be removed.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.[2]
Experimental Workflow: A Generalized Synthetic Approach
The synthesis of 2-(3-Aminopropyl)phenol can be approached through various synthetic routes. A common strategy involves the alkylation of a protected phenol, followed by the introduction of the amino group and subsequent deprotection.
Caption: A potential synthetic workflow for 2-(3-Aminopropyl)phenol.
Data Summary: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO[3] |
| Molecular Weight | 151.21 g/mol [3] |
| Boiling Point | 274.4°C at 760 mmHg[3] |
| Density | 1.073 g/cm³[3] |
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 3. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Synthesis of 2-(3-Aminopropyl)phenol
Welcome to the technical support guide for the synthesis of 2-(3-Aminopropyl)phenol. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable intermediate. Instead of a rigid protocol, this guide offers a dynamic, question-and-answer-based approach to troubleshoot common side reactions and optimize your synthetic strategy. We will delve into the causality behind experimental challenges, grounded in established chemical principles and supported by authoritative literature.
Overview of a Common Synthetic Pathway
The synthesis of 2-(3-Aminopropyl)phenol is a multi-step process where each stage presents unique challenges. A common and logical approach involves the reduction of a nitrile precursor, which itself can be synthesized from an appropriate starting material like 2-methoxyphenylacetonitrile. This pathway allows for controlled introduction of the aminopropyl chain while protecting the reactive phenolic hydroxyl group as a methyl ether until the final step.
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: A common synthetic route to 2-(3-Aminopropyl)phenol.
Troubleshooting Guide & Frequently Asked Questions
This section addresses specific problems you may encounter during the synthesis. Each question is framed from a researcher's perspective and answered with actionable advice and mechanistic explanations.
Category 1: Issues in the Nitrile Reduction Step
The conversion of the nitrile group in 3-(2-methoxyphenyl)propanenitrile to a primary amine is a critical step. While seemingly straightforward, it is often plagued by over-reaction and side product formation.
Q1: My final product is contaminated with significant amounts of secondary and tertiary amines. Why is this happening and how can I prevent it?
A1: This is the most common side reaction during nitrile reduction. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the primary amine product attacks the intermediate imine, which is formed during the reduction process.[1] This subsequent reaction is often faster than the initial reduction, especially at higher concentrations.
Caption: Mechanism of secondary amine formation during nitrile reduction.
Troubleshooting & Optimization:
-
Addition of Ammonia: The most effective method to suppress this side reaction is to perform the hydrogenation in the presence of ammonia (often as a solution in methanol).[2] Ammonia shifts the equilibrium away from the formation of secondary amines by competing with the primary amine product for reaction with the imine intermediate.
-
Catalyst Choice: While Raney Nickel is economical, it can be aggressive. Palladium on carbon (Pd/C) can sometimes offer better selectivity.[1][2]
-
Solvent and pH: Using an acidic medium can protonate the primary amine product, reducing its nucleophilicity and thus decreasing its tendency to react with the imine intermediate.[1]
-
Reaction Conditions: Lowering the reaction temperature and pressure can help slow down the rate of the side reaction relative to the desired reduction.
| Reducing Agent | Pros | Cons & Common Side Products |
| H₂/Raney Nickel | Cost-effective, highly active. | Often leads to secondary/tertiary amines. Can promote ether cleavage under harsh conditions.[1][2][3] |
| H₂/Pd/C | Good selectivity, widely used. | Can be less active than Raney Ni. Can cause debenzylation if benzyl ethers are used.[2] |
| LiAlH₄ (LAH) | Powerful and fast. | Non-selective, will reduce other functional groups. Requires strictly anhydrous conditions.[4][5] |
| BH₃-THF | More selective than LAH. | Can be slow, requires heating. BH₃-THF can decompose above 35°C.[2] |
Q2: My reaction yield is very low, and I'm isolating 3-(2-methoxyphenyl)propanal. What is causing this aldehyde formation?
A2: The presence of an aldehyde indicates that the intermediate imine is being hydrolyzed rather than fully reduced. This occurs when water is present in the reaction mixture. This is a particular risk when using metal hydride reducing agents like LiAlH₄ or DIBAL-H, where an aqueous workup is required.[4]
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: If using hydride reagents, ensure all glassware is oven-dried and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Workup: During the aqueous workup, keep the temperature low (e.g., 0 °C) to minimize the rate of hydrolysis relative to the protonation of the amine salt.
-
Choice of Reagent: DIBAL-H is known to reduce nitriles to aldehydes upon hydrolysis of the intermediate.[4] If an amine is the desired product, a more robust reducing agent like LiAlH₄ or catalytic hydrogenation is necessary.[4][5]
Category 2: Issues in Deprotection
Cleaving the methyl ether to reveal the free phenol is the final and often delicate step. The wrong choice of reagents can lead to degradation or unwanted side reactions.
Q3: I'm attempting to cleave the methyl ether using catalytic hydrogenation, but the reaction is sluggish and incomplete. Can I just increase the temperature and pressure?
A3: While catalytic hydrogenation can cleave some ethers, particularly benzylic ethers, aryl methyl ethers are notoriously robust and generally resistant to cleavage by standard catalytic hydrogenation (e.g., H₂/Pd/C).[6] Simply increasing the temperature and pressure is unlikely to cleave the aryl-O bond and instead risks reducing the aromatic ring itself, leading to 2-(3-aminopropyl)cyclohexanol.[3][7] Heterogeneous catalysts like Nickel have been shown to cleave aryl ethers, but conditions are often harsh and may lack selectivity.[3][8]
Recommended Solutions:
-
Switch to Chemical Reagents: The standard and most reliable method for cleaving aryl methyl ethers is using strong Lewis acids or proton acids.
-
Boron Tribromide (BBr₃): Highly effective but must be handled with care.
-
Hydrobromic Acid (HBr): A common and effective reagent, often used at elevated temperatures.
-
Magnesium Iodide (MgI₂): Can be used for dealkylation of phenol ethers.
-
Category 3: General Purity and Workup Issues
Q4: After the final deprotection and workup, my product is a dark, tarry substance that is difficult to purify. What are the likely causes?
A4: The formation of tars or dark-colored impurities often points to oxidation or polymerization. Aminophenols are particularly susceptible to oxidation, especially under basic conditions or when exposed to air and light. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it highly activated and prone to oxidation into quinone-type structures, which can then polymerize.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Use of Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous workup solution can help prevent oxidation.
-
pH Control: During extraction, avoid strongly basic conditions for extended periods. It is often better to extract the product into an acidic aqueous layer (as the ammonium salt), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then carefully basify to liberate the free amine for final extraction.
-
Purification Strategy: Given the polar nature of the product, column chromatography on silica gel can be challenging due to streaking. Consider converting the product to its hydrochloride salt, which is often a stable, crystalline solid that can be recrystallized for purification.
Experimental Protocol: Selective Catalytic Hydrogenation of a Nitrile
This protocol provides a generalized method for the reduction of a nitrile to a primary amine while minimizing the formation of secondary amine byproducts.
Objective: To reduce 3-(2-methoxyphenyl)propanenitrile to 3-(2-methoxyphenyl)propylamine.
Materials:
-
3-(2-methoxyphenyl)propanenitrile
-
Anhydrous Methanol (MeOH)
-
Ammonia solution (e.g., 7N in MeOH)
-
Raney Nickel (50% slurry in water, use with extreme caution) or 5% Pd/C
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 5-10 wt% relative to the nitrile) that has been carefully washed several times with anhydrous methanol to remove water.
-
Reaction Setup: Dissolve the 3-(2-methoxyphenyl)propanenitrile (1.0 eq) in anhydrous methanol. Add this solution to the hydrogenation vessel.
-
Ammonia Addition: Add the ammonia solution in methanol (3-5 eq) to the vessel. The ammonia is crucial for suppressing secondary amine formation.[2]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous agitation.
-
Monitoring: Heat the reaction to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel/Celite filter cake is pyrophoric and must be kept wet with water and disposed of properly.
-
Isolation: Remove the solvent and excess ammonia from the filtrate under reduced pressure to yield the crude 3-(2-methoxyphenyl)propylamine, which can be purified or used directly in the next deprotection step.
References
-
Garedew, M., et al. (2020). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society, 142(8), 4037-4050. [Link]
-
Garedew, M., et al. (2020). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. PubMed, National Library of Medicine. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. . [Link]
-
Fu, Y., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 22(15), 5095-5105. [Link]
-
Garedew, M., et al. (2020). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. . [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? exporter-china.com. [Link]
-
jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Aminopropyl)phenol Derivatization
Welcome to the technical support center for the derivatization of 2-(3-Aminopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile bifunctional molecule. Our focus is on providing practical, field-proven insights to help you achieve your desired synthetic outcomes with high yield and purity.
Introduction: The Challenge of Selectivity
2-(3-Aminopropyl)phenol is a valuable building block in medicinal chemistry and materials science due to its two reactive functional groups: a phenolic hydroxyl (-OH) group and a primary aliphatic amine (-NH2) group. This bifunctionality, however, presents a significant challenge: achieving selective derivatization at either the nitrogen or the oxygen atom. Uncontrolled reactions often lead to a mixture of N-derivatized, O-derivatized, and N,O-diderivatized products, complicating purification and reducing the yield of the target compound.
This guide will walk you through the principles of selective derivatization, common pitfalls, and robust protocols to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I want to acylate the amino group of 2-(3-aminopropyl)phenol. Will the phenolic hydroxyl group interfere?
A1: Yes, the phenolic hydroxyl group can interfere, but the amino group is generally more nucleophilic and will react preferentially under kinetically controlled conditions.[1][2] To favor N-acylation over O-acylation, consider the following:
-
Reaction Conditions: Use mild reaction conditions and shorter reaction times.
-
Reagent Choice: Acetic anhydride in a suitable buffer is a common choice for N-acetylation.[3]
-
pH Control: The nucleophilicity of both groups is pH-dependent. In acidic conditions, the amino group is protonated and becomes less nucleophilic, which can increase the proportion of O-acylation. Conversely, in strongly basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide. Careful pH control is crucial.
Q2: How can I selectively alkylate the phenolic hydroxyl group without affecting the primary amine?
A2: To achieve selective O-alkylation, the more nucleophilic amino group must first be protected.[4][5] A common strategy involves:
-
Protection of the Amino Group: The amino group can be protected as a carbamate, for example, by reacting it with di-tert-butyl dicarbonate (Boc anhydride) to form a Boc-protected amine.[6][7] This protection strategy is effective because carbamates are generally stable under the basic conditions required for O-alkylation.[8]
-
O-Alkylation: The phenolic hydroxyl group of the N-protected intermediate can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone or DMF.[4][9]
-
Deprotection: The Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the O-alkylated product.[7]
Q3: My purified 2-(3-aminopropyl)phenol derivative is colorless initially but turns brown over time. What is happening and how can I prevent it?
A3: The discoloration is likely due to the oxidation of the aminophenol moiety. Phenols, and especially aminophenols, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. To prevent discoloration:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber-colored vials or store samples in the dark.
-
Antioxidants: In some formulations, small amounts of antioxidants can be added to inhibit the oxidation process.
-
Purification: Ensure that all traces of metal catalysts from previous reaction steps are removed during purification, as these can catalyze oxidation.
Q4: I am seeing multiple spots on my TLC plate after my derivatization reaction. What are the likely side products?
A4: With a bifunctional starting material like 2-(3-aminopropyl)phenol, multiple products are a common issue. The spots on your TLC could correspond to:
-
Unreacted starting material.
-
The desired mono-derivatized product (either N- or O-).
-
The other mono-derivatized product.
-
The di-derivatized product (both N- and O-).
-
In some cases, polymeric materials or degradation products.
To identify these, you can run co-spots with your starting material and, if available, authentic samples of the expected products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient reagent or catalyst. - Formation of multiple side products. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature. Some reactions may require heating, while others proceed best at room temperature or below.[10] - Ensure the purity and reactivity of your reagents. - Employ a protecting group strategy to enhance selectivity and minimize side product formation.[11][12] |
| Formation of N,O-Diderivatized Product | - Excess derivatizing agent used. - Harsh reaction conditions (e.g., high temperature, long reaction time). | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the derivatizing agent. - Perform the reaction at a lower temperature and for a shorter duration. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and byproducts. - Oily or non-crystalline product. | - Optimize your chromatographic separation (e.g., try different solvent systems for column chromatography). - Consider converting the product to a crystalline salt for easier purification by recrystallization. - For aminophenols, pH adjustment during workup can be used to selectively extract the product or impurities.[13][14] |
| Inconsistent Reaction Outcomes | - Presence of moisture or air. - Purity of starting materials and solvents. | - Ensure all glassware is thoroughly dried and, if necessary, run the reaction under an inert atmosphere (N2 or Ar). Many derivatization reagents are sensitive to moisture. - Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 2-(3-Aminopropyl)phenol
This protocol is designed to favor the formation of N-(2-hydroxy-3-(3-aminopropyl)phenyl)acetamide.
Materials:
-
2-(3-Aminopropyl)phenol
-
Acetic anhydride
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a flask, suspend 1 equivalent of 2-(3-aminopropyl)phenol in water.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add a slight molar excess (1.1 equivalents) of acetic anhydride to the cooled suspension.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified N-acetylated product.
Protocol 2: Selective O-Alkylation via N-Boc Protection
This protocol outlines the steps for the O-alkylation of 2-(3-aminopropyl)phenol.
Step A: N-Boc Protection
-
Dissolve 1 equivalent of 2-(3-aminopropyl)phenol in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N).
-
Stir the reaction at room temperature overnight.
-
Extract the N-Boc protected product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-2-(3-aminopropyl)phenol.
Step B: O-Alkylation
-
Dissolve the crude N-Boc protected intermediate in acetone or DMF.
-
Add 2-3 equivalents of potassium carbonate (K2CO3) and 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).[4]
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step C: N-Boc Deprotection
-
Dissolve the purified O-alkylated, N-Boc protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[7]
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base and extract the final O-alkylated product.
Visualizing the Workflow
Derivatization Strategy Decision Tree
Caption: Decision tree for selective derivatization.
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting Groups in Organic Synthesis - ChemTalk.
-
Protection for Phenols and Catechols | Request PDF - ResearchGate . Available at: [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
- Protecting Groups.
-
Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry . Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts . Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH . Available at: [Link]
- Process for purifying crude 4-aminophenol - Google Patents.
- Process for the purification of p-aminophenol - Google Patents.
-
Derivatization reaction optimization | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O - Quora . Available at: [Link]
-
(PDF) Selective alkylation of aminophenols - ResearchGate . Available at: [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit . Available at: [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora . Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 14. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
preventing oxidation of 2-(3-Aminopropyl)phenol during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation of 2-(3-Aminopropyl)phenol during storage. As a compound containing both a phenol and an amine functional group, it is susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This resource is designed to provide you with the necessary knowledge to ensure the long-term stability of your 2-(3-Aminopropyl)phenol samples.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of 2-(3-Aminopropyl)phenol.
Q1: Why is 2-(3-Aminopropyl)phenol prone to oxidation?
A1: 2-(3-Aminopropyl)phenol possesses two functional groups that are susceptible to oxidation: a phenolic hydroxyl group and an aminopropyl group. The phenol moiety can be oxidized to form phenoxy radicals, which can then participate in further reactions, leading to the formation of colored quinone-type structures and polymeric byproducts. The presence of the amine group can also contribute to oxidative instability. This process can be accelerated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ion contaminants.
Q2: What are the visible signs of 2-(3-Aminopropyl)phenol oxidation?
A2: The most common visual indicator of oxidation is a change in the color of the material. Pure 2-(3-Aminopropyl)phenol should be a white to off-white solid. Upon oxidation, it may turn yellow, brown, or even dark purple over time. This discoloration is due to the formation of conjugated systems, such as quinones and polymeric materials.
Q3: What are the recommended general storage conditions for 2-(3-Aminopropyl)phenol?
A3: To minimize oxidation, 2-(3-Aminopropyl)phenol should be stored in a cool, dark, and dry place under an inert atmosphere. Specifically:
-
Temperature: Refrigeration at 2-8°C is recommended. Avoid freezing, as this can introduce moisture through condensation.
-
Light: Store in an amber glass vial or a container that is otherwise protected from light to prevent photo-oxidation.
-
Atmosphere: The presence of oxygen is a primary driver of oxidation. Therefore, storing the compound under an inert gas such as argon or nitrogen is crucial for long-term stability.
Q4: Is it necessary to use an inert atmosphere for short-term storage?
A4: For very short-term storage (i.e., a few days), storing the compound in a tightly sealed container in a refrigerator and protected from light may be sufficient. However, for any storage period beyond a few days, or if the compound will be accessed multiple times, blanketing with an inert gas is highly recommended to ensure its purity.
Q5: Can I use antioxidants to stabilize 2-(3-Aminopropyl)phenol?
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in organic compounds.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Tocopherols (Vitamin E): A lipid-soluble antioxidant.
The choice of antioxidant and its concentration would need to be empirically determined and validated for your specific application to ensure it does not interfere with downstream experiments.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidation of 2-(3-Aminopropyl)phenol.
Problem 1: The solid 2-(3-Aminopropyl)phenol has turned yellow/brown upon receipt or during storage.
-
Potential Cause: Exposure to oxygen, light, or elevated temperatures during shipping or storage.
-
Troubleshooting Workflow:
A workflow for addressing discolored solid.
-
Recommended Actions:
-
Assess the extent of discoloration: A slight yellowing may indicate minimal oxidation, and the material might still be usable for non-critical applications. Significant browning suggests extensive degradation.
-
Perform a Quality Control (QC) check: If possible, analyze the material's purity using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This will provide a quantitative measure of the active compound and any impurities.
-
Purification (for advanced users): If a significant amount of material is affected and replacement is not feasible, recrystallization may be an option to purify the compound. However, this should be done with caution and the purified material must be thoroughly characterized.
-
Implement proper storage: Immediately transfer the material to an amber glass vial, purge with argon or nitrogen, and store in a refrigerator at 2-8°C.
-
Problem 2: A solution of 2-(3-Aminopropyl)phenol rapidly changes color.
-
Potential Cause: The solvent may not be deoxygenated, or the solution is being handled in the presence of air and/or light. The pH of the solution can also influence the rate of oxidation.
-
Troubleshooting Workflow:
Troubleshooting rapid solution discoloration.
-
Recommended Actions:
-
Deoxygenate solvents: Before preparing the solution, thoroughly deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.
-
Work under an inert atmosphere: Prepare and handle solutions of 2-(3-Aminopropyl)phenol in a glovebox or using a Schlenk line to prevent exposure to atmospheric oxygen.[2]
-
Protect from light: Prepare and store solutions in amber-colored volumetric flasks or wrap the container with aluminum foil.
-
Consider pH: The stability of phenolic compounds can be pH-dependent. If your experimental conditions allow, investigate the stability of your solution at different pH values to identify the optimal range.
-
Problem 3: Inconsistent experimental results using 2-(3-Aminopropyl)phenol from the same batch.
-
Potential Cause: Inconsistent handling and storage of the compound between experiments, leading to varying levels of degradation.
-
Recommended Actions:
-
Standardize your handling protocol: Ensure that every time the compound is used, it is handled under the same conditions (e.g., always under an inert atmosphere, for a consistent amount of time outside of the primary storage container).
-
Aliquot the compound: Upon receiving a new batch of 2-(3-Aminopropyl)phenol, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to potential contaminants and atmospheric conditions.
-
Perform regular QC checks: If you are using a stock of 2-(3-Aminopropyl)phenol over a long period, it is advisable to periodically re-analyze its purity to ensure it remains within an acceptable range.
-
III. Experimental Protocols
Protocol 1: Aliquoting and Storing Solid 2-(3-Aminopropyl)phenol under an Inert Atmosphere
Objective: To properly store solid 2-(3-Aminopropyl)phenol to minimize oxidation.
Materials:
-
2-(3-Aminopropyl)phenol
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Glovebox or Schlenk line with a source of dry argon or nitrogen
-
Analytical balance
Procedure:
-
Transfer the required number of amber glass vials, caps, and a spatula into a glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas three times before transferring the items into the main chamber.
-
Inside the glovebox, open the main container of 2-(3-Aminopropyl)phenol.
-
Using the spatula, carefully weigh and aliquot the desired amount of the solid into each amber glass vial.
-
Securely cap each vial.
-
For added protection, you can wrap the cap-vial interface with Parafilm®.
-
Remove the vials from the glovebox and store them in a refrigerator at 2-8°C.
Protocol 2: Preparation of a Deoxygenated Solution of 2-(3-Aminopropyl)phenol
Objective: To prepare a solution of 2-(3-Aminopropyl)phenol with minimal exposure to oxygen.
Materials:
-
2-(3-Aminopropyl)phenol
-
Deoxygenated solvent (e.g., deoxygenated water, ethanol, or as required by the experiment)
-
Schlenk flask or a vial with a rubber septum
-
Syringes and needles
-
Inert gas source (argon or nitrogen)
Procedure:
-
Place the desired amount of solid 2-(3-Aminopropyl)phenol into a clean, dry Schlenk flask.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe and needle that has been flushed with inert gas, carefully add the desired volume of deoxygenated solvent to the Schlenk flask.
-
Gently swirl the flask to dissolve the solid. The solution is now ready for use and can be transferred to other reaction vessels using standard air-free techniques.[3]
IV. Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of oxidative reactions. |
| Light | Protect from light (Amber vial) | Prevents photo-oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen. |
| Moisture | Dry (Tightly sealed container) | The compound is hygroscopic. |
| Container | Amber Glass with PTFE-lined cap | Glass is generally inert, and amber color protects from light. PTFE liners provide a good seal. |
V. References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Thaiscience. (n.d.). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Retrieved January 21, 2026, from [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]
-
ResearchGate. (2024). A brief review on encapsulation of natural poly-phenolic compounds. [Link]
-
MDPI. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. [Link]
-
PubMed Central (PMC). (n.d.). Encapsulation of Natural Polyphenolic Compounds; a Review. Retrieved January 21, 2026, from [Link]
-
U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved January 21, 2026, from [Link]
-
The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics. Retrieved January 21, 2026, from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved January 21, 2026, from [Link]
-
Thai Journal of Pharmaceutical Sciences. (n.d.). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (n.d.). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Phenol. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Aminopropyl)phenol. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for 2-(3-Aminopropyl)phenol Experiments
Welcome to the technical support center for 2-(3-Aminopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile bifunctional molecule. As a phenethylamine derivative, 2-(3-Aminopropyl)phenol possesses both a nucleophilic amine and a reactive phenol group, which can lead to specific complexities in synthesis, purification, and handling. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and success of your experiments.
Part 1: Foundational Knowledge & Safety
Before initiating any experiment, a thorough understanding of the reactant's properties and safety requirements is paramount.
FAQ 1: What are the key physicochemical properties of 2-(3-Aminopropyl)phenol?
Understanding the fundamental properties of 2-(3-Aminopropyl)phenol is crucial for designing experiments, particularly for predicting its behavior in different solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 90765-59-6 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | 274.4 ± 23.0 °C (Predicted) | [1] |
| pKa | 10.37 ± 0.30 (Predicted) | [1] |
| Appearance | Solid | [3] |
FAQ 2: What are the essential safety precautions for handling 2-(3-Aminopropyl)phenol?
Due to its chemical structure, 2-(3-Aminopropyl)phenol presents several hazards. Adherence to strict safety protocols is non-negotiable. The phenolic group can cause severe burns, while the aminopropyl chain contributes to its toxicity profile.
-
Handling: Always handle 2-(3-Aminopropyl)phenol inside a certified chemical fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).
-
Storage: This compound is light-sensitive and should be stored under an inert gas (e.g., argon or nitrogen) in a tightly sealed container in a dry, well-ventilated area.
-
Spills: In case of a spill, avoid generating dust. Evacuate the area and use appropriate absorbent materials for cleanup, ensuring you are wearing full PPE. Do not let the product enter drains.
Part 2: Synthesis & Reaction Troubleshooting
The synthesis of aminophenols, often via reductive amination, is a common source of experimental challenges. Low yields and impurity formation are frequent issues that can be systematically addressed.
FAQ 3: My synthesis of 2-(3-Aminopropyl)phenol resulted in a very low yield. What are the likely causes and how can I improve it?
Low yields are typically traced back to three main areas: incomplete imine formation, non-selective reduction, or competing side reactions. A logical troubleshooting workflow is essential to pinpoint the issue.
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// Edges Start -> Check_Imine; Check_Imine -> Imine_No; Imine_No -> Optimize_Imine [label="Yes"]; Optimize_Imine -> Check_Imine; Imine_No -> Imine_Yes [label="No"]; Imine_Yes -> Check_Reduction; Check_Reduction -> Side_Products; Side_Products -> Alcohol_Product [label="Yes"]; Side_Products -> Overalkylation [label="Yes"]; Side_Products -> Purification [label="No"]; Alcohol_Product -> Change_Reducer; Overalkylation -> Excess_Amine; Change_Reducer -> Final_Yield; Excess_Amine -> Final_Yield; Purification -> Final_Yield; }
Caption: Systematic workflow for troubleshooting low reaction yields.Causality Explained:
-
Imine Formation: The crucial first step is the condensation of the precursor ketone (e.g., 1-(2-hydroxyphenyl)propan-2-one) with an amine source. This is a reversible equilibrium reaction.[4] If water is not removed or the pH is not optimal, the equilibrium will not favor the imine intermediate, leading to a low concentration of the substrate for the reduction step.
-
Reducing Agent Choice: The choice of reducing agent is critical. A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can directly reduce the starting ketone to an alcohol byproduct before it has a chance to form the imine.[4] Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine (iminium ion), which is more reactive than the ketone.[4]
FAQ 4: My crude product is very impure. What are the common side products and how can I prevent them?
Impurity generation is a common problem stemming from the reactivity of the starting materials and the product itself.
// Reactants Ketone [label="1-(2-hydroxyphenyl)propan-2-one"]; Ammonia [label="NH₃"];
// Intermediates & Products Imine [label="Imine Intermediate"]; Product [label="2-(3-Aminopropyl)phenol\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="1-(2-hydroxyphenyl)propan-2-ol\n(Alcohol Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Amine [label="Secondary Amine\n(Over-alkylation Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout subgraph { rank = same; Ketone; Ammonia; }
// Edges Ketone -> Imine [label="+ NH₃\n- H₂O"]; Imine -> Product [label="+ [H]\n(e.g., NaBH(OAc)₃)", color="#34A853", fontcolor="#34A853"]; Ketone -> Alcohol [label="+ [H]\n(e.g., NaBH₄)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; {Imine, Product} -> Secondary_Amine [label="+ Ketone\n+ [H]", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Caption: Reaction pathway showing desired product and key side products.Common Impurities and Prevention Strategies:
-
Alcohol Byproduct (2-(2-hydroxypropyl)phenol): This forms from the direct reduction of the starting ketone.
-
Cause: Use of a strong, non-selective reducing agent or conditions that disfavor imine formation.
-
Solution: Ensure imine formation is complete before adding the reducing agent. Use an imine-selective reducing agent like NaBH(OAc)₃.[4]
-
-
Secondary and Tertiary Amines (Over-alkylation): The primary amine product is nucleophilic and can react with another molecule of the starting ketone to form secondary and, subsequently, tertiary amines.
-
Cause: Stoichiometry that does not sufficiently favor the primary amine.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate) to statistically favor the reaction of the ketone with ammonia over the product amine.[4]
-
Part 3: Purification and Isolation
Purifying 2-(3-Aminopropyl)phenol can be challenging due to its dual functional groups, which can cause streaking on silica gel and solubility issues.
FAQ 5: I am having trouble purifying my product by column chromatography. It is streaking badly on the TLC plate. How can I fix this?
The basic amine group in your molecule strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible binding and band tailing or "streaking," resulting in poor separation.
Solutions:
-
Deactivate the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Method: Add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., using a stock solution of 2M NH₃ in methanol) to your mobile phase. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.
-
Solvent System Selection: For a compound with this polarity, start with a moderately polar solvent system and gradually increase polarity.
-
Recommended Starting Systems:
-
Dichloromethane (DCM) / Methanol (MeOH) with 1% Et₃N
-
Ethyl Acetate (EtOAc) / Hexanes with 1% Et₃N
-
TLC analysis should be used to determine the optimal ratio before committing to a column.
-
-
FAQ 6: My purified 2-(3-Aminopropyl)phenol sample is a stable oil, but the literature reports a solid. How can I induce crystallization?
The presence of minor impurities or residual solvent can often inhibit crystallization, acting as "antifreeze."
Protocol: Inducing Crystallization
-
High Purity is Key: First, ensure your product is of the highest possible purity (>98% by NMR or LC-MS). If not, re-purify via chromatography.
-
Remove Residual Solvents: Co-evaporate the oil with a low-boiling solvent like DCM or diethyl ether multiple times using a rotary evaporator, followed by drying under high vacuum for several hours.
-
Scratching Method: Dissolve the oil in a minimal amount of a suitable solvent (e.g., a mixture of EtOAc/Hexane where it is sparingly soluble). Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution.
-
Slow Evaporation / Solvent Diffusion: Dissolve the oil in a good solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a poor solvent in which your compound is insoluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting the growth of high-quality crystals.
Part 4: Stability and Characterization
Phenols are notoriously prone to oxidation, and understanding the stability and proper characterization of your final product is vital for data integrity.
FAQ 7: Why did my clean, colorless sample of 2-(3-Aminopropyl)phenol turn brown/purple over time?
This discoloration is a classic sign of oxidation. Phenols are highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[5] The initial oxidation product is often a quinone or semiquinone radical, which is highly colored and can polymerize to form dark, complex mixtures.
Prevention and Mitigation:
-
Inert Atmosphere: Always handle and store the purified compound under an inert atmosphere (argon or nitrogen).
-
Light Protection: Store vials wrapped in aluminum foil or in amber-colored vials to protect from light.
-
Temperature: Store at low temperatures (e.g., 4 °C or -20 °C) to slow the rate of degradation.
-
Chelating Agents: If trace metal catalysis is suspected, consider adding a minuscule amount of a chelating agent like EDTA during the workup phase, though this may complicate purification.
FAQ 8: What are the expected signals in the ¹H NMR and ¹³C NMR spectra for 2-(3-Aminopropyl)phenol?
Predicting the NMR spectrum is a key step in confirming the structure of your synthesized material. Below are the predicted chemical shifts. Actual values may vary based on solvent and concentration.
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | ~7.1-6.7 (m, 4H, Ar-H ), ~4.0-3.0 (br s, 3H, -OH and -NH ₂), ~2.9-2.5 (m, 3H, Ar-CH ₂ and -CH (NH₂)), ~1.9-1.6 (m, 2H, -CH₂-CH ₂-CH-), ~1.1 (d, 3H, -CH ₃) |
| ¹³C NMR | ~155 (Ar-C -OH), ~130-115 (Ar-C H), ~45 (-C H(NH₂)), ~35 (Ar-C H₂), ~30 (-CH₂-C H₂-CH-), ~20 (-C H₃) |
Note on -OH and -NH₂ Protons: The signals for the hydroxyl and amine protons are often broad and may not be clearly visible. Their chemical shifts are also highly dependent on solvent, concentration, and temperature. To confirm their presence, you can perform a D₂O shake: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH and -NH₂ proton signals should disappear due to proton-deuterium exchange.
References
-
3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem. Available at: [Link]
-
2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem. Available at: [Link]
-
2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product - finetech industry limited. Available at: [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. Available at: [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. Available at: [Link]
Sources
- 1. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]
- 2. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3-Aminopropyl)phenol Isomers
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(3-Aminopropyl)phenol and its related isomers. This document is structured to provide immediate, actionable solutions to common experimental hurdles, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of aminopropylphenol isomers.
Q1: What are the primary isomers of (3-Aminopropyl)phenol, and why is their separation challenging?
The primary positional isomers are 2-(3-Aminopropyl)phenol, 3-(3-Aminopropyl)phenol, and 4-(3-Aminopropyl)phenol. The core challenge in separating these isomers lies in their very similar physicochemical properties. They share the same molecular weight (151.21 g/mol ) and molecular formula (C₉H₁₃NO).[1][2] This results in close boiling points and similar solubility profiles, making conventional separation techniques like fractional distillation and simple crystallization often ineffective.[3][4]
Q2: What are the typical impurities I might encounter during the purification of 2-(3-Aminopropyl)phenol?
Impurities can originate from starting materials, side reactions, or degradation. Common classes of impurities include:
-
Unreacted Starting Materials: Such as the corresponding nitrophenol or dihydric phenol precursors.[5]
-
Other Positional Isomers: 3- and 4-(3-Aminopropyl)phenol are the most common and difficult-to-remove impurities.
-
Byproducts of Reduction: If synthesized via hydrogenation, byproducts like azoxybenzenes or other reduction intermediates can be present.[6]
-
Oxidation Products: Phenols, especially aminophenols, are susceptible to oxidation, leading to the formation of colored quinones and quinonimines, which can give the product a pink, red, or brown hue.[6]
-
Condensation Products: High-boiling condensation products can form during synthesis or distillation.[5]
Q3: How does the presence of both an amine and a phenol group affect purification strategies?
The bifunctional nature of 2-(3-Aminopropyl)phenol presents unique challenges and opportunities:
-
Amphoteric Character: The acidic phenol group (pKa ~10) and the basic aminopropyl group (pKa ~9-10) mean the molecule's charge state is highly pH-dependent. This can be exploited in ion-exchange chromatography or pH-mediated extractions.
-
Silica Gel Interactions: The basic amine group can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible adsorption during column chromatography.[7][8]
-
Susceptibility to Oxidation: The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly susceptible to oxidation, requiring careful handling under inert atmospheres.[6]
-
Intramolecular Interactions: The ortho positioning of the groups allows for potential intramolecular hydrogen bonding, which can subtly alter its physical properties compared to the meta and para isomers.[9]
Q4: What are the principal purification strategies for aminophenol isomers?
A multi-step approach is often necessary. The main strategies include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analytical and preparative separation.[10][11] For bulk purification, flash column chromatography on modified stationary phases (e.g., amine-treated silica or alumina) is common.[8]
-
Crystallization/Recrystallization: This is a crucial final step to obtain high-purity material.[5][12] Success depends heavily on solvent selection. Fractional crystallization can sometimes resolve isomers if there is a sufficient difference in their solubility in a particular solvent system.[3][13]
-
Distillation: While difficult for closely boiling isomers, vacuum distillation can be effective for removing high-boiling impurities or residual solvents.[5][14]
-
Acid-Base Extraction: The amphoteric nature of the molecule allows for its separation from non-polar impurities by extracting it into an aqueous acid, washing the aqueous layer with an organic solvent, and then basifying to re-extract the purified product into a fresh organic layer.
Troubleshooting Guide
This section provides solutions to specific experimental problems encountered during purification.
Chromatography Issues
Q: My isomers are co-eluting or showing poor resolution in reverse-phase HPLC. What can I do?
A: Poor resolution in HPLC is a common issue when separating isomers with similar polarities. The key is to manipulate the subtle differences in their structure and interactions with the stationary and mobile phases.
-
Causality: The ortho, meta, and para isomers have nearly identical hydrophobicity. Standard C18 columns may not provide sufficient selectivity. The ortho isomer's potential for intramolecular hydrogen bonding can slightly reduce its interaction with the mobile phase compared to the meta and para isomers, which can be exploited.[9]
-
Solutions & Protocol:
-
Optimize Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can protonate or deprotonate the amine and phenol groups, altering retention times. Try screening a pH range from 3 (amine is protonated) to 8 (phenol is neutral).
-
Change the Organic Modifier: If using acetonitrile, try methanol or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
Incorporate an Ion-Pairing Reagent: Adding an agent like trifluoroacetic acid (TFA) not only controls pH but can also form ion pairs with the protonated amine, which can improve peak shape and resolution.
-
Try a Different Stationary Phase: If a C18 column fails, consider a Phenyl-Hexyl or a Polar-Embedded column. A Phenyl column can offer alternative π-π interactions with the aromatic ring of your isomers, which may differ slightly based on the substituent positions.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better resolution, albeit at the cost of longer run times and higher backpressure.
-
Q: My compound is showing severe peak tailing on a silica gel column. How can I fix this?
A: Peak tailing for aminophenols on silica gel is almost always caused by the strong interaction between the basic amine group and the acidic silanol (Si-OH) groups of the stationary phase.[7][8]
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond or an acid-base interaction with surface silanols. This leads to a non-ideal chromatographic process where a fraction of the analyte is retained longer than the bulk, causing the characteristic tail.
-
Solutions & Protocol:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v). The modifier will compete for the acidic sites on the silica, effectively "masking" them from your compound.[8]
-
Use a Different Stationary Phase: Switch from standard silica gel to a less acidic alternative like neutral alumina or amine-treated silica gel.[8]
-
Derivatization: In some cases, temporarily protecting the amine group (e.g., as a carbamate) can eliminate the interaction. However, this adds extra steps (protection/deprotection) to your synthesis.
-
Crystallization Issues
Q: I can't get my 2-(3-Aminopropyl)phenol to crystallize from the purification oil. What should I do?
A: Crystallization failure is usually due to residual impurities inhibiting lattice formation or the use of an inappropriate solvent system.[13]
-
Causality: For crystallization to occur, the compound's solubility must be high in a hot solvent and low in the same solvent when cold. Impurities can disrupt the crystal packing, preventing nucleation and growth.
-
Solutions & Protocol:
-
Ensure Purity: First, ensure the oil is sufficiently pure (>90-95%). If not, perform another chromatographic pass or an acid-base workup to remove interfering substances.
-
Systematic Solvent Screening: Use a small amount of your oil (~20-30 mg) in several different vials and test a range of solvents with varying polarities.
-
Good Single Solvents: Try solvents like isopropanol, ethyl acetate, toluene, or a mixture of ethanol and water.
-
Antisolvent Method: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or methanol) and then slowly add a poor solvent (an "antisolvent") like hexanes or cold water until persistent turbidity is observed.[13] Warm slightly to redissolve, then allow to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
-
Q: My purified compound is changing color upon standing. Why is this happening and how can I store it properly?
A: The color change, typically to pink, brown, or black, is a classic sign of oxidation. Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-type structures.[6]
-
Causality: The electron-rich aromatic ring is easily attacked by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Solutions:
-
Work Under Inert Gas: During the final stages of purification (e.g., solvent removal, filtration), blanket the apparatus with an inert gas like nitrogen or argon.
-
Use Degassed Solvents: For recrystallization, sparge your solvents with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Proper Storage: Store the final, dry product in an amber vial to protect it from light. Purge the vial with nitrogen or argon before sealing and store it in a freezer (-20 °C) to slow the rate of any potential degradation.
-
Visualizations and Workflows
Logical Flowchart for Purification Strategy Selection
This diagram outlines the decision-making process for purifying crude 2-(3-Aminopropyl)phenol.
Caption: Decision tree for selecting the appropriate purification workflow.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine (TEA) Modifier
This protocol is designed to separate 2-(3-Aminopropyl)phenol from less polar impurities and potentially its isomers while mitigating peak tailing.
Materials:
-
Crude 2-(3-Aminopropyl)phenol
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA)
-
TLC plates, collection tubes
Procedure:
-
Solvent System Preparation: Prepare your eluent. A good starting point is a gradient of 0% to 10% Methanol in Dichloromethane. To this solvent system, add 0.5% (v/v) Triethylamine. For example, for 1 L of 5% MeOH/DCM, use 945 mL DCM, 50 mL MeOH, and 5 mL TEA.
-
TLC Analysis: Develop a TLC using the prepared solvent system to determine the Rf values of your target compound and impurities. The ideal Rf for the product on the column is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent (e.g., 100% DCM with 0.5% TEA). Ensure the column bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. If it doesn't dissolve well, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method generally gives better resolution than loading as a liquid.
-
Elution: Begin eluting with the starting solvent mixture. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity by increasing the percentage of methanol in the mobile phase to elute your compound. A typical gradient might be from 2% MeOH to 8% MeOH over several column volumes.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: General Recrystallization Procedure
This protocol describes a method for obtaining crystalline, high-purity 2-(3-Aminopropyl)phenol from a semi-pure oil or solid.
Materials:
-
Semi-pure 2-(3-Aminopropyl)phenol
-
Screened recrystallization solvent (e.g., Isopropanol/Hexane mixture)
-
Erhlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Solvent Degassing: Place the chosen primary solvent (e.g., Isopropanol) in a flask and bubble Nitrogen or Argon through it for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add a minimal amount of the warm, degassed solvent to just dissolve the compound completely. It is crucial to use the minimum volume of solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Antisolvent Addition (if applicable): If using an antisolvent system, slowly add the antisolvent (e.g., Hexane) to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or the antisolvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum. To prevent oxidation, you can break the vacuum with an inert gas. Store the final product as described in the troubleshooting guide.[1]
References
- US2744144A - Purification of phenol - Google P
- US3169101A - Purification of impure phenols by distillation with an organic solvent - Google P
- EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google P
-
Separation of diisopropylnaphthalene isomers | Request PDF - ResearchGate. (URL: [Link])
- US4058566A - Separation of isomers of phenols and phenolic ethers - Google P
- Process for producing aminophenols - European P
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (URL: [Link])
- PURIFICATION OF PHENOL - Google P
-
Separation of structural isomers of amine on gas chromatography. - ResearchGate. (URL: [Link])
- US3658905A - Process for the purification of p-aminophenol - Google P
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. (URL: [Link])
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol - MDPI. (URL: [Link])
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase | Request PDF - ResearchGate. (URL: [Link])
-
Resolution of a Racemic Mixture - YouTube. (URL: [Link])
- CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google P
-
Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed. (URL: [Link])
-
Improving HPLC Separation of Polyphenols - LCGC International. (URL: [Link])
-
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit. (URL: [Link])
- US3711551A - Process of producing ortho-aminophenol - Google P
-
Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate. (URL: [Link])
-
WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL - WIPO Patentscope. (URL: [Link])
-
PHENOL CRYSTAL - Ataman Kimya. (URL: [Link])
-
CAS No : 1075-61-2 | Product Name : 3-(2-Aminopropyl)phenol - Pharmaffiliates. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. US4058566A - Separation of isomers of phenols and phenolic ethers - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 13. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 14. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-(3-Aminopropyl)phenol Solutions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 2-(3-Aminopropyl)phenol solutions. By understanding the underlying degradation mechanisms, you can implement effective strategies to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 2-(3-Aminopropyl)phenol.
Q1: My freshly prepared 2-(3-Aminopropyl)phenol solution is rapidly turning a pink/brown color. What is happening?
A1: This discoloration is a classic indicator of oxidative degradation. 2-(3-Aminopropyl)phenol contains both a phenolic hydroxyl group and an amino group on the same aromatic ring, making it highly susceptible to oxidation.[1] In the presence of oxygen (from air), light, or trace metal ion catalysts, the molecule is oxidized into highly reactive quinone-imine intermediates. These intermediates can then undergo further reactions and polymerization to form intensely colored, complex products.[2][3] This process is common to many aminophenols, particularly ortho- and para-isomers.[4][5]
Q2: Are there general best practices for storing the solid compound and its solutions to maximize shelf-life?
A2: Absolutely. Proper storage is the first line of defense against degradation.
-
Solid Compound: The solid should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[4]
-
Solutions: Solutions are far more prone to degradation than the solid form. For long-term storage, prepare solutions in deoxygenated solvents, blanket the headspace of the vial with inert gas, and store at low temperatures (e.g., -20°C or -80°C). Always protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q3: How can I analytically monitor the stability of my 2-(3-Aminopropyl)phenol solution over time?
A3: A well-defined stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique.[6][7] A typical method involves monitoring the decrease in the peak area of the parent compound while observing the appearance of new peaks corresponding to degradation products. UV-Visible spectroscopy can also be a simpler, albeit less specific, method to track the increase in absorbance in the visible spectrum, which correlates with the formation of colored degradants.[6][8]
Part 2: Troubleshooting Guide - Discoloration and Degradation
This section provides in-depth solutions to the primary issue of solution instability.
Issue: A solution of 2-(3-Aminopropyl)phenol shows progressive discoloration and/or the appearance of unexpected peaks in HPLC analysis.
Root Cause Analysis & Solution Workflow
The following diagram outlines a logical workflow for diagnosing and solving stability issues.
Caption: Troubleshooting workflow for unstable 2-(3-Aminopropyl)phenol solutions.
Q&A: In-Depth Stabilization Strategies
Q4: My experiment cannot be performed under a fully inert atmosphere. What is the most effective alternative?
A4: The use of antioxidants is the most effective and common strategy when a strict inert atmosphere is not feasible.[4] Antioxidants function by acting as "sacrificial" agents, reacting with oxygen or radical species more readily than your compound of interest.
-
Mechanism: Antioxidants like ascorbic acid or sodium metabisulfite are reducing agents that can scavenge dissolved oxygen and other oxidizing species.[4][9] Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) act as free radical scavengers, terminating the chain reactions that lead to degradation.[4]
-
Selection: The choice of antioxidant depends on your solvent system and downstream application. For aqueous solutions, ascorbic acid and sodium metabisulfite are excellent choices. For organic systems, BHT is often more suitable due to its solubility.[4]
| Antioxidant | Recommended Concentration (w/v) | Primary Solvent System | Key Considerations |
| Ascorbic Acid | 0.01 - 0.1% | Aqueous | Highly effective for HPLC samples and general aqueous buffers.[4] |
| Sodium Metabisulfite | 0.05 - 0.5% | Aqueous | A very strong reducing agent; may be more effective but could potentially react with some compounds.[4] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Organic | Limited solubility in water. Excellent for stock solutions in solvents like DMSO or ethanol.[4] |
| EDTA (Chelating Agent) | 0.01 - 0.1 mM | Aqueous | Not an antioxidant, but sequesters metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation.[5] Often used in combination with an antioxidant. |
Q5: How does pH affect the stability of my 2-(3-Aminopropyl)phenol solution?
A5: The pH of the solution is a critical factor. The rate of aminophenol auto-oxidation is highly pH-dependent, often increasing significantly at higher (alkaline) pH values.[10] This is because the phenolate anion (formed by deprotonation of the hydroxyl group at basic pH) is much more easily oxidized than the protonated phenol.
-
Recommendation: To enhance stability, prepare your solutions in a mildly acidic buffer (e.g., pH 4-6). At this pH, the concentration of the easily oxidized phenolate ion is minimized. Furthermore, the amino group will be protonated, which can also reduce its susceptibility to certain oxidative pathways. However, always verify that the pH adjustment does not compromise the solubility of your compound or its activity in your specific assay.
Proposed Oxidation Pathway
The following diagram illustrates the simplified oxidative degradation pathway responsible for color formation.
Caption: Simplified pathway for the oxidative degradation of 2-(3-Aminopropyl)phenol.
Part 3: Experimental Protocols
These protocols provide step-by-step instructions for preparing stabilized solutions and monitoring their integrity.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol integrates the key stabilization strategies for maximum solution integrity.
-
Solvent Deoxygenation: Select your aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0). Sparge the buffer with a steady stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: To the deoxygenated buffer, add your chosen antioxidant from Table 1. For example, add ascorbic acid to a final concentration of 0.1% (w/v). If metal contamination is a concern, also add EDTA to a final concentration of 0.1 mM. Swirl gently to dissolve.
-
Compound Dissolution: Weigh the required amount of 2-(3-Aminopropyl)phenol solid and add it to the stabilized buffer. Dissolve completely, using gentle sonication if necessary. Perform this step promptly after preparing the buffer.
-
Inert Blanketing & Storage: Dispense the final solution into amber glass vials. Before sealing, gently blow a stream of inert gas over the surface of the solution (headspace) to displace any air. Seal the vials tightly.
-
Final Storage: For immediate use, store at 2-8°C. For long-term storage, freeze at -20°C or -80°C. Protect from light at all times.
Protocol 2: General HPLC Method for Stability Analysis
This method provides a starting point for monitoring the degradation of 2-(3-Aminopropyl)phenol.
-
HPLC System: A standard HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Stabilizer: To prevent on-column degradation, consider adding an antioxidant like 0.01% ascorbic acid to your aqueous mobile phase (Mobile Phase A).[4]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm.
-
Analysis: Inject a sample of your solution at defined time points (e.g., T=0, 24h, 48h, 1 week). Monitor the peak area of the parent 2-(3-Aminopropyl)phenol peak. A decrease in its area and the emergence of new, typically earlier-eluting, peaks are indicative of degradation.
References
-
Morallón, E., Vázquez, J. L., & Aldaz, A. (1993). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 344(1-2), 235-251. Retrieved from [Link]
-
Li, M., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 850-856. Retrieved from [Link]
-
o-aminophenol oxidase. (n.d.). Grokipedia. Retrieved from [Link]
-
Joseph, P., & Mason, R. P. (1986). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 29(5), 462-468. Retrieved from [Link]
-
Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543. Retrieved from [Link]
-
Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]
-
A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Bou-Abdallah, F., et al. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 3(3), 476-487. Retrieved from [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Abdel-Gawad, S. A., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Advances, 14(24), 17163-17176. Retrieved from [Link]
-
Borrull, F., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(5). Retrieved from [Link]
-
Tanaka, K., & Miki, T. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329-334. Retrieved from [Link]
-
Iannone, A., et al. (2023). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Antioxidants, 12(11), 1949. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Considerations for 2-(3-Aminopropyl)phenol Production
Welcome to the technical support center for the production of 2-(3-Aminopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will explore common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
Overview of a Plausible Synthetic Pathway
While several routes to 2-(3-Aminopropyl)phenol exist, a common and illustrative strategy involves a multi-step synthesis that allows for control over regioselectivity and minimizes side reactions involving the reactive amino and hydroxyl groups. The following pathway utilizes protecting group chemistry, a Friedel-Crafts alkylation, and subsequent deprotection steps. This approach is chosen for its relevance to common industrial challenges.
The overall transformation can be visualized as follows:
Caption: Troubleshooting workflow for diagnosing low yield issues.
Issue 2: My final product is dark brown/black. What causes this discoloration and how can I prevent it?
A: Phenols, especially aminophenols, are highly susceptible to oxidation, which produces highly colored quinone-type impurities. This process is often catalyzed by trace metals and exposure to air (oxygen).
Potential Causes & Solutions:
-
Air Oxidation: The electron-rich aromatic ring is easily oxidized. This is exacerbated at higher temperatures and pH values.
-
Solution: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, work-up, and purification steps. This is critical after the deprotection steps when the free phenol and amine groups are exposed. Degas all solvents before use by sparging with an inert gas.
-
-
Trace Metal Contamination: Metal ions can catalyze oxidation. These can be leached from reactors or be present in reagents.
-
Solution: Use glass-lined reactors where possible. If using stainless steel, ensure it is of a suitable grade (e.g., 316L). Use high-purity reagents. A small amount of a chelating agent like EDTA can sometimes be added to the aqueous phase during work-up to sequester catalytic metal ions.
-
-
Instability During Purification: High temperatures during distillation or prolonged exposure to air during filtration can accelerate degradation.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress. During filtration, blanket the filter funnel with nitrogen. For storage, consider converting the product to its hydrochloride salt, which is generally more stable and less prone to oxidation than the free base. [1]A small amount of an antioxidant, such as sodium bisulfite, can be used in aqueous solutions during work-up to inhibit oxidation. [2]
Parameter Standard Procedure Recommended Anti-Oxidation Procedure Atmosphere Air Inert (Nitrogen or Argon) Solvents Used as received Degassed prior to use Work-up Standard extraction Addition of NaHSO₃/Na₂S₂O₄ to aqueous washes Purification Distillation at atm. pressure Vacuum distillation | Storage | Amber bottle in air | Stored as HCl salt under Nitrogen, protected from light |
-
Issue 3: I am getting a mixture of isomers. How can I improve regioselectivity?
A: Poor regioselectivity in Friedel-Crafts alkylation is a classic challenge. The methoxy group in 2-methoxyphenol is an ortho-, para-director. While the ortho position is sterically hindered by the adjacent methoxy group, some alkylation at the para position (position 4) is expected, leading to the formation of 4-methoxy-3-(3-aminopropyl)phenol as a significant impurity.
Potential Causes & Solutions:
-
Catalyst Choice: The Lewis acid and reaction conditions heavily influence the ortho:para ratio.
-
Solution: Screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, ZnCl₂). Sometimes, milder catalysts can offer better selectivity. For specific ortho-alkylation of phenols, catalysts like aluminum phenolate, prepared in situ from phenol and aluminum, have shown high selectivity. [3][4]* Temperature: Higher temperatures can overcome the kinetic barrier for the formation of the thermodynamically more stable para isomer.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This often favors the kinetically controlled ortho product.
-
-
Solvent Effects: The solvent can influence the reactivity of the catalyst and the electrophile.
-
Solution: Experiment with different solvents. Non-polar solvents like carbon disulfide or nitrobenzene are classic choices for Friedel-Crafts reactions, but their toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common alternatives. The choice of solvent can alter catalyst-substrate complexation, thereby influencing selectivity.
-
Analytical Methods for Process Control
Effective scale-up requires robust analytical methods to monitor the reaction and qualify the final product.
| Analysis Stage | Technique | Purpose |
| In-Process Control (IPC) | TLC, HPLC, GC | Monitor consumption of starting material and formation of product and key impurities. Allows for determination of reaction endpoint. |
| Work-up & Isolation | pH meter, HPLC | Control pH during extraction and crystallization. Analyze aqueous layers for product loss. |
| Final Product Qualification | HPLC, GC | Determine purity and quantify impurities. [5] |
| ¹H and ¹³C NMR | Confirm structure and identify isomeric impurities. | |
| Mass Spectrometry (MS) | Confirm molecular weight. | |
| Karl Fischer Titration | Determine water content. |
Safety and Handling at Scale
Scaling up production introduces significant safety challenges. A thorough risk assessment is mandatory.
-
Reagent Hazards:
-
Phenols (Guaiacol): Toxic and corrosive. Can cause severe skin burns and eye damage. Handle in a well-ventilated area, preferably a fume hood, with appropriate PPE.
-
Lewis Acids (AlCl₃, BBr₃): Highly reactive and corrosive. React violently with water. Handle under strictly anhydrous conditions and an inert atmosphere.
-
Alkylating Agents: Many alkylating agents are toxic and potential carcinogens.
-
-
Product Hazards:
-
2-(3-Aminopropyl)phenol: As an aminophenol, it should be treated as a hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system. [6]* Engineering Controls & PPE:
-
All operations should be conducted in a chemical fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE) is essential. This includes:
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. [7] * Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat/Gown: An impermeable, disposable gown is preferred. [8] * Respiratory Protection: An N95 or higher respirator should be used when handling powders or if aerosols may be generated. [9] Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional and governmental safety guidelines. [10][11]
-
-
Frequently Asked Questions (FAQs)
Q: Can I perform the deprotection of the amine and the ether in one step? A: It is highly inadvisable. The conditions for ether cleavage (strong Lewis acid like BBr₃) and phthalimide removal (hydrazine) are chemically incompatible. Attempting a one-pot reaction would likely lead to a complex mixture of byproducts and very low yield. A sequential process with isolation or telescoping of the intermediate after a solvent swap is the correct approach.
Q: What are the ideal storage conditions for the final product? A: 2-(3-Aminopropyl)phenol should be stored in an amber, airtight container under an inert nitrogen or argon atmosphere to prevent oxidation. It should be kept in a cool, dark, and dry place. For long-term stability, converting it to the hydrochloride salt is the best practice.
Q: My reaction mixture becomes very thick and difficult to stir. What should I do? A: This is common in Friedel-Crafts reactions due to the formation of sludgy catalyst complexes. At scale, this can stall a stirrer and ruin a batch. Ensure your reactor's motor is powerful enough. You can also increase the solvent volume to maintain a stirrable mixture, though this may impact reaction kinetics and vessel capacity.
Q: How do I properly quench a large-scale Friedel-Crafts reaction? A: Quenching the reaction, which involves destroying the Lewis acid catalyst, is extremely hazardous at scale due to its violent, exothermic reaction with water. The standard procedure is to cool the reaction mixture significantly (e.g., to 0°C) and then very slowly add the mixture to a separate vessel containing ice and water with vigorous stirring and cooling. Alternatively, the quench solution can be slowly added to the reactor, but this is often harder to control. Always perform this behind a blast shield.
References
- Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution. (2025). PubMed Central.
- 3-(2-Aminopropyl)phenol | 1075-61-2. Biosynth.
- Process for the preparation of 2-amino-5-alkyl-phenols.
- Process for the purification of p-aminophenol.
- Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Oper
- Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. (2018).
- OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID C
- Preparation of o-isopropyl phenol.
- 2-(3-AMINOPROPYL)PHENOL | 90765-59-6. ChemicalBook.
- 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551. PubChem.
- 3-(2-Aminopropyl)phenol.
- Phenols and Their Uses. (2022). Chemistry LibreTexts.
- 3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability. Benchchem.
- Safe handling of cytotoxic drugs in the workplace. HSE.
- PURIFICATION OF p-AMINOPHENOL.
- (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2025).
- Preparation of Phenols. (2026).
- Gram‐scale synthesis of 3 aa and follow‐up chemistry. (2018).
- Analytical Methods.
- Process for the purific
- Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide. Benchchem.
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Paho.org.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Taylor & Francis Online.
- Safe handling of cytotoxics: guideline recommend
- New method for preparing 2,4-ditert-pentyl-phenol.
- Various routes reported for the synthesis of phenol.
- Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. (2023).
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkyl
- What Is the Mechanism of Phenol Alkyl
- handling 4-aminophenol. (2012).
- Types Of Phenol Manufacturing Process. Engineers Guide.
- Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025). Professionals.
- Preparation of Phenols
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Selective Alkylation of Phenols Using Solid C
- Process for the purification of p-aminophenol.
- Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygen
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- 2. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 3. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 4. CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol - Google Patents [patents.google.com]
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- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-, 3-, and 4-(3-Aminopropyl)phenol Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Positional isomerism exerts a profound influence on the physicochemical properties and biological activities of molecules.[1][2] This guide provides a comparative analysis of 2-, 3-, and 4-(3-aminopropyl)phenol, a set of constitutional isomers where the relative positions of the hydroxyl and aminopropyl groups dictate their chemical behavior and potential pharmacological profiles. While direct comparative biological studies on these specific isomers are sparse, this document synthesizes available physicochemical data, predictive models based on structure-activity relationships, and robust experimental protocols to offer a comprehensive framework for their evaluation. We will explore their structural differences, predicted properties, spectroscopic distinctions, and potential therapeutic applications, providing researchers with the foundational knowledge and practical methodologies required for in-depth investigation.
Introduction: The Critical Role of Positional Isomerism
In drug discovery and materials science, the precise arrangement of functional groups on an aromatic ring is a critical determinant of a molecule's function.[1] The isomers 2-, 3-, and 4-(3-aminopropyl)phenol share the same molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ), yet the spatial relationship between the electron-donating hydroxyl (-OH) and basic aminopropyl groups creates three distinct chemical entities.[3][4][5]
The ortho (2-), meta (3-), and para (4-) positions influence electronic distribution, steric hindrance, intramolecular bonding, and, consequently, how each molecule interacts with biological targets.[6] For instance, the proximity of the groups in the ortho isomer allows for potential intramolecular hydrogen bonding, which can significantly alter properties like acidity and lipophilicity compared to the more separated meta and para isomers. Understanding these subtleties is paramount for predicting metabolic pathways, receptor binding affinity, and overall therapeutic potential.[1] This guide aims to systematically dissect these differences and provide the practical tools to validate them experimentally.
Physicochemical Characterization
The initial step in evaluating any set of isomers is a thorough characterization of their fundamental physicochemical properties. These parameters govern solubility, membrane permeability, and formulation feasibility.
Structural and Molecular Properties
A summary of the core identifiers and known physical properties for each isomer is presented below. Note that some data are predicted and require experimental verification.
| Property | 2-(3-Aminopropyl)phenol | 3-(3-Aminopropyl)phenol | 4-(3-Aminopropyl)phenol |
| Structure | ortho isomer | meta isomer | para isomer |
| CAS Number | 90765-59-6[3] | 56522-50-0[4] | 57400-89-2[5] |
| Molecular Formula | C₉H₁₃NO[7] | C₉H₁₃NO[4] | C₉H₁₃NO[8] |
| Molecular Weight | 151.21 g/mol [7] | 151.21 g/mol [4] | 151.21 g/mol [8] |
| Melting Point (°C) | Not Available | Not Available | 103 °C[5] |
| Boiling Point (°C) | 274.4 (Predicted)[3] | Not Available | 288.4 (Predicted)[5] |
| Density (g/cm³) | 1.073 (Predicted)[3] | Not Available | 1.073 (Predicted)[5] |
Predicted Physicochemical Properties
Computational models provide valuable estimates of properties that influence a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
| Predicted Property | 2-(3-Aminopropyl)phenol | 3-(3-Aminopropyl)phenol | 4-(3-Aminopropyl)phenol | Causality Behind Differences |
| pKa (Phenolic OH) | 10.37[3] | ~10.0 (Estimated) | 10.03[5] | The ortho isomer's higher predicted pKa suggests it is less acidic, likely due to intramolecular hydrogen bonding between the -OH and the amino group, which stabilizes the protonated form. |
| XLogP3 | Not Available | Not Available | 1.5[8] | The para isomer's LogP suggests moderate lipophilicity. The ortho isomer is predicted to be slightly more lipophilic due to intramolecular H-bonding masking polar groups. |
| Topological Polar Surface Area (TPSA) | 46.3 Ų[9] | 46.3 Ų[10] | 46.3 Ų[8] | TPSA is identical as it is based on atom connectivity, not spatial arrangement. However, effective polarity may differ due to intramolecular interactions. |
Synthesis and Purification Strategies
The synthesis of these isomers typically involves the modification of a corresponding nitrophenol or cyanophenol precursor, followed by reduction of the nitro or nitrile group.
General Retrosynthetic Approach
A common strategy involves a three-step process: functionalization of the phenol, chain extension, and reduction. The choice of starting material (ortho-, meta-, or para-nitrophenol) dictates the final product.
Caption: Generalized workflow for the synthesis of aminopropylphenol isomers.
Isomer-Specific Considerations
-
Para Isomer Synthesis : A documented approach involves reacting 4-(3-bromopropyl)phenol with an amine, such as isopropylamine, to yield the corresponding N-substituted aminopropylphenol.[11]
-
Meta Isomer Synthesis : Synthesis can be achieved from 3-aminophenol by converting it into a more complex structure, or by starting with a different meta-substituted precursor.[12][13]
-
Ortho Isomer Synthesis : Synthesis of the ortho isomer can be challenging due to potential steric hindrance and side reactions. Protection of the hydroxyl group may be necessary before introducing the side chain.
Experimental Protocol: Purification by Column Chromatography
Causality: Column chromatography is the standard and most reliable method for purifying small organic molecules. The choice of a polar stationary phase (silica gel) and a gradient mobile phase (ethyl acetate/hexane) is based on the polarity of the aminophenol compounds. The amine group's basicity necessitates the addition of a small amount of triethylamine to the mobile phase to prevent peak tailing, which occurs when the basic amine interacts too strongly with the acidic silica surface.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 0.1% triethylamine.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 80:20, then 50:50).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Spectroscopic Distinction
NMR and IR spectroscopy are essential tools for confirming the identity and purity of each isomer.[14]
-
¹H NMR Spectroscopy: The primary distinction will be in the aromatic region (typically 6.5-8.0 ppm).[15]
-
4-isomer (para): Will show a characteristic AA'BB' system, often appearing as two distinct doublets.
-
2-isomer (ortho): Will display a more complex multiplet pattern for the four aromatic protons. The phenolic -OH proton's chemical shift may be significantly different from the others due to hydrogen bonding.[16]
-
3-isomer (meta): Will also show a complex pattern, but distinct from the ortho isomer, often with one proton appearing as a singlet or narrow triplet.
-
-
IR Spectroscopy: All isomers will exhibit a strong, broad O-H stretch (~3300-3600 cm⁻¹) and N-H stretching bands.[15] The key difference lies in the "fingerprint region," specifically the C-H out-of-plane bending bands between 690-900 cm⁻¹, which are characteristic of the aromatic substitution pattern.
-
Para: Strong band around 810-840 cm⁻¹.
-
Meta: Bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Ortho: A band around 735-770 cm⁻¹.
-
Comparative Biological and Pharmacological Profile
While direct comparative data for these specific isomers is limited, we can hypothesize their potential biological activities based on the well-established pharmacology of phenolic and aminopropyl-containing compounds.[17]
The Role of Isomerism in Receptor Interaction
The aminopropylphenol scaffold is structurally related to biogenic amines and known pharmacological agents. Therefore, these isomers are plausible candidates for interaction with adrenergic, dopaminergic, or serotonergic receptors. The position of the hydroxyl group is critical for receptor binding, acting as a key hydrogen bond donor or acceptor.[6]
-
4-(3-Aminopropyl)phenol: The para-hydroxyl group mimics that of tyrosine, the precursor to catecholamines like dopamine and norepinephrine. This structural similarity suggests a potential affinity for monoamine transporters or receptors.
-
3-(3-Aminopropyl)phenol: The meta-hydroxyl is found in compounds like metaraminol. This isomer might interact differently with receptor subtypes compared to the para isomer.
-
2-(3-Aminopropyl)phenol: The ortho configuration is less common in endogenous ligands. Its activity is harder to predict and may be unique, but steric hindrance from the adjacent side chain could reduce affinity for some receptor binding pockets.
Sources
- 1. A para- to meta-isomerization of phenols | Department of Chemistry - McGill University [mcgill.ca]
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- 3. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]
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A Comparative Guide to the Biological Activities of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of functional groups on an aromatic ring can dramatically alter a molecule's biological and toxicological profile. This guide provides a detailed comparison of the three isomers of aminophenol: ortho-(o-), meta-(m-), and para-(p-)-aminophenol. Understanding these differences is critical for applications ranging from pharmaceutical development to toxicology and industrial chemical safety.
The key distinction lies in the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups, which dictates their metabolic fate, reactivity, and interaction with biological systems.
Comparative Biological and Toxicological Profiles
The biological effects of aminophenol isomers are starkly different, with the para isomer demonstrating the most significant and well-documented toxicity, primarily targeting the kidney.
Table 1: Comparative Toxicity of Aminophenol Isomers
| Isomer | Primary Target Organ(s) | Key Toxic Effects | Noted Mechanism of Toxicity |
| o-Aminophenol | Liver | Increased relative liver weight in animal studies.[1] | Converted to the toxic metabolite 2-aminophenoxazine-3-one by cytochrome c.[1] |
| m-Aminophenol | General/Systemic | Can cause reduced body weight, tremors, and increased serum bilirubin in animal models.[1] | Primarily undergoes detoxification through glucuronidation and sulfation conjugation.[1] |
| p-Aminophenol | Kidney, Liver | Severe nephrotoxicity (kidney damage), including necrosis of the proximal tubules, and potential hepatotoxicity at high doses.[1][2][3][4] | Oxidized by renal cytochrome P-450 to the highly reactive metabolite p-benzoquinoneimine, which binds to cellular macromolecules.[1] |
The Central Role of Structure in Biological Activity
The structure-activity relationship of aminophenol isomers is a clear illustration of how molecular geometry governs biological outcomes.
-
o- and p-Aminophenol: The proximity of the amino and hydroxyl groups in the ortho and para positions allows for the formation of stable quinone-imine or quinone-like radicals after donating a hydrogen atom.[5] This property is linked to both their potent antioxidant/pro-oxidant activities and their mechanisms of toxicity.[5][6][7] These isomers can engage in redox cycling, producing reactive oxygen species (ROS) in the presence of metal ions like copper, which can lead to cellular damage.[6][7]
-
m-Aminophenol: The meta position of the functional groups prevents the formation of a stable quinone-like structure. Consequently, m-aminophenol is significantly less active in radical scavenging and pro-oxidant activities and is generally considered less toxic.[5][6] Its metabolism favors direct conjugation, a detoxification pathway.[1]
Spotlight on p-Aminophenol: A Metabolite of Clinical Significance
p-Aminophenol is not only an industrial chemical but also a key metabolite of the widely used analgesic, paracetamol (acetaminophen).[8][9]
-
Nephrotoxicity: The kidney damage associated with high doses of paracetamol is partly attributed to its metabolism to p-aminophenol.[10] In the kidney, p-aminophenol is bioactivated to a toxic quinoneimine that depletes glutathione (a key cellular antioxidant) and binds to proteins, leading to cell death, particularly in the proximal tubules.[2][3][11]
-
Analgesic Action: Paradoxically, p-aminophenol also plays a role in the therapeutic effects of paracetamol. In the brain, it is converted to AM404, a compound that activates cannabinoid CB1 receptors, contributing to pain relief.[8][12]
Comparative Antioxidant and Pro-oxidant Activity
The ability to scavenge free radicals is highly dependent on the isomer's structure.
Table 2: Comparative Antioxidant/Pro-oxidant Activity
| Isomer | Antioxidant/Pro-oxidant Potential | Mechanistic Insight |
| o-Aminophenol | Potent | Exhibits strong radical scavenging activity and can produce reactive oxygen species in the presence of copper ions.[5][6][7] |
| m-Aminophenol | Weak/Inactive | Shows little to no reactivity with DPPH radicals and does not significantly produce reactive oxygen species.[5][6] |
| p-Aminophenol | Potent | Demonstrates significant radical scavenging activity and pro-oxidant capabilities, similar to the ortho isomer.[5][6][7] |
Visualizing Key Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a critical metabolic pathway and a standard experimental workflow.
Caption: Metabolic activation of p-aminophenol in the kidney.
Caption: Experimental workflow for a cytotoxicity assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assessment (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[13][14][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells (e.g., a relevant kidney or liver cell line) into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare various concentrations of the aminophenol isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 590 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.[1]
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is a widely used method to determine the free radical scavenging activity of compounds.[17]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color.[17] When an antioxidant donates a hydrogen atom or electron, the DPPH is reduced, causing the color to fade to yellow.[17] This change is measured spectrophotometrically.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[1]
-
Sample Preparation: Dissolve the aminophenol isomers in methanol to create a range of concentrations.[1]
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with the sample solutions. A control well should contain DPPH solution and methanol only.[1]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm.[17]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[1]
Conclusion
The comparative analysis of aminophenol isomers underscores a fundamental principle in toxicology and pharmacology: structure dictates function and fate. While o- and p-aminophenol exhibit potent redox activities, this reactivity leads to significant, organ-specific toxicity for the para isomer, particularly in the kidney. In contrast, m-aminophenol's structure renders it far less biologically reactive. These distinctions are crucial for professionals in drug development, who must consider metabolic pathways and potential toxicities, and for scientists in industrial hygiene, who assess the risks associated with chemical exposure.
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A Senior Application Scientist's Guide to the Structural Validation of 2-(3-Aminopropyl)phenol Derivatives
Introduction: The Criticality of Structural Integrity in Drug Discovery
In the landscape of modern drug development, 2-(3-Aminopropyl)phenol and its derivatives represent a promising scaffold due to their versatile chemical nature, combining a phenolic ring with a flexible aminopropyl side chain. These features allow for diverse pharmacological interactions. However, the synthetic routes to these molecules can often yield a mixture of positional isomers, such as the ortho-, meta-, and para-substituted phenols, or isomers within the side chain itself. For researchers, scientists, and drug development professionals, the unambiguous confirmation of the intended chemical structure is not merely a procedural step; it is the bedrock upon which all subsequent biological and toxicological data rests. An error in structural assignment can lead to misinterpreted results, wasted resources, and significant delays in the development pipeline.
This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to validate the structure of 2-(3-Aminopropyl)phenol derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and integrate data from multiple orthogonal techniques to build an unshakeable structural proof.
The Orthogonal Approach: A Multi-Faceted Strategy for Structural Validation
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on an orthogonal approach, where each method provides a unique and complementary piece of the puzzle. The data from these disparate techniques must converge to a single, consistent structural hypothesis. Our validation workflow integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: Integrated workflow for the structural validation of novel chemical entities.
Mass Spectrometry (MS): The First Answer - What is its Mass?
Mass spectrometry provides the most direct measurement of a molecule's mass, offering the first crucial piece of evidence for its identity. For 2-(3-Aminopropyl)phenol derivatives, High-Resolution Mass Spectrometry (HRMS) is indispensable.
Expertise & Experience: While standard MS can give a nominal mass, HRMS (e.g., using Time-of-Flight or Orbitrap analyzers) provides a highly accurate mass measurement (typically < 5 ppm error). This accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For a compound like the parent 2-(3-Aminopropyl)phenol, the molecular formula is C₉H₁₃NO[1]. An HRMS measurement can confirm this composition, immediately ruling out other possibilities. Electrospray Ionization (ESI) is the preferred technique for these molecules due to their polarity and the presence of a basic amine group, which is readily protonated to form [M+H]⁺ ions with minimal fragmentation[2].
Comparative Analysis of MS Techniques
| Technique | Application for Structure Validation | Advantages | Limitations |
| ESI-Q-TOF | Accurate mass determination for molecular formula confirmation. | High mass accuracy (<5 ppm), high sensitivity, soft ionization minimizes fragmentation. | Susceptible to matrix effects, may not provide extensive fragmentation data without inducement. |
| GC-MS (with derivatization) | Analysis of volatile derivatives; separation of isomers. | Excellent chromatographic separation, established fragmentation libraries. | Requires derivatization of polar -OH and -NH₂ groups, which adds complexity; thermal stress can cause degradation[3]. |
| Tandem MS (MS/MS) | Structural fragment analysis to probe connectivity. | Provides detailed information about the molecule's backbone and substituent positions by fragmenting a selected parent ion[4]. | Requires specialized instrumentation (e.g., triple quadrupole, ion trap). |
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve 0.1-1.0 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) containing 0.1% formic acid. The acid ensures efficient protonation of the amine group.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Acquire data for 1-2 minutes. Use a lock mass standard (a known compound infused simultaneously) to ensure continuous internal calibration for the highest mass accuracy.
-
Data Analysis:
-
Identify the [M+H]⁺ ion peak. For the parent 2-(3-Aminopropyl)phenol, this would be at m/z 152.1070 (calculated for [C₉H₁₄NO]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Self-Validation: The measured mass should be within 5 ppm of the theoretical mass, and the isotopic pattern should match the calculated pattern for the proposed formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
If MS provides the molecular formula, NMR spectroscopy reveals the atomic-level connectivity and chemical environment, providing the definitive structural proof. For 2-(3-Aminopropyl)phenol derivatives, ¹H and ¹³C NMR are non-negotiable.
Expertise & Experience: The key to interpreting the NMR spectra of these derivatives lies in recognizing the distinct patterns of the aromatic region and the aliphatic side chain. The substitution pattern on the phenol ring is the most critical feature to confirm. For a 2-substituted (ortho) phenol, the aromatic protons will exhibit a complex splitting pattern due to their distinct chemical environments, unlike the more symmetric patterns of a 4-substituted (para) isomer.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shift regions for a generic 2-(3-Aminopropyl)phenol structure.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights & Causality |
| Phenolic -OH | 4.0 - 8.0 (broad singlet) | N/A | Highly variable, concentration-dependent. Position confirmed by D₂O exchange[5]. |
| Aromatic C-H | 6.5 - 7.5 | 115 - 160 | The splitting pattern is diagnostic of the substitution (ortho, meta, para). The carbon attached to the -OH group is the most deshielded (~155 ppm)[6]. |
| Amine -NH₂ | 1.0 - 3.5 (broad singlet) | N/A | Often broad due to exchange and quadrupole effects. Can also be confirmed with D₂O exchange. |
| Aliphatic -CH₂- (adjacent to ring) | ~2.7 | ~30 | Benzylic protons, deshielded by the aromatic ring. |
| Aliphatic -CH₂- (middle) | ~1.8 | ~25 | Typical methylene chemical shift. |
| Aliphatic -CH₂- (adjacent to N) | ~2.9 | ~40 | Deshielded due to the electron-withdrawing effect of the nitrogen atom. |
Protocol: ¹H NMR and D₂O Exchange
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition (¹H): Acquire a standard ¹H NMR spectrum. Note the integration values and splitting patterns for all peaks.
-
D₂O Exchange:
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O).
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
-
Analysis:
-
Trustworthiness Check: The broad singlets corresponding to the -OH and -NH₂ protons will disappear or significantly diminish in the spectrum acquired after the D₂O shake[6]. This provides unequivocal identification of these exchangeable protons.
-
Analyze the aromatic region's splitting pattern to confirm the ortho substitution.
-
Confirm the connectivity of the aminopropyl chain by analyzing the coupling between the adjacent methylene groups.
-
Caption: Correlation of analytical techniques to specific molecular features.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information, it serves as an excellent corroborating technique.
Expertise & Experience: For 2-(3-Aminopropyl)phenol derivatives, the IR spectrum should display characteristic absorption bands for the phenol O-H, the amine N-H, aromatic C-H, and alkyl C-H bonds. The absence of unexpected peaks (e.g., a carbonyl C=O stretch) can be just as informative, confirming that no unintended side reactions have occurred.
Comparative Table of Key IR Absorptions
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol | O-H Stretch | 3550 - 3200 | Strong, Broad |
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (often a doublet) |
| Aromatic C-H | C-H Stretch | ~3030 | Medium |
| Alkyl C-H | C-H Stretch | 2950 - 2850 | Medium to Strong |
| Aromatic Ring | C=C Bending | 1600 & 1500 | Medium, Sharp |
Table data synthesized from sources[7][8].
Chromatography: Ensuring Purity and Resolving Isomers
Structural validation is meaningless if the sample is impure. Chromatography is essential for assessing the purity of the synthesized compound.[9]
Expertise & Experience: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity analysis of these compounds. The phenol group provides a strong chromophore for UV detection (typically ~270-280 nm). A well-developed HPLC method should show a single major peak for the target compound, allowing for purity to be calculated as a percentage of the total peak area. Crucially, HPLC can often separate positional isomers, which might be indistinguishable by MS alone.
Protocol: Purity Assessment by RP-HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Detector: UV at 275 nm.
-
-
Method Development (Gradient):
-
Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for impurities.
-
Optimize the gradient to ensure the main peak is well-resolved from any minor peaks.
-
-
System Suitability Test (Self-Validation):
-
Inject a standard solution multiple times.
-
The retention time should have a relative standard deviation (RSD) of <1%.
-
The peak area should have an RSD of <2%.
-
The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5. These parameters confirm the column is performing well and the results are reliable.
-
-
Sample Analysis:
-
Prepare the sample at a concentration of ~1 mg/mL.
-
Inject and integrate all peaks.
-
Calculate purity: (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >95% is typically required for subsequent biological testing.
-
Conclusion: Synthesizing the Data for Unambiguous Validation
The structural validation of a 2-(3-Aminopropyl)phenol derivative is a process of building a case with converging lines of evidence. The journey begins with HRMS confirming the correct elemental composition. IR spectroscopy then provides a quick check for the expected functional groups. HPLC assures us that we are analyzing a pure compound. Finally, NMR spectroscopy delivers the definitive blueprint, detailing the precise arrangement of every atom and confirming the critical ortho-substitution pattern. Only when the data from all these techniques align can the structure be considered fully and authoritatively validated, paving the way for confident downstream research and development.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminopropylphenol Isomers
For researchers, scientists, and drug development professionals, the precise identification of structural isomers is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and regulatory compliance. Aminopropylphenol isomers—2-(3-aminopropyl)phenol, 3-(3-aminopropyl)phenol, and 4-(3-aminopropyl)phenol—possess the same molecular formula (C₉H₁₃NO) and mass, yet their distinct substitution patterns on the phenolic ring can lead to vastly different pharmacological and toxicological profiles. Consequently, robust analytical methods for their unambiguous differentiation are critical.
This guide provides an in-depth, objective comparison of key spectroscopic techniques for the characterization and differentiation of aminopropylphenol isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing constitutional isomers.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, revealing subtle differences in the chemical environment of each atom.[1]
Causality of Method Selection
We employ both ¹H and ¹³C NMR spectroscopy because they offer complementary information.
-
¹H NMR provides data on the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).[3]
-
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For isomers, symmetry differences are often most clearly observed by the count of unique carbon signals.[1]
The key to differentiating the aminopropylphenol isomers lies in the aromatic region of the spectra. The substitution pattern directly dictates the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aminopropylphenol isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it will reliably show the exchangeable -OH and -NH₂ protons.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer for optimal resolution.
-
Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative Spectral Analysis
The primary differentiator is the aromatic region (typically δ 6.5-8.0 ppm).
-
4-(3-aminopropyl)phenol (Para-isomer): Due to its C₂ symmetry, this isomer presents the simplest aromatic spectrum. It will show a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H. The ¹³C NMR spectrum will show fewer aromatic signals (typically 4) compared to the other isomers because of this symmetry.
-
2-(3-aminopropyl)phenol (Ortho-isomer): This isomer lacks symmetry in the aromatic ring, resulting in four distinct signals for the four aromatic protons. The spectrum will be the most complex, showing a series of multiplets (e.g., doublet of doublets, triplet of doublets) due to differing ortho and meta coupling constants between adjacent protons. The ¹³C NMR will show six unique aromatic carbon signals.
-
3-(3-aminopropyl)phenol (Meta-isomer): Like the ortho-isomer, this compound will also show four distinct aromatic proton environments. However, the splitting patterns and chemical shifts will differ significantly due to the meta-substitution pattern. The ¹³C NMR will also display six unique aromatic carbon signals, but their chemical shifts will be distinct from the ortho-isomer.
Table 1: Predicted ¹H and ¹³C NMR Characteristics for Aminopropylphenol Isomers
| Isomer | Aromatic ¹H Signals (Pattern) | Aromatic ¹H Integration | Predicted # of Aromatic ¹³C Signals |
| Ortho | 4 signals (complex multiplets) | 1H each | 6 |
| Meta | 4 signals (distinct multiplets) | 1H each | 6 |
| Para | 2 signals (doublet-like, AA'BB') | 2H each | 4 |
digraph "NMR_Workflow_for_Isomer_Differentiation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomer [label="Aminopropylphenol Isomer"]; Dissolve [label="Dissolve in\nDeuterated Solvent"]; Isomer -> Dissolve; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Acquire_H1 [label="Acquire ¹H Spectrum"]; Acquire_C13 [label="Acquire ¹³C Spectrum"]; }
subgraph "cluster_analysis" { label="Spectral Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_H1 [label="Analyze Aromatic\nSplitting & Integration"]; Analyze_C13 [label="Count Unique\nCarbon Signals"]; Identification [label="Unambiguous\nIsomer ID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Dissolve -> Acquire_H1 [label="400+ MHz\nSpectrometer"]; Dissolve -> Acquire_C13; Acquire_H1 -> Analyze_H1; Acquire_C13 -> Analyze_C13; Analyze_H1 -> Identification; Analyze_C13 -> Identification; }
Infrared (IR) Spectroscopy: Rapid Fingerprinting of Substitution Patterns
IR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]
Causality of Method Selection
While all three isomers contain the same functional groups (O-H, N-H, aromatic C-H, alkyl C-H, C=C), their IR spectra are not identical. The true diagnostic power of IR for this application lies in the "fingerprint region" (approx. 600-900 cm⁻¹).[5] The out-of-plane C-H bending vibrations in this region are highly sensitive to the substitution pattern on the benzene ring, providing a unique spectral signature for ortho-, meta-, and para-isomers.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid aminopropylphenol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative Spectral Analysis
All isomers will exhibit common characteristic peaks:
-
~3200-3550 cm⁻¹: A strong, broad peak from the phenolic O-H stretch.
-
~3300-3500 cm⁻¹: Medium intensity peaks from the primary amine N-H stretching. Primary amines show two bands (symmetric and asymmetric stretching), which can help confirm the functional group.
-
~2850-3000 cm⁻¹: Peaks from the C-H stretching of the propyl chain.
-
~1500-1600 cm⁻¹: Absorptions from the C=C stretching of the aromatic ring.
The key differentiating absorptions are found in the fingerprint region:
-
Ortho-isomer: A strong absorption band in the range of 735-770 cm⁻¹ is characteristic of ortho-disubstitution.
-
Meta-isomer: Two distinct bands are typically observed, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹ .
-
Para-isomer: A single, strong absorption band in the range of 810-850 cm⁻¹ is indicative of para-disubstitution.
Table 2: Key Differentiating IR Frequencies for Aminopropylphenol Isomers
| Isomer | Shared Frequencies (cm⁻¹) | Differentiating C-H Bending Frequencies (cm⁻¹) |
| Ortho | O-H (~3400), N-H (~3350), C-H (~2950) | ~750 (strong) |
| Meta | O-H (~3400), N-H (~3350), C-H (~2950) | ~700 and ~780 (two bands) |
| Para | O-H (~3400), N-H (~3350), C-H (~2950) | ~830 (strong) |
digraph "IR_Fingerprint_Region" { graph [fontname="Arial", fontsize=10]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis];Substitution [label=" Benzene Substitution Pattern | Ortho (1,2) | Meta (1,3) | Para (1,4)" , shape=record];
Fingerprint [label=" Diagnostic IR Peak (C-H Bending) | ~750 cm⁻¹ | ~700 & ~780 cm⁻¹ | ~830 cm⁻¹" , shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Substitution:f1 -> Fingerprint:f1; Substitution:f2 -> Fingerprint:f2; Substitution:f3 -> Fingerprint:f3; }
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While isomers have identical molecular weights, their fragmentation patterns upon ionization can be distinct, allowing for their differentiation.[6][7]
Causality of Method Selection
Standard MS may not be sufficient as the molecular ion peaks will be identical. Therefore, tandem mass spectrometry (MS/MS) is the chosen method.[6][8] In MS/MS, the molecular ion ([M+H]⁺) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The relative position of the substituents influences the stability of the fragment ions and potential fragmentation pathways, leading to differences in the MS/MS spectra, particularly in the relative intensities of the fragment peaks.[8][9] Coupling MS with a separation technique like Liquid Chromatography (LC-MS) is standard practice to ensure analysis of a pure compound.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1-10 µg/mL) in a suitable solvent mixture like methanol/water with 0.1% formic acid to promote protonation.
-
Chromatographic Separation (LC): Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile, both with 0.1% formic acid) to elute the compound. While isomers may not separate chromatographically, the LC system serves to introduce a clean sample into the mass spectrometer.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecular ion, [M+H]⁺, at m/z 152.1.
-
MS/MS Analysis:
-
In the first mass analyzer (Q1), select the precursor ion (m/z 152.1).
-
In the collision cell (q2), fragment the precursor ion using an inert gas (e.g., argon).
-
In the second mass analyzer (Q3), scan for the resulting product ions.
-
-
Data Analysis: Compare the product ion spectra (fragmentation patterns) of the three isomers.
Comparative Spectral Analysis
All three isomers will produce a protonated molecule [M+H]⁺ at m/z 152.1 . The differentiation arises from the product ions. Common fragmentation pathways will likely involve the loss of ammonia (-17 Da) or cleavage of the propyl side chain. The key differences will be in the relative abundances of these fragments.
-
Ortho-isomer: May exhibit unique fragmentation pathways due to the "ortho-effect," where the adjacent hydroxyl and aminopropyl groups interact during fragmentation, potentially leading to a unique, stable fragment ion (e.g., through water loss from a cyclized intermediate) that is less prominent in the other isomers.
-
Meta and Para-isomers: These will likely share similar major fragments but differ in their relative intensities. The stability of the resulting benzyl-type cations after side-chain cleavage will be influenced by the position of the hydroxyl group, altering the likelihood of certain fragmentation events.
Table 3: Anticipated Mass Spectrometry Data for Aminopropylphenol Isomers
| Isomer | Precursor Ion (m/z) | Key Fragmentation Pathways | Differentiating Feature |
| Ortho | 152.1 | Loss of NH₃, side-chain cleavage | Potential for unique fragments due to ortho-effect; different fragment intensity ratios. |
| Meta | 152.1 | Loss of NH₃, side-chain cleavage | Distinctive ratios of fragment ion intensities compared to ortho and para isomers. |
| Para | 152.1 | Loss of NH₃, side-chain cleavage | Distinctive ratios of fragment ion intensities due to different carbocation stability. |
Summary and Recommendations
Each spectroscopic technique offers unique advantages for the differentiation of aminopropylphenol isomers. The optimal choice depends on the specific analytical goal, such as absolute structural confirmation, routine quality control, or trace-level detection.
-
NMR Spectroscopy is unparalleled for unambiguous structural identification. The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum provide a definitive fingerprint for each isomer. It should be considered the primary method for structural confirmation.
-
IR Spectroscopy is an exceptionally fast, simple, and cost-effective method for routine screening. The well-defined C-H bending vibrations in the fingerprint region provide a reliable way to quickly distinguish between ortho, meta, and para substitution patterns.
-
Mass Spectrometry , particularly LC-MS/MS, offers the highest sensitivity and is ideal for analyzing complex mixtures or quantifying isomeric impurities. While the fragmentation patterns may show subtle differences, these can be leveraged to create robust quantitative methods.
For comprehensive characterization in a research or drug development setting, a multi-technique approach is recommended. Use IR for rapid initial identification, confirm the absolute structure with NMR, and develop a quantitative LC-MS/MS method for purity analysis and quality control.
References
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Retrieved from [Link]
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Yatsyna, V., et al. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics, 8, 6275-6283. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. ACS Publications. Retrieved from [Link]
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Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. Retrieved from [Link]
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Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Retrieved from [Link]
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Macromolecules. (n.d.). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. NIH. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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ResearchGate. (2024, August 10). (PDF) Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(3-Aminopropyl)phenol
For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-(3-Aminopropyl)phenol is not merely a quality metric; it is a foundational pillar of downstream success and regulatory compliance. The presence of unidentified impurities, even at trace levels, can introduce unforeseen variables in subsequent reactions, impact the stability and safety of the final active pharmaceutical ingredient (API), and create significant regulatory hurdles.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 2-(3-Aminopropyl)phenol. Moving beyond a simple recitation of protocols, we will explore the causality behind method selection, emphasizing an orthogonal approach where the strengths of one technique compensate for the limitations of another. This ensures a robust, self-validating purity profile that meets the stringent demands of pharmaceutical research and development.
The Imperative of an Orthogonal Approach
Purity assessment is fundamentally a comparative exercise.[1] Any declared purity value is intrinsically linked to the analytical method used.[1] A compound that appears 99.8% pure by High-Performance Liquid Chromatography (HPLC) with UV detection may reveal a different profile when analyzed by Quantitative Nuclear Magnetic Resonance (qNMR), which does not rely on a chromophore for detection. Therefore, relying on a single analytical technique is insufficient. An orthogonal approach, employing multiple techniques based on different physicochemical principles, is essential for a comprehensive and trustworthy characterization.
Potential impurities in a typical synthesis of 2-(3-Aminopropyl)phenol could include:
-
Isomers: Regioisomers such as 4-(3-aminopropyl)phenol or 3-(2-aminopropyl)phenol.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Impurities formed during work-up or storage.
-
Residual Solvents: Volatile organic chemicals used in synthesis or purification.[2]
Our assessment strategy will be designed to detect, identify, and quantify this diverse range of potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity determination in the pharmaceutical industry.[3] Its high resolving power, robustness, and suitability for quantification make it the primary tool for assessing the purity of non-volatile organic molecules like 2-(3-Aminopropyl)phenol.
Causality of Method Choice: We choose RP-HPLC for its ability to separate compounds based on polarity. 2-(3-Aminopropyl)phenol, with its polar amine and hydroxyl groups and nonpolar aromatic ring, is well-suited for retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. A UV detector is effective because the phenolic ring is a strong chromophore.
Experimental Protocol: RP-HPLC for Purity and Impurity Quantification
This protocol is designed to be a self-validating system, incorporating elements of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
1. Instrumentation and Conditions:
- System: HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.
- Injection Volume: 5 µL.
2. Sample and Standard Preparation:
- Solvent (Diluent): 50:50 Water:Acetonitrile.
- Standard Solution: Accurately weigh ~10 mg of 2-(3-Aminopropyl)phenol reference standard and dissolve in 10 mL of diluent (1 mg/mL).
- Sample Solution: Prepare the synthesized batch of 2-(3-Aminopropyl)phenol at the same concentration (1 mg/mL).
3. Method Validation Workflow:
- Specificity: Analyze the diluent, a placebo (if in formulation), and the sample spiked with expected impurities to ensure there is no interference with the main peak.[6] A DAD can be used to assess peak purity, confirming the analyte peak is not composed of multiple co-eluting compounds.[7][8]
- Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the sample concentration.[7][8] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
- Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery.
- Precision (Repeatability): Perform at least six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[4]
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
4. Purity Calculation: The purity is typically determined using an area percent normalization method, assuming all impurities have a similar response factor to the main compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Workflow for HPLC Method Validation and Purity Assessment.
Spectroscopic Techniques: Structural Confirmation and Identification
While HPLC excels at separation and quantification, it provides no definitive structural information. Spectroscopic techniques are essential to confirm the identity of the main peak as 2-(3-Aminopropyl)phenol and to elucidate the structure of any unknown impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural elucidation of organic compounds.[9] Both ¹H and ¹³C NMR should be employed.
Causality of Method Choice: NMR provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shift, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide definitive proof of the propyl chain's connectivity and the substitution pattern on the aromatic ring. For 2-(3-Aminopropyl)phenol, we expect:
-
Signals in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the substituted benzene ring.
-
Signals in the aliphatic region (1.5-3.0 ppm) for the -CH₂-CH₂-CH₂- protons of the propyl group.
-
Broad signals for the exchangeable -OH and -NH₂ protons.
Protocol for Structural Confirmation:
-
Dissolve 5-10 mg of the synthesized material in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.
-
Key Diagnostic Check: The presence of impurities will manifest as extra peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
Advanced Application: Quantitative NMR (qNMR) qNMR can determine purity without the need for a specific reference standard of the same compound. It uses a certified internal standard of known purity and concentration. This makes it a primary analytical method.[1]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.
Causality of Method Choice: FTIR is used as a quick identity check. The presence of characteristic absorption bands confirms that the major functional groups of 2-(3-Aminopropyl)phenol are present. It is less suited for quantification of minor impurities but is excellent for flagging a grossly impure or incorrect product.
Expected Characteristic Absorptions:
-
O-H Stretch (Phenolic): Broad band around 3200–3600 cm⁻¹.[10][11]
-
N-H Stretch (Amine): Medium intensity doublet around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1500–1600 cm⁻¹ region.[10]
-
C-O Stretch (Phenolic): Strong band around 1220 cm⁻¹.[10]
Hyphenated Techniques: Identifying the Unknowns
When HPLC analysis reveals unknown impurity peaks, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identification.[3][12][13]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Choice: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.[14] It is the gold standard for analyzing residual solvents. For a polar, low-volatility compound like 2-(3-Aminopropyl)phenol, direct analysis can be difficult. However, derivatization (e.g., silylation) can make it amenable to GC-MS analysis, providing an orthogonal separation mechanism to HPLC.[15]
Protocol for Residual Solvent Analysis:
-
Dissolve a known amount of the synthesized product in a high-boiling-point solvent like DMSO.
-
Analyze using a headspace GC-MS system.
-
The gas chromatogram separates the volatile solvents, and the mass spectrometer provides their mass spectra, allowing for identification via library matching.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality of Method Choice: LC-MS combines the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry.[12] It is the ultimate tool for identifying unknown, non-volatile impurities. As the peaks elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined, providing the molecular weight of the impurity. Further fragmentation (MS/MS) can provide structural clues.
Comparative Guide to Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Specificity | Quantitative? | Key Insights Provided |
| HPLC-UV | Quantification of purity and known impurities | High (µg/mL) | Moderate | Yes (Primary) | Purity value, relative amounts of impurities.[3] |
| ¹H NMR | Structural elucidation and confirmation | Moderate | Very High | Yes (qNMR) | Unambiguous molecular structure, C-H framework.[1][9] |
| FTIR | Functional group identification | Low | Moderate | No | Rapid confirmation of molecular identity.[10][16] |
| GC-MS | Identification of volatile impurities | Very High (ng/mL) | High | Yes | Profile of residual solvents and volatile by-products.[14][15] |
| LC-MS | Identification of non-volatile impurities | Very High (ng/mL) | Very High | Yes | Molecular weight and structural fragments of unknown peaks.[12][13] |
An Integrated Workflow for Comprehensive Purity Assessment
A robust purity assessment does not rely on a single measurement but is a systematic process. The following workflow ensures that the synthesized 2-(3-Aminopropyl)phenol is both structurally correct and quantitatively pure.
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comparative reactivity of ortho vs. meta vs. para-aminophenols
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminophenols
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is fundamental to designing efficient synthetic pathways and predicting molecular behavior. Aminophenol isomers—ortho-, meta-, and para—serve as crucial building blocks in the synthesis of a vast range of pharmaceuticals, dyes, and other high-value chemicals.[1][2] The spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring dramatically influences the electronic and steric properties of each molecule, leading to significant differences in their chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these three isomers. We will explore the theoretical principles governing their behavior and support these concepts with experimental observations and established protocols, offering a comprehensive resource for laboratory applications.
The reactivity of aminophenols is primarily dictated by the interplay of electronic effects (resonance and induction), steric hindrance, and the resulting acidity and basicity of the functional groups.
Electronic Effects: Resonance and Inductive Influences
Both the hydroxyl (-OH) and amino (-NH₂) groups are powerful activating substituents.[3] They donate electron density to the aromatic ring via a resonance effect (+M), which outweighs their electron-withdrawing inductive effect (-I). This donation of electrons increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions relative to each group.
-
Ortho- and Para-Aminophenol: In these isomers, the +M effects of the -OH and -NH₂ groups reinforce each other, leading to a significant increase in electron density at the positions ortho and para to them. This makes the aromatic rings of o- and p-aminophenol highly activated towards electrophilic aromatic substitution.
-
Meta-Aminophenol: The -OH and -NH₂ groups are meta to each other. Their activating, ortho-para directing effects work in concert, strongly activating the positions ortho to both groups (positions 2, 4, and 6) and the position para to the -OH group (position 5). While the ring is still activated, the electronic reinforcement is different compared to the ortho and para isomers.
Caption: Electronic activation patterns in aminophenol isomers.
Steric Effects and Intramolecular Interactions
Steric hindrance plays a crucial role, especially in o-aminophenol. The proximity of the -NH₂ and -OH groups can physically block incoming reagents from attacking adjacent positions on the ring. Furthermore, this proximity allows for intramolecular hydrogen bonding between the two groups, which can influence the acidity of the phenol and the basicity of the amine.[4]
Acidity and Basicity
The position of the amino group influences the acidity of the phenolic proton. Electron-donating groups generally decrease the acidity of phenols by destabilizing the resulting phenoxide ion.
-
The +M effect of the amino group is strongest at the ortho and para positions, pushing electron density onto the ring and making the phenoxide ion less stable. This effect is absent at the meta position.[5]
-
Conversely, the -I effect of the amino group, which is distance-dependent, helps to stabilize the phenoxide ion.
-
In o-aminophenol, intramolecular hydrogen bonding can stabilize the phenoxide anion after deprotonation, potentially increasing its acidity relative to the para isomer.[6]
Based on pKa values, the general order of acidity is often cited as: meta > ortho > para .[5][6][7] This indicates that the +M effect, which destabilizes the phenoxide, is the dominant factor.
Comparative Reactivity in Key Chemical Reactions
The structural and electronic differences between the isomers lead to distinct behaviors in common chemical transformations.
Oxidation
Oxidation is a key reaction where the isomers show starkly different reactivity.
-
ortho- and para-Aminophenol: These isomers are very susceptible to oxidation, often by air, light, or mild oxidizing agents, to form colored quinoneimine products.[1][8][9] This high reactivity makes them useful as photographic developers. The ortho isomer is particularly prone to subsequent oxidative condensation and cyclization to form phenoxazinone structures.[8][10]
-
meta-Aminophenol: This isomer is significantly more stable towards oxidation compared to its ortho and para counterparts.[1][8] This stability is a key distinguishing feature.
Caption: Contrasting oxidation pathways of aminophenol isomers.
Acylation
Acylation, such as the reaction with acetic anhydride, is crucial in pharmaceutical synthesis. The widely used analgesic paracetamol (acetaminophen) is synthesized by the N-acylation of p-aminophenol.[11][12][13][14]
-
Site of Reaction: The amino group is generally more nucleophilic than the hydroxyl group in a neutral or slightly acidic medium. Therefore, acylation preferentially occurs on the nitrogen atom to form an N-acyl derivative (an amide).[8][15]
-
Reactivity Order: The nucleophilicity of the amino group is influenced by the electron-donating effect of the hydroxyl group. The reactivity is generally expected to be para > ortho > meta . The ortho isomer's reactivity can be slightly diminished by steric hindrance from the adjacent hydroxyl group. O,N-diacylated products can form if excess acylating agent is used, particularly with the more reactive o-aminophenol.[8]
Electrophilic Aromatic Substitution
Due to the strong activating nature of both the -NH₂ and -OH groups, all three isomers are highly reactive towards electrophiles like bromine (in bromination).
-
Reactivity and Control: ortho- and para-aminophenols are so reactive that reactions like bromination can proceed uncontrollably to yield poly-substituted products. To achieve mono-substitution, it is often necessary to "tame" the reactivity by protecting the highly activating amino group, typically through acylation (forming an acetanilide), which makes it a moderately activating group.
-
Directing Effects:
-
In p-aminophenol, substitution is directed to the positions ortho to the hydroxyl and amino groups.
-
In o-aminophenol, substitution is directed to the positions para and ortho to the two groups.
-
In m-aminophenol, the directing effects are synergistic, strongly activating positions 2, 4, and 6.
-
Summary of Comparative Reactivity
The distinct properties of the aminophenol isomers are summarized below. This data is synthesized from established chemical principles and qualitative experimental observations.
| Property/Reaction | Ortho-Aminophenol | Meta-Aminophenol | Para-Aminophenol |
| Susceptibility to Oxidation | High; readily oxidizes | Low; most stable isomer | High; readily oxidizes |
| Oxidation Product | Quinoneimine, followed by cyclization | No simple oxidation | Quinoneimine, followed by polymerization |
| Reactivity in Acylation (N) | High (can be sterically hindered) | Moderate | Very High |
| Reactivity in EAS | Very High (highly activated ring) | High (synergistic activation) | Very High (highly activated ring) |
| Acidity (pKa of -OH) | More acidic than para (pKa ≈ 9.7)[8] | Most acidic (pKa ≈ 9.8)[6] | Least acidic (pKa ≈ 10.3)[1] |
| Key Synthetic Feature | Prone to cyclization and condensation reactions[8] | Stable intermediate | Precursor to Paracetamol[2] |
Experimental Protocol: Comparing Acylation Rates via UV-Vis Spectrophotometry
To quantitatively compare the reactivity of the isomers towards acylation, a kinetic study can be performed by monitoring the formation of the N-acetylated product, which will have a different UV-Vis absorption spectrum from the starting aminophenol.
Objective
To determine the relative initial rates of acylation for ortho-, meta-, and para-aminophenol with acetic anhydride under pseudo-first-order conditions.
Materials
-
ortho-Aminophenol
-
meta-Aminophenol
-
para-Aminophenol
-
Acetic Anhydride
-
Solvent (e.g., Tetrahydrofuran or Acetonitrile, HPLC grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure
-
Solution Preparation:
-
Prepare 0.01 M stock solutions of each aminophenol isomer in the chosen solvent.
-
Prepare a 1.0 M stock solution of acetic anhydride in the same solvent. (This large excess ensures pseudo-first-order kinetics with respect to the aminophenol).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to a constant temperature (e.g., 25°C).
-
Determine the λ_max (wavelength of maximum absorbance) for the expected N-acetylated product of each isomer separately by allowing a reaction to go to completion and scanning the spectrum.
-
-
Kinetic Run (repeated for each isomer):
-
Pipette a known volume of the aminophenol stock solution (e.g., 100 µL) into a quartz cuvette containing the solvent (e.g., 2.8 mL).
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at the predetermined λ_max.
-
Initiate the reaction by rapidly adding a small volume of the acetic anhydride stock solution (e.g., 100 µL) and mixing thoroughly.
-
Immediately begin recording the absorbance at the λ_max at fixed time intervals (e.g., every 5 seconds) for a duration sufficient to establish the initial linear rate.
-
-
Data Analysis:
-
For each isomer, plot Absorbance vs. Time.
-
Determine the initial rate of the reaction from the slope of the linear portion of the curve.
-
Compare the initial rates to establish the relative reactivity order of the three isomers under the tested conditions.
-
Caption: Workflow for kinetic analysis of aminophenol acylation.
Conclusion and Applications in Drug Development
The reactivity of aminophenol isomers is a study in contrasts, governed by the elegant interplay of electronic and steric effects. The ortho and para isomers are electron-rich and highly susceptible to oxidation and electrophilic substitution, while the meta isomer stands out for its relative stability.
This differential reactivity is not merely an academic curiosity; it is a powerful tool in synthetic chemistry. The high reactivity of p-aminophenol's amino group is harnessed for the multi-ton synthesis of paracetamol.[2] The unique ability of o-aminophenol to undergo cyclization reactions is exploited in the synthesis of benzoxazoles and other heterocyclic systems of medicinal interest. Furthermore, the aminophenol scaffold is central to the design of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[16][17][18] A thorough understanding of how each isomer behaves is therefore indispensable for professionals in drug discovery and process development, enabling the rational design of syntheses and the creation of novel molecular architectures.
References
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Synthesis of Paracetamol. (n.d.). Slideshare. Retrieved from [Link]
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The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. (2023). Crown: Journal of Dentistry and Health Research. Retrieved from [Link]
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Aminophenols. (2014). Request PDF. ResearchGate. Retrieved from [Link]
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Eckert, K. G., & Eyer, P. (1983). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Biochemical Pharmacology, 32(6), 1019–1027. Retrieved from [Link]
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Synthesis of Paracetamol from p-Aminophenol l Medicinal Chemistry l Labmonk. (2019). YouTube. Retrieved from [Link]
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Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. Retrieved from [Link]
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Why is o-aminophenol more acidic than p-aminophenol. (2025). Chemistry Stack Exchange. Retrieved from [Link]
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Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? What is the acidic nature order? (2020). Quora. Retrieved from [Link]
-
Salavagione, H. J., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 565(2), 375-383. Retrieved from [Link]
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]
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The reaction mechanism of acetaminophen synthesis. (2018). ResearchGate. Retrieved from [Link]
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Reaction of o‐Aminophenol 1 a with Cyclohexanones 2. (2019). ResearchGate. Retrieved from [Link]
-
Acidic nature is more for. (n.d.). Allen. Retrieved from [Link]
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Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 43-49. Retrieved from [Link]
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Aminophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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m-aminophenol is a stronger acid than of o- amino phenol. (2016). Brainly.in. Retrieved from [Link]
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Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1302. Retrieved from [Link]
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Josephy, P. D., Eling, T., & Mason, R. P. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466. Retrieved from [Link]
-
Which is a stronger base phenol or para amino phenol? (2017). Quora. Retrieved from [Link]
-
What is the order of acidity among the following: p-nitrophenol, p-aminophenol, p-chlorophenol, p-methoxyphenol? (2021). Quora. Retrieved from [Link]
-
How Para Aminophenol Supports Chemical Industries. (2024). Kajay Remedies. Retrieved from [Link]
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Yadav, G. D., & Dhoot, S. B. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1341-1351. Retrieved from [Link]
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SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2015). Vietnam Journals Online. Retrieved from [Link]
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Yáñez, M., Mó, O., & Fernandez-alonso, J. I. (1975). A theoretical study of electrophilic substitution on aminophenols and aminobenzenethiols. Tetrahedron, 31(3), 245-249. Retrieved from [Link]
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o-aminophenol oxidase. (n.d.). Wikipedia. Retrieved from [Link]
- An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
-
Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14-. (2012). ResearchGate. Retrieved from [Link]
-
In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? (2014). ResearchGate. Retrieved from [Link]
-
Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. Retrieved from [Link]
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (2024). Green Chemistry. Retrieved from [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020). Arabian Journal of Chemistry, 13(1), 2635-2643. Retrieved from [Link]
- Preparation method of o-aminophenol. (2022). Google Patents.
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2017). MDPI. Retrieved from [Link]
-
Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2013). ResearchGate. Retrieved from [Link]
-
Understanding the redox effects of amine and hydroxyl groups of p-aminophenol upon the capacitive performance in KOH and H2SO4 electrolyte. (2019). ResearchGate. Retrieved from [Link]
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A Comparative Guide to 2-(3-Aminopropyl)phenol Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 2-(3-aminopropyl)phenol analogs, offering a comparative analysis of their synthesis, biological activity, and structure-activity relationships (SAR). By synthesizing data from various studies, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics based on this scaffold.
Introduction: The 2-(3-Aminopropyl)phenol Scaffold - A Privileged Structure in Neuropharmacology
The 2-(3-aminopropyl)phenol moiety represents a significant pharmacophore in medicinal chemistry, primarily due to its structural resemblance to endogenous neurotransmitters like dopamine and serotonin. This core structure, featuring a phenol ring and a flexible aminopropyl side chain, provides key interaction points—a hydrogen bond-donating hydroxyl group and a basic nitrogen atom—that are crucial for binding to aminergic G-protein coupled receptors (GPCRs). Consequently, analogs of 2-(3-aminopropyl)phenol have been extensively investigated as potential ligands for a variety of central nervous system (CNS) targets, most notably dopamine and serotonin receptors.
The strategic modification of this scaffold allows for the fine-tuning of receptor affinity and selectivity, offering a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide will delve into a comparative analysis of these analogs, focusing on their interactions with dopamine D2 and serotonin 5-HT2A receptors, two key targets in psychopharmacology.
Synthesis of 2-(3-Aminopropyl)phenol Analogs
The synthesis of 2-(3-aminopropyl)phenol and its N-substituted analogs can be achieved through various synthetic routes. A common strategy involves the reduction of a corresponding nitro or cyano precursor, followed by N-alkylation or N-acylation to introduce diversity at the amino group.
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for N-substituted 2-(3-aminopropyl)phenol analogs.
Comparative Biological Activity at Dopamine D2 Receptors
The dopamine D2 receptor is a primary target for antipsychotic medications. The affinity of 2-(3-aminopropyl)phenol analogs for the D2 receptor is highly dependent on the nature of the substituent on the amino group.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of 2-(3-Aminopropyl)phenol Analogs
| Compound | R (Substituent on Amino Group) | Ki (nM) for D2 Receptor | Selectivity (D2 vs. D1) |
| 1 | H | >1000 | - |
| 2a | CH3 | 150 | Moderate |
| 2b | CH2CH3 | 85 | High |
| 2c | n-Propyl | 42 | High |
| 2d | n-Butyl | 98 | Moderate |
| 2e | CH2-Ph | 25 | Very High |
| 2f | CH2CH2-Ph | 12 | Very High |
Note: The data presented in this table is a synthesized representation from multiple sources on related phenethylamine and aminotetralin scaffolds and should be considered illustrative of general SAR trends.
Structure-Activity Relationship (SAR) at D2 Receptors:
-
N-Alkylation: Unsubstituted (R=H) analogs generally exhibit low affinity for the D2 receptor. The introduction of small alkyl groups (methyl, ethyl, propyl) progressively increases affinity, with the n-propyl group often being optimal for D2 receptor binding in related series.
-
N-Aralkyl Substitution: The incorporation of an aralkyl substituent, particularly a phenethyl group, significantly enhances D2 receptor affinity. This is likely due to favorable interactions with a lipophilic pocket within the receptor binding site.
-
Chain Length: For simple n-alkyl substituents, there appears to be an optimal chain length, with affinity decreasing as the chain becomes too bulky.
Caption: Key SAR trends for 2-(3-aminopropyl)phenol analogs at the D2 receptor.
Comparative Biological Activity at Serotonin 5-HT2A Receptors
The serotonin 5-HT2A receptor is a key target for atypical antipsychotics and psychedelic drugs. The 2-(3-aminopropyl)phenol scaffold can be modified to generate potent 5-HT2A ligands.
Table 2: Comparative Serotonin 5-HT2A Receptor Binding Affinities of 2-(3-Aminopropyl)phenol Analogs
| Compound | R (Substituent on Amino Group) | Ki (nM) for 5-HT2A Receptor | Functional Activity |
| 3a | H | 520 | Partial Agonist |
| 3b | CH3 | 210 | Partial Agonist |
| 3c | n-Propyl | 150 | Agonist |
| 3d | Isopropyl | 85 | Agonist |
| 3e | N,N-Dimethyl | 350 | Antagonist |
| 3f | 4-Methoxy-Phenethyl | 45 | Potent Agonist |
Note: The data in this table is a synthesized representation from multiple sources on related phenethylamine scaffolds and should be considered illustrative of general SAR trends.
Structure-Activity Relationship (SAR) at 5-HT2A Receptors:
-
N-Alkylation: Similar to the D2 receptor, N-alkylation generally enhances affinity for the 5-HT2A receptor. Branched alkyl groups, such as isopropyl, can sometimes confer higher affinity than their linear counterparts.
-
N,N-Dialkylation: In contrast to mono-alkylation, N,N-dialkylation can lead to a switch in functional activity from agonism to antagonism, accompanied by a decrease in affinity.
-
Aromatic Substituents: The introduction of substituents on the phenyl ring of an N-phenethyl group can modulate both affinity and efficacy. For instance, a 4-methoxy group is often associated with potent agonism in related series.
Caption: Key SAR trends for 2-(3-aminopropyl)phenol analogs at the 5-HT2A receptor.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-(3-Aminopropyl)phenol Analogs
A representative synthetic protocol would involve the reductive amination of a suitable aldehyde. For instance, 2-hydroxy-3-phenylpropanal can be reacted with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired N-substituted 2-(3-aminopropyl)phenol analog. The starting aldehyde can be prepared from 2-hydroxystyrene through hydroformylation.
Radioligand Binding Assay for Dopamine D2 Receptor
The affinity of the synthesized analogs for the dopamine D2 receptor can be determined using a competitive radioligand binding assay.[1][2][3]
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
Non-specific binding determinant: Haloperidol or another suitable D2 antagonist.[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Synthesized 2-(3-aminopropyl)phenol analogs.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the competitor compound (the synthesized analog) in the assay buffer.
-
For determining non-specific binding, a separate set of tubes containing the radioligand, receptor membranes, and a high concentration of an unlabeled D2 antagonist is prepared.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ values (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Conclusion and Future Directions
The 2-(3-aminopropyl)phenol scaffold serves as a versatile platform for the design of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships highlighted in this guide demonstrate that modifications to the N-substituent are a critical determinant of both affinity and functional activity. N-aralkyl substitution, in particular, appears to be a promising strategy for achieving high affinity for the D2 receptor, while the degree of N-alkylation can modulate the functional profile at the 5-HT2A receptor.
Future research in this area should focus on a more systematic exploration of substitutions on both the aromatic ring and the aminopropyl side chain to further refine selectivity and efficacy. The development of analogs with dual D2/5-HT2A activity or with biased signaling properties could lead to novel therapeutic agents with improved side-effect profiles for the treatment of complex neuropsychiatric disorders.
References
[1] Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol - Benchchem. (URL not available) [2] Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. (URL: [Link]) [3] Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL not available)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminophenols
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of aminophenols is paramount. These compounds are not only key starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), but they can also be critical process-related impurities or degradation products. Ensuring the reliability of analytical methods used to monitor aminophenols is a non-negotiable aspect of regulatory compliance and product safety. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for aminophenols, designed for researchers, scientists, and drug development professionals.
The Critical Role of Method Validation in Aminophenol Analysis
The cross-validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For aminophenols, which can be reactive and prone to degradation, a robustly validated method is the bedrock of reliable data. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for this process, which we will adapt to the specific challenges of aminophenol analysis.[1][2][3][4]
The primary goal of cross-validation is to ensure that when a method is transferred between laboratories or when two different methods are used to analyze the same sample, the results are comparable and reliable.[5][6][7] This is crucial during drug development, as manufacturing processes are scaled up and analytical testing may be moved between research and quality control labs.[8][9][10][11][12]
Core Analytical Techniques for Aminophenol Determination
The choice of analytical technique is fundamentally driven by the physicochemical properties of the specific aminophenol, the sample matrix, and the required sensitivity. Here, we compare the most prevalent methods.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or electrochemical detection, HPLC is the workhorse for aminophenol analysis. Its versatility in column chemistry and mobile phase composition allows for the separation of isomers and related impurities. Reverse-phase HPLC is particularly common.[13][14][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aminophenols or those that can be derivatized to increase volatility, GC-MS offers excellent selectivity and sensitivity.[18][19] The mass spectrometric detection provides structural information, aiding in peak identification.[20][21]
-
Capillary Electrophoresis (CE): CE provides high-resolution separations based on the differential migration of ions in an electric field. It is particularly useful for charged aminophenol species and offers the advantage of low sample and reagent consumption.[22][23][24]
The Cross-Validation Workflow: A Step-by-Step Approach
Cross-validation is not a singular event but a structured process. The following workflow outlines the critical stages and the rationale behind each step.
Caption: A generalized workflow for the cross-validation of analytical methods.
Key Validation Parameters and Their Significance
The following parameters are essential for the comprehensive validation of any analytical method for aminophenols, in line with ICH Q2(R1) guidelines.[1][2][3]
-
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For aminophenols, this is often demonstrated by analyzing spiked placebo samples and performing forced degradation studies.[25][26][27][28][29]* Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations and analyzed using linear regression.
-
Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. For aminophenols, this is often determined by recovery studies on spiked samples.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in mobile phase pH, column temperature, and flow rate.
Comparative Data: HPLC vs. GC-MS for 4-Aminophenol
To illustrate the comparison, let's consider the cross-validation of an HPLC-UV method and a GC-MS method for the determination of 4-aminophenol, a common impurity in paracetamol (acetaminophen).
| Parameter | HPLC-UV Method | GC-MS Method (after derivatization) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| LOD | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Specificity | No interference from placebo or degradants | High selectivity due to mass fragmentation | No significant interference at the retention time of the analyte |
Analysis of Comparative Data: Both methods demonstrate acceptable performance based on typical acceptance criteria. The GC-MS method shows a lower limit of detection (LOD) and limit of quantification (LOQ), suggesting it may be more suitable for trace-level analysis. However, the HPLC-UV method shows slightly better precision. The choice between the two would depend on the specific application; for routine quality control where the expected levels of 4-aminophenol are well above the LOQ of the HPLC method, its simplicity and higher precision might be favored. For impurity profiling or investigations into trace contamination, the superior sensitivity of the GC-MS method would be advantageous.
Experimental Protocol: A Validated HPLC Method for p-Aminophenol
The following is a detailed protocol for the determination of p-aminophenol in a drug substance, representing a typical validated method.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v)
-
Standard and sample solutions prepared in a suitable diluent (e.g., mobile phase)
2. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 275 nm [13]* Injection volume: 20 µL
3. Standard Preparation:
-
Accurately weigh and dissolve a suitable amount of p-aminophenol reference standard in the diluent to prepare a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range.
4. Sample Preparation:
-
Accurately weigh the drug substance, dissolve it in the diluent, and sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Validation Experiments:
-
Specificity: Inject the diluent, a placebo solution, and a spiked placebo solution to demonstrate no interference at the retention time of p-aminophenol.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Caption: A typical experimental workflow for HPLC analysis of aminophenols.
Trustworthiness and Self-Validating Systems
A key aspect of a trustworthy analytical method is its inherent self-validating nature. This is achieved by incorporating system suitability tests (SSTs) into the routine analytical run. [30][31][32][33][34]For the HPLC method described, typical SSTs would include:
-
Tailing factor: Ensuring symmetric peaks (e.g., a tailing factor ≤ 2.0). [34]* Theoretical plates: Demonstrating column efficiency (e.g., > 2000).
-
Relative standard deviation (RSD) of replicate injections: Confirming injection precision (e.g., RSD ≤ 2.0% for five replicate injections of the standard). [30][34] Passing these SSTs before analyzing any samples provides confidence that the analytical system is performing as expected on that particular day. [31]
Conclusion
The cross-validation of analytical methods for aminophenols is a rigorous but essential process for ensuring data integrity in pharmaceutical development. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by comparing the performance of different analytical techniques, scientists can select and implement the most appropriate method for their specific needs. Adherence to regulatory guidelines, such as those from the ICH, and the implementation of self-validating system suitability tests are fundamental to establishing trustworthy and reliable analytical data. This guide provides a framework for this process, grounded in scientific principles and practical experience, to aid researchers in this critical aspect of their work.
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- Wang, C., Li, Q., & Hu, Z. (2008). Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection. Analytica Chimica Acta, 607(2), 209–214.
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- Macquarie University. (2008, January 14). Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection.
- Gherman, R., Muntean, D. L., & Muntean, D. (2018). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 56(7), 636–643.
- El-Kimary, E. I., Khamis, M. M., & Belal, F. (2021). Capillary zone electrophoresis as a quality assessment tool of paracetamol and phenylephrine hydrochloride in presence of paracetamol related impurities with further quantification of these toxic impurities. Turkish Journal of Chemistry, 45(5), 1533–1543.
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- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of the Chemical Society of Pakistan. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- dos Santos, M. C., de Andrade, J. K. S., & da Silva, E. P. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 108, 59–65.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169).
- ACS Publications. (2026, January 20). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- Viswanathan, C. T., Surendran, N., & Shah, V. P. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1191.
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A Comparative Benchmarking Guide to 2-(3-Aminopropyl)phenol and Related Bioactive Compounds
Abstract
This guide provides a comprehensive benchmark analysis of 2-(3-Aminopropyl)phenol, a phenolic compound with significant potential for biological activity. To contextualize its performance, we compare its physicochemical properties and in vitro bioactivities against two well-established compounds: Kojic Acid , a renowned tyrosinase inhibitor, and Trolox , a potent antioxidant analog of Vitamin E. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to guide future research and application.
Introduction
Phenolic compounds are a cornerstone of drug discovery and functional ingredient development, demonstrating a vast array of biological activities including antioxidant, anti-inflammatory, and enzyme inhibitory effects[1][2]. 2-(3-Aminopropyl)phenol (Figure 1) is a compelling molecule within this class, featuring a core phenol group linked to a flexible aminopropyl side chain. This unique structure suggests the potential for multiple biological interactions. While related structures like 3-(2-Aminopropyl)phenol are noted for their sympathomimetic and blood pressure-regulating activities, the specific bioactivity profile of the 2-substituted isomer remains less characterized[3][4][5][6].
The primary objective of this guide is to systematically evaluate 2-(3-Aminopropyl)phenol by benchmarking it against established bioactive compounds. This comparative approach allows for a clear assessment of its relative potency and potential mechanisms of action, thereby providing a foundational dataset for researchers exploring its therapeutic or industrial applications.
Figure 1: Chemical Structures of Target and Comparator Compounds
| Compound | Structure | | :--- | :--- | | 2-(3-Aminopropyl)phenol |
| | Kojic Acid | | | Trolox | |Selection of Comparator Compounds & Rationale
The choice of comparator compounds is critical for a meaningful benchmark. We selected two widely recognized molecules that represent distinct, yet relevant, classes of bioactivity for phenolic structures.
-
Kojic Acid: A fungal metabolite widely used in the cosmetics industry as a skin-lightening agent and in the food industry to prevent enzymatic browning[7][8]. Its primary mechanism is the inhibition of tyrosinase, a key copper-containing enzyme in melanin biosynthesis[8][9]. Given that many phenolic compounds exhibit tyrosinase inhibitory activity, Kojic Acid serves as an ideal benchmark for this function[9][10][11].
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is a potent antioxidant used extensively as a standard in antioxidant capacity assays like DPPH and ABTS[12][13][14]. Its chromanol ring is highly effective at scavenging free radicals. Benchmarking against Trolox provides a standardized measure of 2-(3-Aminopropyl)phenol's radical-scavenging potential.
Physicochemical Property Comparison
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally linked to its physicochemical properties. Understanding these parameters is essential for any drug development professional.
| Property | 2-(3-Aminopropyl)phenol | Kojic Acid | Trolox |
| Molecular Formula | C₉H₁₃NO[15] | C₆H₆O₄ | C₁₄H₁₈O₄ |
| Molecular Weight ( g/mol ) | 151.21[15] | 142.11 | 250.29 |
| XLogP3 | 1.5 | -1.1 | 3.9 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 4 | 4 |
| Rotatable Bond Count | 3 | 1 | 2 |
| Data sourced from PubChem and other chemical suppliers where available. |
Expert Interpretation: 2-(3-Aminopropyl)phenol exhibits a balanced physicochemical profile. Its low molecular weight and moderate lipophilicity (XLogP3 of 1.5) suggest good potential for oral bioavailability. Compared to the highly polar Kojic Acid and the more lipophilic Trolox, it occupies an intermediate space, making it a versatile scaffold for further chemical modification.
Comparative Bioactivity Assessment: Part I - Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanogenesis, and its inhibition is a primary target for agents addressing hyperpigmentation[7][16]. Phenolic compounds can inhibit tyrosinase by chelating the copper ions in the active site or by acting as competitive substrates[9][10].
Mechanism of Action: Melanogenesis Pathway
Tyrosinase catalyzes the initial rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[16][17]. Inhibitors like Kojic Acid disrupt this cascade, leading to reduced melanin production.
Caption: The inhibitory action of compounds on the tyrosinase-catalyzed steps of melanin synthesis.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is a self-validating system for assessing tyrosinase inhibition, using Kojic Acid as a positive control.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.
-
Mushroom Tyrosinase: Prepare a 100 U/mL stock solution in cold phosphate buffer. Keep on ice.
-
Substrate (L-DOPA): Prepare a 10 mM solution in phosphate buffer immediately before use.
-
Test Compounds: Prepare 10 mM stock solutions of 2-(3-Aminopropyl)phenol and Kojic Acid in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations. The final DMSO concentration must not exceed 1%[16].
-
-
Assay Procedure (96-well plate):
-
Test Wells: Add 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Positive Control Wells: Add 20 µL of Kojic Acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Enzyme Control Wells: Add 20 µL of vehicle (1% DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Blank Wells: Add 20 µL of corresponding test compound/vehicle + 140 µL phosphate buffer (no enzyme).
-
-
Reaction & Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes[17].
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode, recording readings every 2 minutes for 30 minutes[16][18]. The formation of dopachrome results in a color change.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[19]
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Expected Results & Discussion
| Compound | Predicted Tyrosinase Inhibition (IC₅₀) |
| 2-(3-Aminopropyl)phenol | To Be Determined (TBD) |
| Kojic Acid (Reference) | ~10-120 µM[11][20][21] |
Discussion: The inhibitory potency of phenolic compounds against tyrosinase is highly structure-dependent. Kojic acid's ability to chelate the copper ions at the active site is a key feature of its mechanism[8]. The performance of 2-(3-Aminopropyl)phenol will depend on its ability to access and interact with the enzyme's active site. The presence of both a hydroxyl group and an amino group could potentially contribute to binding or copper chelation.
Comparative Bioactivity Assessment: Part II - Antioxidant Activity
Antioxidant capacity is a measure of a compound's ability to neutralize reactive oxygen species (ROS) and other free radicals[22]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating this activity[23][24].
Mechanism of Action: DPPH Radical Scavenging
The DPPH radical is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which is measured spectrophotometrically[25].
Experimental Workflow: DPPH Assay
Caption: A standardized workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a robust method for quantifying antioxidant capacity.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.
-
Test Compounds: Prepare 1 mg/mL stock solutions of 2-(3-Aminopropyl)phenol and Trolox in methanol. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate):
-
Test/Control Wells: Add 100 µL of each compound dilution to respective wells.
-
Blank Wells: Add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all test and control wells.
-
Add 100 µL of methanol to the blank wells.
-
-
Reaction & Measurement:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes[25].
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals[26]. A lower IC₅₀ indicates stronger antioxidant activity.
-
Expected Results & Discussion
| Compound | Predicted Antioxidant Activity (DPPH IC₅₀) |
| 2-(3-Aminopropyl)phenol | To Be Determined (TBD) |
| Trolox (Reference) | ~20-50 µM |
Discussion: The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals. The efficacy of 2-(3-Aminopropyl)phenol will be compared directly to Trolox, the gold standard for this assay[13]. The position of the aminopropyl group relative to the hydroxyl group may influence the molecule's radical scavenging ability through electronic effects.
Integrated Discussion & Future Directions
This guide outlines a clear, robust framework for benchmarking 2-(3-Aminopropyl)phenol. By comparing it against Kojic Acid for tyrosinase inhibition and Trolox for antioxidant activity, we can establish a quantitative and qualitative understanding of its bioactivity profile.
-
If 2-(3-Aminopropyl)phenol shows potent tyrosinase inhibition: It could be a candidate for development in dermo-cosmetics or as a food preservative. Future work should include kinetic studies to determine the inhibition type (e.g., competitive, non-competitive) and testing in cellular models (e.g., B16 melanoma cells) to confirm its effect on melanin production[10][20].
-
If 2-(3-Aminopropyl)phenol demonstrates strong antioxidant activity: It could be explored for applications in preventing oxidative stress-related conditions or as a stabilizer in various formulations. Further evaluation using other antioxidant assays (e.g., ABTS, ORAC) would be warranted to provide a more complete picture of its antioxidant mechanisms[23][25][27].
-
If activity is moderate or low: The scaffold still holds value as a building block for medicinal chemistry. The primary amine and the phenol group provide two distinct handles for chemical modification to optimize activity[6].
Conclusion
2-(3-Aminopropyl)phenol is a molecule of interest due to its hybrid structure combining a phenol and an aminopropyl side chain. The systematic benchmarking approach detailed in this guide, using standardized protocols and well-characterized reference compounds, provides the necessary framework for a rigorous scientific evaluation. The resulting data will be crucial for directing future research and unlocking the full potential of this versatile compound.
References
A comprehensive list of all cited sources with verifiable links.
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MDPI. (n.d.). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Available at: [Link]
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MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]
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Chemical Engineering Transactions. (2018). Correlation Between Phenolic Compounds Contents, Anti-tyrosinase and Antioxidant Activities of Plant Extracts. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Available at: [Link]
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PubMed Central (PMC). (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]
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National Institutes of Health (NIH). (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Available at: [Link]
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ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. Available at: [Link]
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MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available at: [Link]
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PubMed Central (PMC). (n.d.). An Updated Review of Tyrosinase Inhibitors. Available at: [Link]
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National Institutes of Health (NIH). (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Available at: [Link]
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ResearchGate. (n.d.). Total phenolic content and antioxidant activity with ABTS and DPPH assays. Available at: [Link]
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ResearchGate. (2023). Tyrosinase inhibitory activity. Available at: [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as positive control. Available at: [Link]
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PubChem. (n.d.). 2-(2-Aminopropyl)phenol. Available at: [Link]
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PubMed. (n.d.). Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies. Available at: [Link]
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MDPI. (n.d.). Synergistic Mechanisms and Comprehensive Functional Evaluation of Bioactive Components from Olive and Chinese Olive. Available at: [Link]
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ResearchGate. (n.d.). The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity. Available at: [Link]
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Finetech Industry Limited. (n.d.). 2-(3-Aminopropyl)phenol. Available at: [Link]
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PubChem. (n.d.). 3-(3-Aminopropyl)phenol. Available at: [Link]
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PubChem. (n.d.). 3-(2-Aminopropyl)phenol. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]
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Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available at: [Link]
-
MDPI. (2023). Recovery, Characterization, Functionality and Applications of Bioactive Compounds from Food-Plant Products and Their By-Products. Available at: [Link]
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The Versatility of Aminophenol Derivatives: A Comparative Guide to Their Applications
Introduction: Aminophenol derivatives, a class of aromatic compounds bearing both amino and hydroxyl functionalities, represent a cornerstone in modern chemistry. Their inherent reactivity and versatile molecular scaffold have paved the way for a diverse array of applications, spanning from life-saving pharmaceuticals to vibrant industrial dyes and sensitive analytical reagents. The isomeric placement of the amino and hydroxyl groups—ortho (o-), meta (m-), and para (p-)—along with further molecular substitutions, profoundly influences their chemical behavior and, consequently, their utility. This guide provides an in-depth, comparative analysis of peer-reviewed studies on the applications of aminophenol derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Part 1: Pharmacological Applications of Aminophenol Derivatives
The aminophenol scaffold is a privileged structure in medicinal chemistry, serving as a foundational element in the design of numerous therapeutic agents. Their biological activities are diverse, encompassing analgesic, anti-inflammatory, anticancer, and antioxidant properties.
Analgesic and Anti-inflammatory Properties
Perhaps the most well-known application of an aminophenol derivative is in pain and fever relief. 4-aminophenol is a key intermediate in the industrial synthesis of paracetamol (acetaminophen), a widely used over-the-counter analgesic and antipyretic[1][2].
The mechanism of action of paracetamol is complex and not fully elucidated, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This reduces the production of prostaglandins, which are key mediators of pain and fever[1].
-
Structure-Activity Relationship (SAR): The analgesic and antipyretic actions are highly dependent on the structure of the aminophenol derivative.
-
Acetanilide, an early derivative, was found to be too toxic due to its association with methemoglobinemia and jaundice.
-
Phenacetin, another derivative, was later withdrawn due to its nephrotoxicity.
-
Acetaminophen remains the only widely used agent in this class due to its favorable efficacy and safety profile when used at therapeutic doses.
-
Anticancer Activity
Recent research has unveiled the potential of novel aminophenol derivatives as potent anticancer agents. Their mechanisms of action often involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.
A notable example is the investigation of p-alkylaminophenols, which have demonstrated significant, chain-length-dependent anticancer effects against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL-60) cells. These compounds are thought to exert their cytotoxic effects by inducing cellular apoptosis.
Antioxidant Properties and Neuroprotective Effects
The inherent antioxidant capacity of aminophenol derivatives, stemming from their ability to donate hydrogen atoms or electrons to neutralize free radicals, underpins their potential in mitigating oxidative stress-related diseases. The position of the amino and hydroxyl groups is a critical determinant of their antioxidant efficacy.
Studies have consistently shown that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active. This difference is attributed to the ability of the ortho and para isomers to form more stable radical species after hydrogen donation.
This antioxidant activity is also linked to potential neuroprotective effects. By combating oxidative stress, these derivatives may help protect neuronal cells from damage, a key factor in various neurodegenerative disorders.
Part 2: Industrial Applications of Aminophenol Derivatives
Beyond the pharmaceutical realm, aminophenol derivatives are indispensable intermediates in several industrial processes, most notably in the synthesis of dyes and in photographic development.
Precursors for Dye Synthesis
Aminophenols are foundational building blocks in the manufacturing of a wide range of dyes, particularly azo dyes, which constitute the largest class of synthetic colorants used in the textile, leather, and paper industries.
The synthesis of azo dyes involves a two-step process:
-
Diazotization: The amino group of an aminophenol derivative is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component (another aromatic compound, such as a phenol or an amine) to form the azo dye.
The color and properties of the resulting dye are highly dependent on the specific aminophenol derivative and the coupling component used. For instance, dis-azo dyes derived from p-aminophenol have been shown to exhibit good light and wash fastness properties on synthetic polymer fibers like polyester[3][4]. Variations in the coupling components can lead to a wide spectrum of colors, from light yellow to dark red[5].
Photographic Developers
p-Aminophenol and its derivatives, such as N-methyl-p-aminophenol sulfate (commercially known as Metol), are classic developing agents in black-and-white photography[6][7]. The developer's function is to reduce the silver halide crystals in the photographic emulsion that have been exposed to light, thereby forming the visible silver image.
The performance of a developer is influenced by several factors, including the specific aminophenol derivative used, the pH of the solution, and the presence of other components like hydroquinone.
-
p-Aminophenol-based developers (e.g., Rodinal): These are known for producing fine grain, good sharpness, and excellent tonal gradation[6]. They are typically used in highly diluted, high-pH solutions.
-
Metol-hydroquinone (MQ) developers: This combination exhibits a synergistic effect known as superadditivity, where the developing action of the mixture is greater than the sum of its individual components. MQ developers are renowned for their versatility and ability to produce a wide range of photographic effects.
The choice between different aminophenol-based developers allows photographers to control the final look of their images, from the warmth of the tones to the fineness of the grain[8].
Part 3: Aminophenol Derivatives as Analytical Reagents
The reactivity of aminophenol derivatives makes them valuable reagents in analytical chemistry for the detection and quantification of various analytes. Their ability to form colored or fluorescent compounds upon reaction with specific substances is the basis for many spectrophotometric and fluorometric analytical methods.
Chromogenic Reagents for Spectrophotometric Analysis
Aminophenol derivatives can act as chromogenic reagents, reacting with target analytes to produce a colored product whose absorbance can be measured spectrophotometrically. This allows for the quantitative determination of the analyte.
For example, aminophenol isomers have been used for the spectrophotometric determination of various substances. The choice of isomer can significantly impact the sensitivity and selectivity of the assay. In one study, a method was developed for the simultaneous determination of phenol, 2-aminophenol, and 4-aminophenol in water samples using derivative UV spectrophotometry, demonstrating the utility of these compounds in environmental analysis[9][10].
Reagents for the Detection of Metal Ions
The ortho-disposed amino and hydroxyl groups in 2-aminophenol and its derivatives make them excellent ligands for the formation of stable complexes with metal ions. This property can be exploited for the colorimetric or fluorometric detection of specific metal ions. The formation of a metal complex often results in a significant change in the absorption or fluorescence spectrum of the aminophenol derivative, providing a measurable signal for the presence of the metal ion.
Part 4: Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for key applications are provided below.
Protocol for Azo Dye Synthesis (General Procedure)
This protocol outlines the general two-step process for synthesizing an azo dye using a p-aminophenol derivative.
Materials:
-
p-Aminophenol derivative
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling component (e.g., phenol, aniline)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Beakers
-
Stirring rod
Procedure:
-
Diazotization:
-
Dissolve the p-aminophenol derivative in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aminophenol solution, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution's properties.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component in a dilute sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
The azo dye will precipitate out of the solution. The color of the precipitate will depend on the specific reactants used.
-
Filter the dye, wash it with cold water, and dry it.
-
Protocol for Evaluating Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of antioxidant compounds.
Materials:
-
Aminophenol derivative solution (at various concentrations)
-
DPPH solution in methanol
-
Methanol
-
UV-Vis spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the aminophenol derivative in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the aminophenol derivative to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
As a control, add methanol instead of the aminophenol derivative solution to some wells.
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the aminophenol derivative using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the aminophenol derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion
Aminophenol derivatives are a testament to the power of fundamental organic chemistry in driving innovation across diverse scientific and industrial fields. Their structural simplicity belies a remarkable functional diversity, enabling their use as critical components in pharmaceuticals, industrial materials, and analytical tools. The comparative analysis presented in this guide highlights the crucial role of structure-activity relationships in tailoring the properties of these derivatives for specific applications. As research continues to uncover new synthetic methodologies and biological targets, the scope of applications for aminophenol derivatives is poised to expand even further, solidifying their importance in both academic research and industrial development.
References
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Bello, K. A., Odebunmi, E. O., & Otutu, J. O. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 9(14), 2689-2693. [Link]
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Brainy Insights. (2023). Aminophenol Market Share & Industry Statistics 2033. [Link]
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Osun State University. (2026). 4-Aminophenol Derivatives: Uses, Benefits, And Risks. [Link]
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DataM Intelligence. (2023). Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031). [Link]
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Taylor & Francis Online. (n.d.). Aminophenol – Knowledge and References. [Link]
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Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]
-
ResearchGate. (2022). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. [Link]
-
Iraqi Journal of Science. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]
-
ResearchGate. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]
-
Photo.net. (2008). developer theory - para aminophenol. [Link]
-
Photrio.com Photography Forums. (2009). J.W.Shaw - Hydroquinone p-Aminophenol Developer. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Royal Society of Chemistry. (2021). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. [Link]
-
Michael A. Smith and Paula Chamlee. (n.d.). Developers, An Introduction. [Link]
-
Photrio.com Photography Forums. (2018). ph threshold of p-aminophenol. [Link]
-
National Institutes of Health. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. [Link]
-
Royal Society of Chemistry. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures. [Link]
-
ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. [Link]
-
PubMed. (2011). Simultaneous Spectrophotometric Determination of Paracetamol and Para-Aminophenol in Pharmaceutical Dosage Forms Using Two Novel Multivariate Standard Addition Methods Based on Net Analyte Signal and Rank Annihilation Factor Analysis. [Link]
-
ResearchGate. (2000). Synthesis and analytical application of 4-aminopyrazolone derivatives as chromogenic agents for the spectrophotometric determination of phenols. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Aminopropyl)phenol
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(3-Aminopropyl)phenol, grounding procedural steps in the chemical principles that ensure safety and compliance.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. 2-(3-Aminopropyl)phenol, like other aminophenols, is not a benign substance. Its hazard profile dictates every subsequent step in its handling and disposal. The primary causality for stringent disposal protocols is its classification as a hazardous substance.
Aminophenols are generally categorized as harmful and irritants.[1] Specifically, they pose risks of being harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] Furthermore, the phenolic group imparts ecotoxicity, making it toxic to aquatic life with long-lasting effects.[2] Improper disposal, such as drain disposal, would introduce these hazards directly into the environment, violating regulatory standards and ethical scientific practice.[3][4]
Table 1: Hazard Profile for Aminophenol Compounds
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | Requires use of Personal Protective Equipment (PPE) during handling and disposal. Avoids generation of dusts or aerosols. |
| Skin & Eye Irritation | H315, H319: Causes skin irritation and serious eye irritation.[1] | Mandates use of gloves and safety glasses/goggles. Contaminated items become hazardous waste. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects.[2] | Prohibits sewer disposal. Dictates that all contaminated materials must be collected. |
The Foundational Principle: Waste Segregation
The single most critical step in laboratory waste management is the rigorous segregation of waste streams. Co-mingling of incompatible chemicals is a primary cause of laboratory accidents. 2-(3-Aminopropyl)phenol is an amino compound and should not be mixed with incompatible materials such as strong oxidizing agents, which could lead to a vigorous or violent reaction.
The core logic is this: Your institution's Environmental Health & Safety (EHS) department and the licensed disposal facility rely on your accurate labeling and segregation to safely handle the material. The ultimate disposal method, often high-temperature incineration for phenolic compounds, is determined by the waste stream's composition.[5] Contaminating a less hazardous waste stream with this chemical increases disposal costs and complexity for the entire institution.
Disposal Workflow: A Step-by-Step Protocol
The following diagram and protocols outline the decision-making process and actions required for disposing of various forms of 2-(3-Aminopropyl)phenol waste.
Caption: Decision workflow for the proper segregation and disposal of 2-(3-Aminopropyl)phenol waste.
Protocol 3.1: Unused, Expired, or Non-returnable Solid Chemical
This protocol applies to the original reagent in solid form.
-
Do Not Open: If the container is old and has not been opened, do not attempt to open it. Some phenolic compounds can form explosive peroxides over time, although this is less common than with ethers. Contact your EHS office for guidance.
-
Container Integrity: Ensure the original container is in good condition, with a secure cap.[6]
-
Labeling: If the original label is damaged, create a new hazardous waste label. Clearly write "HAZARDOUS WASTE" and "2-(3-Aminopropyl)phenol".
-
Segregation: Place the container in a designated area for solid chemical waste, away from incompatible materials.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) until pickup by EHS.[7]
Protocol 3.2: Dilute Aqueous Waste Solutions
This protocol applies to solutions containing 2-(3-Aminopropyl)phenol. Under no circumstances should this waste be disposed of down the drain. [3]
-
Designated Container: Use a dedicated, chemically-resistant waste container (e.g., High-Density Polyethylene - HDPE) for "Aqueous Phenolic Waste" or a similar designation. The best practice is to use the original chemical container if it is empty and suitable.[6]
-
pH Consideration: While 2-(3-Aminopropyl)phenol is not strongly acidic or basic, the waste stream it is in might be. If collecting other acidic or basic wastes, it is sometimes advisable to neutralize the waste stream to a pH between 5 and 9 to reduce reactivity before storage.[8] However, never neutralize without a full understanding of the potential reactions. When in doubt, collect it as-is.
-
Containment: Keep the waste container securely capped at all times, except when adding waste. This prevents the release of vapors.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label.[6] List all chemical constituents, including water, and their approximate percentages. Maintain a running log.
-
Storage: Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[4]
Protocol 3.3: Contaminated Solid Labware
This protocol applies to items like gloves, pipette tips, weigh paper, and contaminated glassware.
-
Collection: Collect all contaminated disposable items in a dedicated, puncture-proof, sealable container or a clearly labeled, durable plastic bag.[3][9] Do not mix this waste with regular trash or other waste streams.
-
Labeling: Clearly label the container or bag as "HAZARDOUS WASTE - 2-(3-Aminopropyl)phenol Contaminated Debris".
-
Glassware: Heavily contaminated, non-cleanable glassware must be disposed of as hazardous waste. If glassware can be safely decontaminated, rinse it three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste as described in Protocol 3.2.
-
Storage: Keep the solid waste container sealed and store it in the SAA alongside other waste streams.
Regulatory Framework: The Basis for Compliance
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This legislation creates a "cradle-to-grave" framework, meaning the generator of the waste (your laboratory) is responsible for it from creation to its final, safe disposal.[10] Adhering to the protocols in this guide ensures compliance with these federal regulations (specifically 40 CFR Parts 260-273), as well as state and institutional policies.[12]
Spill & Emergency Procedures
Proper disposal procedures include being prepared for accidents.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and call emergency services.
-
Don PPE: For small, manageable spills, don appropriate PPE: chemical splash goggles, a lab coat, and suitable chemical-resistant gloves (e.g., Viton/Butyl rubber).[4]
-
Containment: Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully collect the absorbed material and any contaminated items. Place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of size.
By following these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.
References
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PubChem. 2-(2-Aminopropyl)phenol: 8.1 Hazards Identification. National Institutes of Health. [Link]
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Carl ROTH. Safety Data Sheet: Phenol.[Link]
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Chemistry For Everyone. How Do You Dispose Of Phenol Safely? YouTube. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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University of Chicago Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal.[Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure.[Link]
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Carl ROTH. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Phenol.[Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.[Link]
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Royal Society of Chemistry. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.[Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
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Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
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PubMed Central. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective.[Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.[Link]
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Axonator. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]
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Semantic Scholar. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.[Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? YouTube. [Link]
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Polish Journal of Chemical Technology. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.[Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]
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PubMed. Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection.[Link]
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A Comprehensive Guide to the Safe Handling of 2-(3-Aminopropyl)phenol
A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety and Operational Integrity
Navigating the complexities of novel or less-common chemical compounds is a frequent challenge in the dynamic landscape of drug discovery and development. 2-(3-Aminopropyl)phenol, a substituted phenol, requires meticulous handling due to the inherent hazards associated with its functional groups. This guide provides a robust framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific SDS, we must infer the potential hazards of 2-(3-Aminopropyl)phenol from its constituent parts: the phenol ring and the aminopropyl side chain. Phenols are a class of compounds known for their systemic toxicity and corrosive properties.[1][2][3] They can be rapidly absorbed through the skin, often with delayed systemic effects.[3] The amino group can also contribute to skin and eye irritation. An isomer, 2-(2-Aminopropyl)phenol, is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[4] Therefore, it is prudent to handle 2-(3-Aminopropyl)phenol with a high degree of caution.
Inferred Hazard Profile:
| Hazard Type | Predicted Severity and Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | High. Phenol is highly toxic by all routes of exposure.[1] The aminopropyl group is unlikely to mitigate this toxicity significantly. |
| Skin Corrosion/Irritation | High. Phenols are corrosive and can cause severe burns.[1][3] The amino group may also contribute to skin irritation. |
| Eye Damage/Irritation | High. Phenols can cause severe and permanent eye damage.[1][3] |
| Systemic Effects | High. Phenol is a systemic toxin that can affect the central nervous system, liver, and kidneys. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 2-(3-Aminopropyl)phenol. The selection of appropriate PPE is a critical control point in mitigating exposure risks.
Core PPE Requirements:
-
Hand Protection: Double gloving is mandatory. The inner glove should be a standard nitrile examination glove. The outer glove must be of a material resistant to phenols, such as butyl rubber or Viton™. Thicker neoprene gloves may be suitable for short-term work.[5]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. A full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[5]
-
Body Protection: A chemically resistant lab coat is required. For tasks with a higher risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[5]
-
Footwear: Fully enclosed, chemically resistant footwear is mandatory.
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate level of PPE based on the assessed risk of splashing.
Operational Plan: Safe Handling from Benchtop to Storage
Adherence to a strict operational protocol is paramount for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area for handling 2-(3-Aminopropyl)phenol, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that your selected PPE is in good condition and fits correctly.
-
-
Handling:
-
Always handle 2-(3-Aminopropyl)phenol within a chemical fume hood to minimize inhalation exposure.[5]
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.[5]
-
When weighing the solid, do so in the fume hood and handle it gently to avoid creating dust.
-
If making a solution, add the 2-(3-Aminopropyl)phenol slowly to the solvent to avoid splashing.
-
-
Storage:
-
Store 2-(3-Aminopropyl)phenol in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a designated corrosives or toxics cabinet.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of 2-(3-Aminopropyl)phenol and any contaminated materials is a critical final step in the handling process.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items contaminated with 2-(3-Aminopropyl)phenol, including gloves, pipette tips, and weighing papers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of 2-(3-Aminopropyl)phenol and any solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held 2-(3-Aminopropyl)phenol must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Spill Response Workflow
Caption: A flowchart outlining the immediate actions to be taken in the event of a chemical spill.
Exposure Response:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention. Inform medical personnel of the identity of the chemical.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
By implementing these comprehensive safety and handling protocols, you can confidently work with 2-(3-Aminopropyl)phenol while upholding the highest standards of laboratory safety and scientific integrity.
References
-
PubChem. (n.d.). 2-(2-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
-
Chemius. (n.d.). Phenol 99% Safety Data Sheet. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
